molecular formula C49H69N9O8 B13716090 Cholesterol-PEG-Folate (MW 1000)

Cholesterol-PEG-Folate (MW 1000)

Katalognummer: B13716090
Molekulargewicht: 912.1 g/mol
InChI-Schlüssel: NGTQANRBZYETGY-XCXUVPOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cholesterol-PEG-Folate (MW 1000) is a useful research compound. Its molecular formula is C49H69N9O8 and its molecular weight is 912.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cholesterol-PEG-Folate (MW 1000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol-PEG-Folate (MW 1000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C49H69N9O8

Molekulargewicht

912.1 g/mol

IUPAC-Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxyamino]-5-oxopentanoic acid

InChI

InChI=1S/C49H69N9O8/c1-28(2)7-6-8-29(3)36-15-16-37-35-14-11-31-25-34(19-21-48(31,4)38(35)20-22-49(36,37)5)66-47(64)51-23-24-65-58-40(59)18-17-39(45(62)63)55-43(60)30-9-12-32(13-10-30)52-26-33-27-53-42-41(54-33)44(61)57-46(50)56-42/h9-13,27-29,34-39,52H,6-8,14-26H2,1-5H3,(H,51,64)(H,55,60)(H,58,59)(H,62,63)(H3,50,53,56,57,61)/t29-,34+,35+,36-,37+,38+,39?,48+,49-/m1/s1

InChI-Schlüssel

NGTQANRBZYETGY-XCXUVPOQSA-N

Isomerische SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCONC(=O)CCC(C(=O)O)NC(=O)C5=CC=C(C=C5)NCC6=CN=C7C(=N6)C(=O)NC(=N7)N)C)C

Kanonische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCONC(=O)CCC(C(=O)O)NC(=O)C5=CC=C(C=C5)NCC6=CN=C7C(=N6)C(=O)NC(=N7)N)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cholesterol-PEG-Folate (MW 1000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Cholesterol-Polyethylene Glycol-Folate with a target molecular weight of approximately 1000 Da (Chol-PEG-Folate MW 1000). This amphiphilic conjugate is a critical component in the development of targeted drug delivery systems, particularly for liposomal and nanoparticle formulations directed towards cells overexpressing the folate receptor, a common characteristic of many cancer cells. This document details the chemical synthesis, purification, and characterization of the conjugate, along with a description of its primary biological mechanism of action.

Overview of the Synthesis Strategy

The synthesis of Cholesterol-PEG-Folate is typically achieved through a two-step process. The first step involves the formation of an amide bond between folic acid and a diamino-polyethylene glycol (PEG) linker. The second step is the conjugation of the resulting Folate-PEG-Amine intermediate to a cholesterol derivative. This modular approach allows for flexibility in the choice of the PEG linker length to achieve the desired overall molecular weight.

Experimental Protocols

This section details the methodologies for the synthesis of Cholesterol-PEG-Folate (MW 1000).

Materials and Reagents
ReagentGradeSupplier (Example)
Folic Acid≥97%Sigma-Aldrich
α,ω-Diamino-PEG (MW ~400-600 Da)≥95%Broadpharm
Cholesteryl Chloroformate≥97%Sigma-Aldrich
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)≥98%Sigma-Aldrich
N-Hydroxysuccinimide (NHS)≥98%Sigma-Aldrich
Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
ChloroformAnhydrous, ≥99%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
NinhydrinReagent GradeSigma-Aldrich
Deuterated Solvents (e.g., DMSO-d6)NMR GradeCambridge Isotope Laboratories
Silica Gel for Chromatography60 Å, 230-400 meshMerck
Step 1: Synthesis of Folate-PEG-Amine Intermediate

This procedure utilizes EDC and NHS to activate the carboxyl group of folic acid for reaction with the diamino-PEG.

  • Activation of Folic Acid: In a light-protected round-bottom flask, dissolve folic acid (1 equivalent) in anhydrous DMSO (e.g., 25 mg/mL).

  • Add EDC (1.1 equivalents) and NHS (1 equivalent) to the folic acid solution.

  • Stir the reaction mixture in the dark at room temperature for a minimum of 20 minutes to allow for the formation of the NHS-activated folate ester.[1]

  • Conjugation with Diamino-PEG: To the activated folic acid solution, add a solution of diamino-PEG (1 equivalent) dissolved in a minimal amount of anhydrous DMSO.

  • Continue to stir the reaction mixture in the dark at room temperature for 24 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates, using a mobile phase of chloroform/methanol (e.g., 8:2 v/v) with a trace amount of ammonia.[1] The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Purification of Folate-PEG-Amine:

    • The reaction mixture can be purified by extraction. Add a mixture of chloroform and water (1:1 v/v) to the reaction flask and transfer to a separatory funnel.

    • Shake vigorously and allow the layers to separate. Collect the organic (chloroform) layer.

    • Repeat the extraction of the aqueous layer with fresh chloroform three times.

    • Combine all organic extracts and wash with anhydrous sodium sulfate to remove residual water.[1]

    • Concentrate the chloroform solution under reduced pressure using a rotary evaporator.

    • Precipitate the product by adding the concentrated solution dropwise to a stirred excess of cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation and dry under vacuum.

Step 2: Synthesis of Cholesterol-PEG-Folate

This step involves the reaction of the purified Folate-PEG-Amine with cholesteryl chloroformate.

  • Reaction Setup: In a separate round-bottom flask, dissolve the dried Folate-PEG-Amine intermediate in anhydrous chloroform.

  • Add cholesteryl chloroformate (1.1 molar excess) to the solution.[1]

  • Stir the reaction overnight at room temperature.[1]

  • Monitoring the Reaction: The disappearance of the free amino group of the Folate-PEG-Amine can be monitored using a ninhydrin assay.[1] A small aliquot of the reaction mixture is spotted on a TLC plate, dried, and then sprayed with a ninhydrin solution and heated. The disappearance of the characteristic purple spot indicates the consumption of the starting material.

  • Purification of Cholesterol-PEG-Folate:

    • Upon completion, dry the reaction mixture under vacuum to remove the chloroform.

    • Wash the resulting solid residue twice with diethyl ether to remove any unreacted cholesteryl chloroformate.[1]

    • The final product, a yellow powder, should be dried under vacuum and stored at -20°C.[1]

Characterization Data

The successful synthesis of Cholesterol-PEG-Folate should be confirmed by various analytical techniques.

ParameterMethodExpected Result
Purity Thin-Layer Chromatography (TLC)A single spot with a specific Rf value (e.g., in Chloroform:Methanol 8:2 with a trace of ammonia).
Identity ¹H-NMR SpectroscopyCharacteristic peaks corresponding to the protons of cholesterol, the ethylene glycol repeating units of PEG, and the aromatic protons of folic acid.
Folate Content UV-Vis SpectroscopyA distinct absorbance maximum around 363 nm, which can be used to quantify the folate concentration.[1]
Overall Yield Gravimetric AnalysisA typical overall yield for similar multi-step syntheses can range from 60-80%. For a related synthesis of a folate-PEG-cholesterol derivative, a yield of 76.5% was reported.[2]

Visualization of Workflow and Biological Pathway

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for Cholesterol-PEG-Folate.

Synthesis_Workflow Folic_Acid Folic Acid Activated_Folate NHS-activated Folic Acid Folic_Acid->Activated_Folate Step 1a: Activation Diamino_PEG H2N-PEG-NH2 Folate_PEG_Amine Folate-PEG-NH2 Diamino_PEG->Folate_PEG_Amine Step 1b: Conjugation EDC_NHS EDC / NHS (or DCC / NHS) EDC_NHS->Activated_Folate Cholesteryl_Chloroformate Cholesteryl Chloroformate Final_Product Cholesterol-PEG-Folate Cholesteryl_Chloroformate->Final_Product Step 2: Conjugation Activated_Folate->Folate_PEG_Amine Step 1b: Conjugation Folate_PEG_Amine->Final_Product Step 2: Conjugation

Caption: Two-step synthesis of Cholesterol-PEG-Folate.

Folate Receptor-Mediated Endocytosis Pathway

Cholesterol-PEG-Folate is used to target drug delivery vehicles to cells overexpressing the folate receptor. The following diagram depicts the mechanism of cellular uptake.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Carrier Drug Carrier with Chol-PEG-Folate Folate_Receptor Folate Receptor Drug_Carrier->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Drug_Release Drug Release (pH-mediated) Endosome->Drug_Release Acidification (pH ~5) Receptor_Recycling Receptor Recycling Endosome->Receptor_Recycling Sorting Receptor_Recycling->Folate_Receptor

Caption: Folate receptor-mediated endocytosis pathway.

Conclusion

The synthesis protocol outlined in this guide provides a reliable method for producing Cholesterol-PEG-Folate (MW 1000), a key component for targeted drug delivery research. The two-step synthesis is robust and can be adapted for different PEG linker lengths. Proper purification and characterization are crucial to ensure the quality and efficacy of the final conjugate for its intended applications in developing advanced therapeutic and diagnostic agents.

References

An In-depth Technical Guide on the Structure and Application of Cholesterol-PEG-Folate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and application of Cholesterol-Polyethylene Glycol-Folate (Chol-PEG-Folate) conjugates. This tripartite molecule is a cornerstone in the development of targeted drug delivery systems, particularly for cancer therapy. Its unique architecture allows for the encapsulation of therapeutic agents within liposomal or nanoparticulate formulations, enhanced circulation longevity, and specific targeting to cancer cells that overexpress the folate receptor.

Core Structure and Components

The Cholesterol-PEG-Folate conjugate is an amphiphilic molecule meticulously designed with three key functional components:

  • Cholesterol: A lipophilic anchor, cholesterol's inherent biocompatibility and ability to intercalate into lipid bilayers make it an ideal component for anchoring the conjugate within the lipid membrane of drug delivery vehicles like liposomes. This ensures the stable association of the targeting ligand and the PEG spacer with the carrier.

  • Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer, the PEG chain acts as a flexible spacer arm. This spacer extends the folate targeting ligand away from the surface of the nanocarrier, overcoming steric hindrance and facilitating its interaction with the folate receptor on the target cell surface. Furthermore, the PEG layer creates a hydrophilic shield around the nanocarrier, a phenomenon known as PEGylation, which reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[1][2]

  • Folate (Folic Acid): A vitamin B9 derivative, folate serves as the targeting moiety. Many cancer cells, particularly those of ovarian, lung, breast, and colon cancers, exhibit a significant overexpression of the folate receptor on their surface to meet their high demand for this vitamin for rapid cell division. This differential expression allows for the specific targeting of folate-conjugated nanocarriers to tumor tissues while minimizing interaction with healthy cells.[3]

The general chemical structure consists of the steroid backbone of cholesterol linked, often via an ester or ether bond, to a polyethylene glycol chain of variable molecular weight, which is in turn covalently attached to a folic acid molecule, typically through an amide linkage.

Synthesis of Cholesterol-PEG-Folate

The synthesis of Cholesterol-PEG-Folate is a multi-step process that generally involves the sequential conjugation of the three components. A common synthetic route is a two-step process.[4]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Folate-PEG-Amine

  • Activation of Folic Acid: Folic acid is dissolved in anhydrous dimethyl sulfoxide (DMSO). To this solution, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) are added in a slight molar excess to activate the carboxyl group of folic acid. The reaction is typically stirred in the dark at room temperature for a few hours.

  • Conjugation with PEG-bis-Amine: A solution of bis-amine-terminated polyethylene glycol (H2N-PEG-NH2) in DMSO is then added to the activated folic acid solution. The reaction mixture is stirred overnight in the dark at room temperature to allow for the formation of an amide bond between the activated folic acid and one of the amine groups of the PEG linker.

  • Purification: The resulting Folate-PEG-Amine conjugate is purified to remove unreacted reagents and byproducts. This is often achieved through dialysis against a suitable buffer or by size exclusion chromatography.

Step 2: Conjugation of Folate-PEG-Amine with Cholesterol

  • Activation of Cholesterol: Cholesterol is typically activated to a more reactive form, such as cholesteryl chloroformate.

  • Conjugation Reaction: The purified Folate-PEG-Amine is dissolved in a suitable organic solvent like chloroform. Cholesteryl chloroformate is then added in a slight molar excess, and the reaction is allowed to proceed overnight at room temperature with stirring. This reaction forms a stable bond between the remaining amine group of the PEG linker and the activated cholesterol.

  • Final Purification: The final Cholesterol-PEG-Folate conjugate is purified to remove any unreacted cholesteryl chloroformate and other impurities. This is often achieved by precipitation in a non-solvent like diethyl ether, followed by washing and drying under vacuum.[4]

Characterization

The successful synthesis and purity of the conjugate are confirmed using various analytical techniques:

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the presence of characteristic peaks corresponding to the protons of cholesterol, the repeating ethylene glycol units of PEG, and the aromatic protons of folate.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of new bonds (e.g., amide and ester linkages).

  • Mass Spectrometry (MS): To determine the molecular weight of the final conjugate and confirm its identity.

Physicochemical Properties and Data Presentation

The physicochemical properties of Cholesterol-PEG-Folate conjugates and the nanocarriers they are incorporated into are critical for their in vivo performance. These properties can be tailored by varying the molecular weight of the PEG linker and the lipid composition of the nanocarrier.

Table 1: Physicochemical Properties of Cholesterol-PEG-Folate Conjugates and Formulations

PropertyTypical Range/ValueSignificance
PEG Molecular Weight (Da) 2000 - 5000Influences the thickness of the hydrophilic corona, circulation half-life, and receptor binding affinity.
Liposome/Nanoparticle Size (nm) 100 - 200Optimal size for exploiting the Enhanced Permeability and Retention (EPR) effect in tumors.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform size distribution of the nanoparticles.
Zeta Potential (mV) Slightly negative to neutralReduces non-specific interactions with blood components.
Drug Encapsulation Efficiency (%) > 80%High encapsulation efficiency is crucial for delivering a therapeutic dose.[5]
Drug Loading Capacity (%) Varies with drug and formulationRepresents the weight percentage of the drug relative to the total weight of the nanoparticle.

Application in Targeted Drug Delivery

The primary application of Cholesterol-PEG-Folate is in the formulation of targeted drug delivery systems, most notably liposomes and polymeric nanoparticles.

Experimental Protocol: Liposome Formulation using Thin-Film Hydration
  • Lipid Film Formation: A mixture of lipids (e.g., a primary phospholipid like DSPC, cholesterol, and the Cholesterol-PEG-Folate conjugate) in a specific molar ratio is dissolved in a suitable organic solvent mixture (e.g., chloroform:methanol).[6] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by gentle rotation above the lipid transition temperature. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Unencapsulated drug and other impurities are removed by techniques such as dialysis or gel filtration chromatography.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeting functionality of Cholesterol-PEG-Folate relies on the specific interaction between the folate moiety and the folate receptor on the cancer cell surface, leading to internalization of the nanocarrier via receptor-mediated endocytosis.

Folate_Receptor_Endocytosis Folate Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Chol-PEG-Folate Nanoparticle FolateReceptor Folate Receptor Nanoparticle->FolateReceptor 1. Binding CoatedPit Clathrin-Coated Pit FolateReceptor->CoatedPit 2. Internalization Endosome Early Endosome (pH ~6.0-6.5) CoatedPit->Endosome 3. Endosome Formation LateEndosome Late Endosome (pH ~5.0-6.0) Endosome->LateEndosome 4. Maturation & pH drop ReceptorRecycling Receptor Recycling Endosome->ReceptorRecycling Receptor Trafficking Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome 5. Fusion DrugRelease Drug Release LateEndosome->DrugRelease Drug Release (pH-dependent) Lysosome->DrugRelease Drug Release ReceptorRecycling->FolateReceptor Recycling to Membrane

Caption: Folate Receptor-Mediated Endocytosis Pathway.

The process begins with the binding of the folate-conjugated nanoparticle to the folate receptor on the cancer cell surface. This binding triggers the internalization of the receptor-nanoparticle complex into the cell through the formation of an endosome. As the endosome matures, its internal pH decreases, which can facilitate the release of the encapsulated drug into the cytoplasm. The folate receptor is then recycled back to the cell surface to bind with more nanoparticles.[7]

Experimental Workflow: Synthesis and Formulation

The overall workflow from the synthesis of the conjugate to the formulation of a drug-loaded targeted nanocarrier is a systematic process.

Synthesis_and_Formulation_Workflow Workflow for Cholesterol-PEG-Folate Nanoparticle Formulation cluster_synthesis Conjugate Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Final Product Characterization Folate_PEG Folate-PEG-Amine Synthesis Chol_PEG_Folate Cholesterol-PEG-Folate Synthesis Folate_PEG->Chol_PEG_Folate Step 1 Purification1 Purification & Characterization (NMR, MS) Chol_PEG_Folate->Purification1 Step 2 Lipid_Film Lipid Film Hydration (with Drug) Purification1->Lipid_Film Incorporation Extrusion Extrusion/Sonication (Size Reduction) Lipid_Film->Extrusion Purification2 Purification (Removal of free drug) Extrusion->Purification2 Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Purification2->Characterization

Caption: Workflow for Cholesterol-PEG-Folate Nanoparticle Formulation.

This workflow highlights the key stages, from the chemical synthesis and purification of the Cholesterol-PEG-Folate conjugate to its incorporation into a drug-loaded nanocarrier and the final characterization of the delivery system. Each step requires careful optimization and quality control to ensure the final product meets the desired specifications for effective and safe drug delivery.

References

The Architecture of Intelligence: A Technical Guide to the Self-Assembly of Cholesterol-PEG-Folate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of therapeutics to diseased cells remains a paramount challenge in modern medicine. Among the promising strategies, the use of self-assembling nanocarriers has garnered significant attention. This technical guide provides an in-depth exploration of the self-assembly mechanism of Cholesterol-Poly(ethylene glycol)-Folate (Chol-PEG-Folate), a tripartite conjugate engineered for targeted drug delivery. We will dissect the fundamental principles governing its spontaneous organization into supramolecular structures, detail the experimental protocols for its characterization, and present quantitative data to elucidate its physicochemical properties. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of advanced drug delivery systems.

The Core Concept: Self-Assembly of Cholesterol-PEG-Folate

The Cholesterol-PEG-Folate (Chol-PEG-Folate) conjugate is an amphiphilic molecule meticulously designed to self-assemble in aqueous environments into core-shell nanostructures, such as micelles or the lipid bilayers of liposomes. This spontaneous organization is driven by the intrinsic properties of its three constituent components:

  • Cholesterol: A hydrophobic, rigid, and bulky lipid that serves as the core-forming anchor. Its inherent lipophilicity drives it to sequester away from the aqueous phase, forming the hydrophobic core of the resulting nanostructure. This core can serve as a reservoir for hydrophobic therapeutic agents.

  • Poly(ethylene glycol) (PEG): A hydrophilic and flexible polymer that forms the outer shell, or corona, of the nanostructure. The PEG chains extend into the aqueous medium, creating a hydrophilic barrier that sterically stabilizes the nanoparticles, preventing their aggregation and reducing opsonization by the reticuloendothelial system, thereby prolonging their circulation time in the bloodstream.

  • Folate: A B-vitamin that is appended to the distal end of the PEG chain. It acts as a targeting ligand, binding with high affinity to the folate receptor, which is overexpressed on the surface of many cancer cells. This specific interaction facilitates the uptake of the nanocarrier by cancer cells through receptor-mediated endocytosis.

The self-assembly process is a thermodynamically driven phenomenon, primarily governed by the hydrophobic effect. In an aqueous environment, the hydrophobic cholesterol moieties aggregate to minimize their contact with water molecules, leading to a decrease in the overall free energy of the system. This process is initiated when the concentration of the Chol-PEG-Folate conjugate surpasses a critical threshold known as the Critical Micelle Concentration (CMC) . Above the CMC, the molecules spontaneously organize into micelles with a cholesterol core and a PEG-Folate shell.

cluster_monomers Below CMC cluster_micelle Above CMC Monomer Cholesterol PEG Folate Monomers Free Chol-PEG-Folate Monomers in Solution Micelle Hydrophobic Core (Cholesterol) Hydrophilic Shell (PEG-Folate) Monomers->Micelle Self-Assembly

Figure 1: Self-assembly of Chol-PEG-Folate into a micellar structure above the Critical Micelle Concentration (CMC).

Quantitative Data Presentation

The physicochemical properties of Chol-PEG-Folate nanostructures are critical determinants of their in vivo performance. The following tables summarize key quantitative data from the literature for Chol-PEG conjugates. It is important to note that these values can be influenced by factors such as the molecular weight of the PEG chain, the specific experimental conditions (e.g., temperature, pH, ionic strength), and the analytical technique employed.

Table 1: Critical Micelle Concentration (CMC) of Cholesterol-PEG Conjugates

ConjugateMethodCMC (M)Reference
mPEG-CholesterolFluorescence Spectroscopy (Pyrene Probe)4.0 x 10⁻⁷ - 1.3 x 10⁻⁶[1]
FA-PEG-DSPEFluorescence Spectroscopy (Pyrene Probe)1.0 x 10⁻⁵[2]

Table 2: Physicochemical Properties of Folate-Targeted Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
9-NC-loaded FA-PEG-DSPE Micelles21 - 24NarrowNot Reported97.6[2]
FA-CS-DA Micelles (DOX-loaded)82.860.3-4.6896[3]
Bioreducible Chol-ss-PEG-ss-Chol Micelles (DOX-loaded)20.4Not ReportedNot Reported14.9[4]
PLGA-Fol Nanoparticles (9-NC-loaded)~1150.32Not Reported57[5]

Note: This table compiles data from various studies on folate-targeted nanoparticles, which may use different core-forming materials in addition to cholesterol or its analogs. The specific drug and formulation method can significantly impact these parameters.

Experimental Protocols

Accurate and reproducible characterization of Chol-PEG-Folate nanostructures is essential for their development and translation. This section provides detailed methodologies for key experiments.

Synthesis of Cholesterol-PEG-Folate

The synthesis of Chol-PEG-Folate typically involves a multi-step process. A common approach is a two-step conjugation:

  • Synthesis of Folate-PEG-Amine: Folic acid is activated at its γ-carboxyl group using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dimethyl sulfoxide (DMSO). This activated folate is then reacted with a heterobifunctional PEG derivative containing an amine group at one end and a functional group for cholesterol conjugation at the other (e.g., a carboxyl or maleimide group).

  • Conjugation of Cholesterol to Folate-PEG: The cholesterol moiety, often derivatized with a linker containing a reactive group (e.g., cholesteryl chloroformate), is reacted with the free amine group of the Folate-PEG-Amine conjugate. The final product is purified using techniques such as dialysis to remove unreacted starting materials and byproducts, followed by lyophilization.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Principle: The CMC is determined by monitoring the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, as a function of the amphiphile concentration. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Protocol:

  • Preparation of Pyrene Stock Solution: Prepare a 1 x 10⁻³ M stock solution of pyrene in a volatile organic solvent (e.g., acetone).

  • Preparation of Chol-PEG-Folate Solutions: Prepare a series of aqueous solutions of Chol-PEG-Folate with concentrations ranging from well below to well above the expected CMC.

  • Sample Preparation: To a series of vials, add a small, fixed volume of the pyrene stock solution. Evaporate the solvent completely to form a thin film of pyrene. Add the Chol-PEG-Folate solutions to the vials, ensuring the final pyrene concentration is in the micromolar range.

  • Equilibration: Allow the solutions to equilibrate overnight with gentle agitation to ensure complete dissolution of pyrene and micelle formation.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the samples at approximately 335 nm and record the emission spectra from 350 nm to 500 nm.

  • Data Analysis: Plot the ratio of the fluorescence intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) against the logarithm of the Chol-PEG-Folate concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

A Prepare Pyrene Stock Solution C Add Pyrene to Dilutions and Equilibrate A->C B Prepare Serial Dilutions of Chol-PEG-Folate B->C D Measure Fluorescence Emission Spectra C->D E Plot I1/I3 Ratio vs. log(Concentration) D->E F Determine CMC from Inflection Point E->F

Figure 2: Experimental workflow for CMC determination using fluorescence spectroscopy.

Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is determined by measuring the electrophoretic mobility of the particles in an electric field.

Protocol:

  • Sample Preparation: Disperse the Chol-PEG-Folate nanoparticles in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) at an appropriate concentration (typically 0.1-1.0 mg/mL). The solution should be optically clear. Filter the sample through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize. Set the measurement parameters, including the temperature (e.g., 25°C), scattering angle (e.g., 90° or 173°), and the viscosity and refractive index of the dispersant.

  • Measurement: Place the cuvette containing the sample into the instrument. Allow the sample to thermally equilibrate for several minutes. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will analyze the correlation function of the scattered light intensity to calculate the hydrodynamic diameter and the polydispersity index (PDI). For zeta potential, the software will analyze the phase shift of the scattered light in the presence of an electric field.

Morphological Characterization by Transmission Electron Microscopy (TEM)

Principle: TEM provides high-resolution images of the nanoparticles, allowing for the direct visualization of their size, shape, and morphology.

Protocol:

  • Grid Preparation: Place a drop of the nanoparticle dispersion (typically 0.1-1.0 mg/mL in water or a volatile buffer) onto a carbon-coated copper grid.

  • Staining (Optional): For enhanced contrast, especially for polymeric micelles, a negative staining agent such as uranyl acetate or phosphotungstic acid can be used. After a brief incubation of the sample on the grid, wick away the excess liquid and add a drop of the staining solution. After a short incubation, remove the excess staining solution.

  • Drying: Allow the grid to air-dry completely.

  • Imaging: Place the grid in the TEM and acquire images at various magnifications.

Determination of Drug Loading and Encapsulation Efficiency

Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the drug-loaded nanoparticles from the unencapsulated, free drug. The drug content is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Separation of Free Drug: Separate the free drug from the drug-loaded nanoparticles using a method such as dialysis, ultrafiltration, or size exclusion chromatography.

  • Quantification of Total Drug: Lyse a known amount of the drug-loaded nanoparticle formulation with a suitable solvent to release the encapsulated drug.

  • Quantification of Free Drug: Measure the concentration of the drug in the filtrate or dialysate from the separation step.

  • Calculation:

    • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Weight of nanoparticles) x 100%

    • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Total weight of drug used in formulation) x 100%

In Vitro Drug Release Study

Principle: The release of the encapsulated drug from the nanoparticles over time is monitored under conditions that mimic the physiological environment. The dialysis method is commonly employed.

Protocol:

  • Preparation: Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a molecular weight cutoff (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Study: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer to simulate the endosomal environment) maintained at 37°C with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Signaling Pathways and Logical Relationships

The therapeutic efficacy of Chol-PEG-Folate nanocarriers is critically dependent on their ability to be internalized by target cells. This process is primarily mediated by the interaction of the folate ligand with the folate receptor, triggering receptor-mediated endocytosis.

Micelle Chol-PEG-Folate Micelle Binding Binding Micelle->Binding Receptor Folate Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome/Lysosome (pH 4.5-5.5) Endosome->Late_Endosome Release Drug Release Late_Endosome->Release Target Intracellular Target Release->Target

Figure 3: Folate receptor-mediated endocytosis of a Chol-PEG-Folate micelle.

Conclusion

The self-assembly of Cholesterol-PEG-Folate into well-defined nanostructures represents a sophisticated and highly tunable platform for targeted drug delivery. The interplay between the hydrophobic cholesterol core, the stabilizing PEG corona, and the targeting folate ligand gives rise to a nanocarrier with desirable physicochemical and biological properties. A thorough understanding of the self-assembly mechanism, coupled with rigorous experimental characterization, is imperative for the rational design and optimization of these promising therapeutic delivery systems. This technical guide provides a foundational framework for researchers and drug development professionals to advance the field of targeted nanomedicine.

References

The Strategic Role of the Cholesterol Anchor in PEG-Folate Lipid Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted drug delivery, lipid-based nanoparticles, particularly liposomes, have emerged as a leading platform. The functionalization of these carriers with targeting ligands and stealth-conferring polymers is critical to their efficacy. This technical guide provides a comprehensive examination of the role of the cholesterol anchor within Polyethylene Glycol-Folic Acid (PEG-Folate) lipid conjugates. While phospholipid anchors are common, cholesterol presents a viable and, in certain contexts, advantageous alternative for tethering targeting and stabilizing moieties to the liposomal bilayer. This document details the functional implications of the cholesterol anchor on nanoparticle stability, circulation longevity, and cellular uptake, supported by quantitative data, detailed experimental protocols, and schematic diagrams to elucidate key processes and relationships.

Core Concepts in Targeted Liposomal Delivery

Lipid nanoparticles (LNPs) and liposomes are vesicles composed of a lipid bilayer, typically containing phospholipids and cholesterol, which encapsulates an aqueous core. This structure allows for the delivery of both hydrophilic and hydrophobic therapeutic agents. To enhance their clinical potential, these carriers are often surface-modified.

  • PEGylation: The attachment of Polyethylene Glycol (PEG) chains to the liposome surface creates a hydrophilic layer that sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.[1][2]

  • Folate Targeting: Folic acid (folate) is a high-affinity ligand for the Folate Receptor (FR).[3] Since FRs are frequently overexpressed on the surface of various cancer cells compared to healthy tissues, folate serves as an effective targeting ligand to direct drug-loaded liposomes specifically to tumor sites.[4][5]

  • The Lipid Anchor: To attach the PEG-Folate construct to the liposome, a hydrophobic anchor is required. This anchor spontaneously inserts and secures itself within the lipid bilayer of the nanoparticle. The two most common anchors are diacyl phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), and cholesterol.

The Functional Role of the Cholesterol Anchor

Cholesterol, an essential component of biological membranes, has been successfully investigated and utilized as an alternative to phospholipids for anchoring both PEG chains and targeting ligands like folate to liposomal carriers.[6][7] Its role is multifaceted, influencing the formulation's physical characteristics and biological performance.

Anchoring Mechanism and Stability

The cholesterol molecule, with its rigid, hydrophobic steroid ring system and a single hydroxyl group, readily inserts into the phospholipid bilayer. This integration contributes to the overall stability of the liposome.[8]

  • Bilayer Integrity: Cholesterol is known to increase the packing density of phospholipids, reduce the bilayer's permeability to water and other small molecules, and enhance its stability.[8] When used as an anchor for PEG-Folate, it continues to contribute to these stabilizing effects.

  • Colloidal Stability: Liposomes incorporating mPEG-cholesterol derivatives exhibit superior colloidal stability compared to non-PEGylated liposomes, efficiently inhibiting aggregation.[6][7]

  • Anchoring Strength: Compared to dual-chain phospholipid anchors like DSPE, the single cholesterol moiety provides a weaker anchoring force.[9][10] This can be a limitation when tethering large, water-soluble molecules. However, for many applications, including PEG-Folate tethering, the anchoring is sufficient. The relative ease of synthesis and purification of cholesterol-based conjugates is a notable advantage.[9][10]

In Vivo Pharmacokinetics: Prolonged Circulation

A key benefit of PEGylation is the extension of the nanoparticle's circulation half-life. Studies have demonstrated that liposomes utilizing a cholesterol anchor for the PEG moiety have significantly prolonged circulation times in vivo when compared to non-PEGylated liposomes.[6][7] This "stealth" characteristic is crucial for allowing the nanoparticles sufficient time to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

Cellular Interaction and Targeting Efficacy

The ultimate goal of a targeted delivery system is to enhance uptake by the target cells. Folate-PEG-Cholesterol constructs have been shown to effectively mediate this process.

  • Receptor-Mediated Endocytosis: The folate ligand at the distal end of the PEG chain binds with high affinity to Folate Receptors on cancer cells, triggering internalization of the liposome via endocytosis.[4][11]

  • Enhanced Cellular Uptake: Liposomes functionalized with Folate-PEG-Cholesterol demonstrate significantly higher cellular uptake in FR-positive cancer cells (e.g., KB cells) compared to non-targeted liposomes.[6][12] This targeted uptake can be competitively inhibited by free folic acid, confirming the receptor-mediated pathway.[11]

  • Improved Cytotoxicity: The enhanced cellular delivery of the encapsulated drug translates to greater therapeutic efficacy. Doxorubicin-loaded liposomes targeted with a Folate-PEG-Cholesterol conjugate show significantly lower IC50 values (i.e., higher cytotoxicity) against FR-positive cells than their non-targeted counterparts.[11]

A Unique Role in Gene Delivery

In the context of gene delivery using cationic liposomes (lipoplexes), the choice of anchor can have a profound impact on transfection efficiency. While PEGylation with PEG-DSPE is known to interfere with cellular interaction and reduce gene delivery, the use of a PEG-cholesterol anchor can circumvent this issue. In lipoplexes with high cholesterol content (e.g., 56-69%), PEG-cholesterol has been shown to significantly enhance transfection rates, an effect attributed to its incorporation into cholesterol-rich domains on the particle surface.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the impact of cholesterol-anchored PEG-Folate lipids on liposomal formulations.

Formulation Anchor Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
5-FU Loaded LiposomesFA-PEG-DSPE~114Not Reported~67%[4]
5-FU Loaded LiposomesFA-PEG-DSPE~174Not Reported~39%[13]
DOX-Loaded LiposomesCharged Cholesterol~110-130-35 to +40>95%[14]
9-NC Loaded MicellesFA-PEG-DSPE~21-24Not Reported~97.6%[15]
Table 1: Summary of Physicochemical Properties of Folate-Targeted Formulations.
Formulation (Drug) Cell Line Metric Targeted (Folate-PEG-Anchor) Non-Targeted Fold Improvement Reference
Liposomal CalceinKB CellsCellular Uptake (Flow Cytometry)~200x higher fluorescenceControl~200[11]
Liposomal DOXKB CellsIC50~6x lowerControl6[11]
Liposomal DOXKB CellsCellular Uptake45x higherControl45[5]
Liposomal DOXKB CellsCytotoxicity86x higherControl86[5]
Lipoplexes (Gene Delivery)KB CellsTransfection Rate~3x higherNon-PEGylated3[12]
Table 2: Comparative In Vitro Performance of Targeted vs. Non-Targeted Liposomes.
Formulation Anchor Metric Observation Reference
Radiolabeled LiposomesCholesterolCirculationProlonged compared to non-PEGylated liposomes.[6][7]
DOX-Loaded LiposomesCharged CholesterolTumor Inhibition~70% inhibition for charged vs. 45% for neutral.[14]
Radiolabeled FTLsDSPELiver UptakeFTLs cleared faster due to greater liver uptake.[16]
Radiolabeled FTLs (DOX-loaded)DSPETumor UptakeIncreased tumor uptake compared to drug-free FTLs.[16]
Table 3: Summary of Key In Vivo Performance Metrics.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

Synthesis of Folate-PEG-Cholesterol Conjugate

This protocol describes a common two-step synthesis.[11][17]

  • Synthesis of Folate-PEG-Amine:

    • Dissolve Folic Acid in dimethylsulfoxide (DMSO).

    • Add a 1.1 molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1 molar equivalent of N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of folate. Stir for ~20 minutes in the dark.

    • Add 1 molar equivalent of a PEG derivative with amine groups at both ends (e.g., bis-amine PEG, MW 3350). The reaction proceeds overnight at room temperature, forming an amide bond.

    • The product, Folate-PEG-Amine, is purified to remove unreacted reagents.

  • Conjugation to Cholesterol:

    • Dissolve the purified Folate-PEG-Amine in a suitable solvent like chloroform.

    • Add a 1.1 molar excess of cholesteryl chloroformate. This reacts with the remaining free amine group on the PEG chain.

    • The reaction is carried out overnight at room temperature.

    • Monitor the reaction's progression by assaying for the disappearance of the free amino group (e.g., ninhydrin assay).

    • The final product, Folate-PEG-Cholesterol, is dried under vacuum and washed (e.g., with ether) to remove residual cholesteryl chloroformate.

    • Characterize the final conjugate using ¹H-NMR and determine the concentration by measuring folate content via UV-Vis spectrophotometry at 363 nm.[17]

Preparation of Folate-Targeted Liposomes

The thin-film hydration method is widely used for liposome preparation.[4][18]

  • Lipid Film Formation:

    • Dissolve the primary structural lipids (e.g., Distearoylphosphatidylcholine - DSPC or Hydrogenated Soy Phosphatidylcholine - HSPC) and cholesterol in a molar ratio appropriate for forming stable bilayers (e.g., 3:2) in an organic solvent like chloroform.

    • Add the synthesized Folate-PEG-Cholesterol conjugate to the lipid mixture. The amount is typically a small molar percentage of the total lipid content (e.g., 0.1 - 0.5 mol%).

    • Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inside of a round-bottom flask.

    • Place the flask under high vacuum for several hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) or a solution containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the primary lipid.

    • Vortex or gently agitate the flask to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To produce unilamellar vesicles (LUVs) with a defined and uniform size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

In Vitro Cellular Uptake Assay

This protocol quantifies the internalization of liposomes by target cells.[11][12]

  • Cell Culture: Seed FR-positive cells (e.g., KB, HeLa) in multi-well plates and culture until they reach a suitable confluency.

  • Liposome Preparation: Prepare fluorescently labeled liposomes by encapsulating a fluorescent dye like calcein or by incorporating a fluorescent lipid into the bilayer.

  • Incubation: Remove the culture medium and incubate the cells with the fluorescently labeled targeted liposomes for a defined period (e.g., 1-4 hours) at 37°C.

  • Control Groups:

    • Non-Targeted Control: Incubate cells with non-targeted liposomes (lacking the folate ligand).

    • Competition Control: Incubate cells with targeted liposomes in the presence of a high concentration of free folic acid (e.g., 1 mM) to block the folate receptors.

  • Washing: After incubation, wash the cells thoroughly with cold PBS to remove non-adherent liposomes.

  • Analysis:

    • Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend them in PBS, and analyze the cellular fluorescence using a flow cytometer. This provides quantitative data on the uptake per cell for a large population.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the internalization and subcellular localization of the liposomes.

Visualizations: Pathways and Workflows

Synthesis_Pathway cluster_0 Step 1: Folate Activation & PEGylation cluster_1 Step 2: Cholesterol Conjugation Folic_Acid Folic Acid PEG_bis_Amine H₂N-PEG-NH₂ EDC_NHS EDC / NHS in DMSO Folate_PEG_Amine Folate-PEG-NH₂ FPChol Folate-PEG-Cholesterol (Final Conjugate) Folate_PEG_Amine->FPChol Cholesteryl_Chloroformate Cholesteryl Chloroformate

Liposome_Targeting_Workflow cluster_0 Formulation cluster_1 In Vivo Cascade cluster_2 Cellular Targeting Lipids Phospholipids + Cholesterol FPChol Folate-PEG-Cholesterol Drug Therapeutic Agent Assembly Self-Assembly (Thin-Film Hydration) Targeted_Lipo Drug-Loaded Targeted Liposome Injection Systemic Administration (IV) Targeted_Lipo->Injection Circulation Prolonged Circulation (PEG Stealth Effect) EPR Tumor Accumulation (EPR Effect) Binding Folate binds to Folate Receptor (FR) EPR->Binding Endocytosis Receptor-Mediated Endocytosis Release Intracellular Drug Release

Cellular_Uptake_Workflow Start Seed FR-Positive Cells in 24-well Plate Culture Culture cells to ~80% confluency Start->Culture Prepare_Lipo Prepare Fluorescently Labeled Liposomes (Targeted & Non-Targeted) Culture->Prepare_Lipo Incubate Incubate Cells with Liposome Suspensions (1-4h at 37°C) Prepare_Lipo->Incubate Wash Wash Cells 3x with cold PBS Incubate->Wash Detach Detach cells using Trypsin Wash->Detach Analyze Analyze cellular fluorescence via Flow Cytometry Detach->Analyze End Quantify Cellular Uptake Analyze->End

Conclusion

The cholesterol anchor serves as a robust and versatile tool in the design of PEG-Folate functionalized lipid nanoparticles. It provides a stable means of tethering essential surface modifications to the liposomal bilayer, contributing to enhanced colloidal stability and prolonged in vivo circulation. Most critically, it effectively facilitates high-affinity binding and receptor-mediated endocytosis into FR-overexpressing cancer cells, leading to superior cellular uptake and cytotoxicity of encapsulated therapeutics. While phospholipid anchors may offer stronger membrane retention, cholesterol-based anchors are often simpler to synthesize and can offer unique advantages, particularly in the realm of gene delivery. The continued investigation and optimization of cholesterol-anchored targeting ligands are pivotal for advancing the clinical translation of next-generation nanomedicines.

References

An In-depth Technical Guide on the Folate Receptor Binding Affinity of Cholesterol-PEG-Folate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the folate receptor binding affinity of Cholesterol-Polyethylene Glycol-Folate (Cholesterol-PEG-Folate), a critical component in targeted drug delivery systems. This document outlines the quantitative binding data available in the current literature, details common experimental protocols for affinity determination, and illustrates the associated cellular uptake pathways.

Introduction

Folate receptor (FR), particularly the alpha isoform (FR-α), is a high-affinity membrane protein that is overexpressed in a wide range of human cancers, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited.[1] This differential expression makes FR an attractive target for selective drug delivery to tumor cells. Cholesterol-PEG-Folate is a synthetic conjugate designed to anchor to the lipid bilayer of drug delivery vehicles, such as liposomes, with the folate moiety exposed to bind to FR on cancer cells, thereby facilitating receptor-mediated endocytosis of the therapeutic payload.[2][3][4] The polyethylene glycol (PEG) linker serves to provide a hydrophilic spacer, enhancing the bioavailability and circulation time of the delivery system.[5][6][7] Understanding the binding affinity of this targeting ligand is paramount for the rational design and optimization of FR-targeted therapies.

Quantitative Binding Affinity Data

Direct measurement of the dissociation constant (Kd) for the individual Cholesterol-PEG-Folate molecule is not extensively reported in the literature. However, the binding affinity is often characterized in the context of the entire drug delivery system (e.g., liposomes) or by competitive binding assays against folic acid. The affinity of folic acid for its receptor is known to be very high, with a Kd typically in the sub-nanomolar to low nanomolar range.[6][7][8][9]

Studies on various folate-PEG-lipid conjugates consistently demonstrate high-affinity binding to FR-positive cells, which can be competitively inhibited by an excess of free folic acid, confirming the specificity of the interaction.[10][11][12] The data suggests that the conjugation of cholesterol and PEG to folic acid does not abrogate its ability to bind to the folate receptor.

Ligand/FormulationBinding ParameterValueCell Line/SystemComments
Folic AcidKd~0.1 nM - 1.14 nMVarious FR-positive cellsHigh-affinity binding, serves as a benchmark.[6][7][8]
Fluoro-PEG-FolateRelative Binding Affinity1.8-fold lower than folic acidKB cellsDemonstrates a slight reduction in affinity due to modification.[13]
¹⁸F-DBCO-FolateKi6.3 ± 1.4 nMKB cellsA different folate conjugate, but provides an expected affinity range.[9]
¹⁸F-Ala-FolateKi5.5 ± 0.4 nMKB cellsAnother example of a modified folate with high affinity.[9]
Folate-PEG-CHEMS LiposomesIC₅₀ (Cytotoxicity)10.0 µM (vs. 57.5 µM for non-targeted)KB cellsIndirect measure of targeting efficacy, not direct binding affinity.[10]
Folate-Targeted LiposomesCellular UptakeSignificantly enhanced vs. non-targetedMCF-7 cellsQualitative data showing effective FR-mediated uptake.[3]

Note: IC₅₀ values for cytotoxicity reflect the overall therapeutic efficacy of the drug-loaded liposome and are influenced by factors beyond receptor binding, including drug release and intracellular trafficking.

Experimental Protocols for Determining Binding Affinity

Several methodologies can be employed to quantify the binding affinity of Cholesterol-PEG-Folate or folate-targeted nanoparticles to the folate receptor.

Competitive Radioligand Binding Assay

This is a classic and robust method to determine the binding affinity (Ki or IC₅₀) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.[6][8]

Protocol Outline:

  • Cell Culture: Culture FR-positive cells (e.g., KB, HeLa, IGROV-1) in folate-free medium to maximize receptor expression.[6]

  • Membrane Preparation (Optional): Cell membranes can be isolated to perform the assay in a cell-free system.

  • Assay Setup: In a multi-well plate, incubate a constant concentration of a radiolabeled folate derivative (e.g., [³H]folic acid) with varying concentrations of the unlabeled competitor (Cholesterol-PEG-Folate or folate-functionalized liposomes).

  • Incubation: Incubate at 4°C for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.[6]

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled folate derivative (tracer) upon binding to the larger folate receptor.[5][14]

Protocol Outline:

  • Tracer Selection: A fluorescently labeled folate derivative (e.g., FITC-folate) is used as the tracer.

  • Receptor Source: Solubilized folate receptor or cell membrane preparations containing the receptor are used.

  • Assay Setup: In a microplate, a fixed concentration of the tracer and receptor are incubated with varying concentrations of the competitor (Cholesterol-PEG-Folate).

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizers. The binding of the tracer to the receptor results in a slower rotation and thus a higher polarization. The competitor displaces the tracer, leading to a decrease in polarization.

  • Data Analysis: The IC₅₀ is determined from the plot of fluorescence polarization versus competitor concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics (association and dissociation rates) and affinity.[15][16]

Protocol Outline:

  • Chip Preparation: The folate receptor is immobilized on the surface of a sensor chip.

  • Binding Analysis: A solution containing Cholesterol-PEG-Folate at various concentrations is flowed over the sensor surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

  • Kinetic Analysis: The association rate (ka) is determined from the initial phase of the binding curve, and the dissociation rate (kd) is determined from the washout phase. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[9][17]

Protocol Outline:

  • Sample Preparation: A solution of the folate receptor is placed in the sample cell of the calorimeter, and a solution of Cholesterol-PEG-Folate is placed in the injection syringe.

  • Titration: The Cholesterol-PEG-Folate solution is injected in small aliquots into the receptor solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The data is plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

Experimental Workflow for Binding Affinity Determination

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture FR-Positive Cell Culture (e.g., KB cells in folate-free medium) incubation Incubation of Cells/Membranes with Radioligand and Competitor cell_culture->incubation competitor Cholesterol-PEG-Folate (or targeted liposome) competitor->incubation radioligand Radiolabeled Folate (e.g., [3H]folic acid) radioligand->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification plotting Plot % Specific Binding vs. [Competitor] quantification->plotting fitting Sigmoidal Curve Fitting plotting->fitting calculation Determine IC50 and Ki fitting->calculation

Competitive Radioligand Binding Assay Workflow.
Folate Receptor-Mediated Endocytosis Signaling Pathway

G Ligand Cholesterol-PEG-Folate (on Liposome) FR Folate Receptor (FR-α) Ligand->FR Binding ClathrinPit Clathrin-Coated Pit FR->ClathrinPit Clustering Caveolae Caveolae FR->Caveolae Clustering Membrane Plasma Membrane ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Internalization Endosome Early Endosome (pH ~6.0-6.5) Caveolae->Endosome Internalization ClathrinVesicle->Endosome Uncoating LateEndosome Late Endosome/ Lysosome (pH ~4.5-5.0) Endosome->LateEndosome Maturation RecyclingEndosome Recycling Endosome Endosome->RecyclingEndosome DrugRelease Drug Release LateEndosome->DrugRelease Acidification FR_Recycling FR Recycling RecyclingEndosome->FR_Recycling FR_Recycling->FR

Folate Receptor-Mediated Endocytosis Pathways.

The binding of a folate-conjugated entity to the folate receptor triggers internalization through endocytosis. This process can occur via both clathrin-dependent and clathrin-independent (caveolae-mediated) pathways.[6][7][8][15] Once internalized, the cargo is trafficked through early and late endosomes. The acidic environment of the late endosomes facilitates the release of the encapsulated drug, which can then exert its therapeutic effect within the cell. The folate receptor is subsequently recycled back to the cell surface.

Conclusion

Cholesterol-PEG-Folate is a highly effective targeting ligand for directing drug delivery systems to folate receptor-overexpressing cancer cells. While direct quantitative binding data for the conjugate alone is sparse, extensive in vitro and in vivo studies confirm its high affinity and specificity for the folate receptor. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar targeted ligands. A thorough understanding of the binding affinity and cellular uptake mechanisms is crucial for the continued development of more effective and targeted cancer therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Cholesterol-PEG-Folate (MW 1000)

This technical guide provides a comprehensive overview of the core physical properties of Cholesterol-PEG-Folate (MW 1000), a key amphiphilic lipid derivative used in advanced drug delivery systems. This document details its intrinsic properties, the characteristics of nanoparticles formulated with this conjugate, standard experimental protocols for characterization, and the biological pathway it exploits for targeted delivery.

Introduction

Cholesterol-PEG-Folate (MW 1000) is a multifunctional conjugate designed for targeted drug delivery, particularly in oncology. It consists of three key components:

  • Cholesterol: A lipophilic anchor that integrates into the lipid bilayers of nanoparticles like liposomes, enhancing their stability.[1][2][][4]

  • Polyethylene Glycol (PEG) (MW 1000): A hydrophilic polymer that forms a protective layer on the nanoparticle surface. This "stealth" characteristic helps to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[2][]

  • Folate (Folic Acid): A targeting ligand that binds with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[5][6][7][8]

This amphiphilic structure allows Cholesterol-PEG-Folate to self-assemble into micelles or be incorporated into larger nanoparticle structures, making it an invaluable tool for developing targeted nanocarriers for therapeutic agents.[9][10][11]

Core Physical Properties

The intrinsic physical properties of the Cholesterol-PEG-Folate (MW 1000) conjugate are foundational to its function.

PropertyDescriptionReference(s)
Appearance Typically a yellow or orange solid.[8][12][13]
Solubility As a lipophilic lipid PEG conjugate, it possesses good water solubility.[5][14][15] It is also soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), chloroform, and methylene chloride.[12][16] It is less soluble in alcohol and toluene and insoluble in ether.[16][5][12][14][15][16]
Self-Assembly The amphiphilic nature of the molecule allows it to self-assemble into micelles in aqueous solutions above its critical micelle concentration (CMC).[9][10][11][9][10][11]
Critical Micelle Concentration (CMC) The precise CMC value for Cholesterol-PEG-Folate (MW 1000) is not widely reported in the literature, as it is typically a component within a larger formulation. The CMC is the concentration above which these molecules aggregate to form micelles and is a critical parameter for formulation stability.[17][18][17][18]
Storage Conditions For long-term stability, the product should be stored at -20°C, desiccated, and protected from light.[12][14] For some applications, storage under an inert gas like nitrogen or argon is recommended.[14][12][14]

Physical Properties of Formulated Nanoparticles

Cholesterol-PEG-Folate is most commonly used as a component in nanoparticle formulations (e.g., liposomes, polymeric micelles). The physical characteristics of these final nanoparticles are critical for their in vivo performance. The data below is compiled from studies where Cholesterol-PEG-Folate or similar folate-PEG-lipid conjugates were used.

PropertyTypical Range/ValueSignificance in Drug DeliveryReference(s)
Hydrodynamic Diameter 100 – 200 nmSize is crucial for exploiting the Enhanced Permeability and Retention (EPR) effect for passive tumor accumulation. Sizes within this range generally show prolonged circulation and avoid rapid clearance.[1][6][7]
Polydispersity Index (PDI) < 0.3A low PDI indicates a narrow, uniform size distribution of nanoparticles, which is essential for predictable and reproducible in vivo behavior, drug loading, and release kinetics.[1][7][1][7]
Zeta Potential Near-neutral to slightly negative (e.g., -10 to -30 mV)A near-neutral surface charge, often achieved by the PEG shield, minimizes nonspecific interactions with blood components, reducing aggregation and prolonging circulation. The negative charge can arise from other components in the formulation.[19][20][21][19][20][21]
Morphology Spherical / VesicularTypically forms spherical micelles or vesicular liposomes, which is the expected morphology for self-assembled lipid-based nanoparticles.[7][21]

Experimental Protocols

Accurate characterization of Cholesterol-PEG-Folate formulated nanoparticles is essential. Below are standard protocols for key analytical techniques.

Dynamic Light Scattering (DLS) for Size and PDI
  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. These fluctuations are correlated to the particle size (hydrodynamic diameter) and the size distribution (PDI).

  • Protocol:

    • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to avoid multiple scattering effects. The solution must be free of dust and aggregates; filter if necessary using a low-protein-binding filter (e.g., 0.22 µm).

    • Instrument Setup: Allow the DLS instrument (e.g., Zetasizer Nano ZS) to warm up and stabilize at a controlled temperature (typically 25°C).

    • Measurement: Place the cuvette containing the sample into the instrument. Set the measurement parameters, including the dispersant viscosity and refractive index.

    • Data Acquisition: Perform at least three replicate measurements to ensure reproducibility.

    • Analysis: The instrument software calculates the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) from the correlation function.

Zeta Potential Measurement
  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's surface, which indicates the stability of the colloidal suspension. It is measured by applying an electric field across the sample and measuring the velocity of the particles using Laser Doppler Velocimetry.

  • Protocol:

    • Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility. High ionic strength buffers can compress the electrical double layer and lead to artificially low zeta potential readings.

    • Instrument Setup: Use a dedicated folded capillary cell (DTS1070 or similar). Rinse the cell thoroughly with the dispersant and then with the sample to ensure the cell walls are coated with the sample, preventing electro-osmotic flow artifacts.

    • Measurement: Place the cell in the instrument, ensuring no air bubbles are present.

    • Data Acquisition: Apply the electric field and record the particle velocity. Perform at least three measurements.

    • Analysis: The software calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation.

Transmission Electron Microscopy (TEM) for Morphology
  • Principle: TEM provides high-resolution, two-dimensional images of the nanoparticles, allowing for direct visualization of their size, shape, and internal structure.

  • Protocol:

    • Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Staining (for Liposomes): To enhance contrast, apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid or uranyl acetate) to the grid for 1-2 minutes.

    • Drying: Carefully wick away the excess liquid with filter paper and allow the grid to air dry completely.

    • Imaging: Load the dried grid into the TEM. Operate at an appropriate acceleration voltage (e.g., 80-120 kV).

    • Analysis: Capture images at various magnifications to observe the overall morphology and individual particle details.

Visualization of Pathways and Workflows

Folate Receptor-Mediated Endocytosis

The targeting functionality of Cholesterol-PEG-Folate relies on the folate receptor-mediated endocytosis pathway, a highly specific mechanism for cellular uptake.

Folate_Receptor_Pathway cluster_cell Cancer Cell Receptor Folate Receptor (FR) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion Drug Released Therapeutic Agent Lysosome->Drug Drug Release NP Folate-Targeted Nanoparticle NP->Receptor

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

Experimental Workflow for Characterization

A logical workflow is critical for the systematic characterization of newly formulated nanoparticles containing Cholesterol-PEG-Folate.

Characterization_Workflow cluster_results Data Analysis start Start: Nanoparticle Formulation dls Dynamic Light Scattering (DLS) start->dls zeta Zeta Potential Measurement start->zeta tem Transmission Electron Microscopy (TEM) start->tem size_pdi Hydrodynamic Size & PDI dls->size_pdi stability Surface Charge & Stability zeta->stability morphology Size & Morphology tem->morphology end End: Full Physicochemical Profile size_pdi->end stability->end morphology->end

Caption: Standard experimental workflow for nanoparticle characterization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cholesterol-PEG-Folate: Properties, Mechanisms, and Applications

This technical guide provides a comprehensive overview of Cholesterol-Polyethylene Glycol-Folate (Cholesterol-PEG-Folate), a key molecule in targeted drug delivery systems. We will delve into its molecular characteristics, mechanism of action, and applications, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Architecture of a Targeted Delivery Vehicle

Cholesterol-PEG-Folate is a tri-component amphiphilic molecule designed for targeted drug and gene delivery. It consists of a cholesterol anchor, a polyethylene glycol (PEG) linker, and a folate targeting ligand. This structure allows for the self-assembly into micelles or integration into larger lipid-based nanoparticles like liposomes.[1][2][3] The primary advantage of this conjugate lies in its ability to specifically target cells that overexpress the folate receptor, a common feature of many cancer cells.[4][5]

  • Cholesterol : A lipophilic moiety that serves as a robust anchor, embedding the conjugate within the lipid bilayer of nanoparticles or liposomes.[6][7]

  • Polyethylene Glycol (PEG) : A hydrophilic polymer that forms a protective layer on the nanoparticle surface. This "stealth" characteristic helps to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[1][6]

  • Folate (Folic Acid) : A vitamin B9 derivative that acts as the targeting ligand. It has a high affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells (e.g., ovarian, lung, breast cancer) but has limited expression in healthy tissues.[5][8]

Molecular Weight and Quantitative Data

The properties of Cholesterol-PEG-Folate can be modulated by varying the molecular weight of the PEG linker. Shorter PEG chains may have different effects on nanoparticle stability and circulation half-life compared to longer chains. Commercially available variants are typically distinguished by the molecular weight of the PEG component.

Table 1: Available Molecular Weights of Cholesterol-PEG-Folate
ComponentMolecular Weight (Daltons)Source(s)
PEG Linker1,000[1][2][9]
PEG Linker2,000[1][10][11]
PEG Linker3,400[1][12]
PEG Linker5,000[3]
Table 2: Physicochemical Properties of Folate-Targeted Nanoparticles
FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
F-DTX-LPNs¹~115.170.205>80[13]
FPLs²163.50.108High (Calcein-loaded)[14]
F-L-DOX³120 ± 20--[15]

¹Folate-targeted Docetaxel-loaded lipopolymeric nanoparticles ²Folate-PEG coated polymeric liposomes ³Folate-targeted liposomal doxorubicin

Mechanism of Action: From Circulation to Cellular Uptake

The efficacy of Cholesterol-PEG-Folate lies in its ability to facilitate targeted delivery via receptor-mediated endocytosis.

  • Formulation and Circulation : The conjugate is incorporated into a drug delivery system, such as a liposome or polymeric nanoparticle. The PEG chains provide a steric barrier, enhancing stability and circulation time.[6]

  • Target Recognition : When the nanoparticle reaches the target tissue, the folate ligand specifically binds to the high-affinity folate receptors on the cancer cell surface.[4][5]

  • Internalization : This binding triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to engulf the nanoparticle, forming an endosome.[16][17] Studies suggest this process is often mediated by lipid rafts or caveolae.[13][16]

  • Drug Release : The endosome's internal environment becomes increasingly acidic (pH drops to ~5.0).[16][18] This low pH can trigger the release of the encapsulated drug from the nanoparticle into the cytoplasm, where it can exert its therapeutic effect. The folate receptor can then be recycled back to the cell surface.[16]

Folate_Receptor_Pathway NP Folate-Targeted Nanoparticle (with Cholesterol-PEG-Folate) FR Folate Receptor (FR) NP->FR Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome 2. Receptor-Mediated Endocytosis Membrane LateEndosome Late Endosome / Lysosome (pH ~4.5-5.0) Endosome->LateEndosome 3. Endosomal Acidification Drug Released Therapeutic Agent LateEndosome->Drug 4. Drug Release RecycledFR Recycled FR LateEndosome->RecycledFR 5. Receptor Recycling RecycledFR->Membrane

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

Experimental Protocols

Synthesis of Folate-PEG-Cholesterol

A common synthesis strategy involves a two-step process.[15][19] This protocol is a representative example.

Objective: To conjugate folic acid to PEG and subsequently to cholesterol.

Materials:

  • Folic acid

  • Bis-amine-PEG (e.g., MW 3350)

  • Cholesteryl chloroformate

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylsulfoxide (DMSO)

  • Chloroform

  • Diethyl ether

Protocol:

  • Step 1: Synthesis of Folate-PEG-Amine a. Dissolve folic acid in DMSO (e.g., 25 mg/mL). b. Add a 1.1 molar excess of EDC and 1 molar equivalent of NHS to the folic acid solution. c. Stir the reaction mixture in the dark for approximately 20 minutes to activate the carboxylic acid group of folic acid. d. Add 1 molar equivalent of bis-amine-PEG to the mixture and stir overnight at room temperature. e. Purify the Folate-PEG-Amine product, for example, by dialysis or size exclusion chromatography.

  • Step 2: Synthesis of Folate-PEG-Cholesterol a. Dissolve the purified Folate-PEG-Amine in chloroform. b. Add a 1.1 molar excess of cholesteryl chloroformate to the solution. c. Allow the reaction to proceed overnight at room temperature. Monitor the reaction's progress by checking for the disappearance of the free amino group (e.g., using a ninhydrin assay). d. Concentrate the chloroform layer under vacuum. e. Precipitate the final product, Folate-PEG-Cholesterol, by adding a non-solvent like diethyl ether. f. Characterize the final product using techniques such as ¹H-NMR and UV-Vis spectroscopy (measuring folate content at 363 nm).[19]

Synthesis_Workflow FolicAcid Folic Acid ActivatedFolate Activated Folate FolicAcid->ActivatedFolate + EDC/NHS BisAminePEG Bis-Amine-PEG FolatePEGAmine Folate-PEG-Amine BisAminePEG->FolatePEGAmine Conjugation CholesterylChloroformate Cholesteryl Chloroformate FinalProduct Cholesterol-PEG-Folate CholesterylChloroformate->FinalProduct Conjugation EDC_NHS EDC / NHS in DMSO ActivatedFolate->FolatePEGAmine Conjugation FolatePEGAmine->FinalProduct Conjugation

Caption: General workflow for the two-step synthesis of Cholesterol-PEG-Folate.

Preparation of Folate-Targeted Liposomes

The thin-film hydration method is a widely used technique for preparing liposomes incorporating Cholesterol-PEG-Folate.[20]

Objective: To encapsulate a therapeutic agent within a liposome that is surface-functionalized with folate.

Materials:

  • Phospholipids (e.g., DSPC, DPPC, DOPE)[20]

  • Cholesterol

  • mPEG-DSPE (for stealth properties)

  • Cholesterol-PEG-Folate (or Folate-PEG-DSPE)

  • Therapeutic agent (e.g., Doxorubicin)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

Protocol:

  • Dissolve the lipids (phospholipid, cholesterol, mPEG-DSPE, and Cholesterol-PEG-Folate) in a suitable organic solvent in a round-bottom flask. The molar ratio of components must be optimized for the specific application.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Further dry the film under high vacuum for several hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer, which may contain the drug to be encapsulated (passive loading). The hydration is performed above the phase transition temperature of the primary phospholipid with gentle agitation. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).

  • To produce smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension is subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Remove any unencapsulated drug by methods like dialysis or gel filtration chromatography.

Liposome_Preparation Start 1. Dissolve Lipids (Phospholipid, Cholesterol, Chol-PEG-Folate) in Organic Solvent Evaporation 2. Solvent Evaporation (Rotary Evaporator) Start->Evaporation Film 3. Form Thin Lipid Film Evaporation->Film Hydration 4. Hydration with Aqueous Drug Solution Film->Hydration MLV 5. Formation of Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion 6. Size Reduction (Extrusion/Sonication) MLV->Extrusion LUV 7. Formation of Unilamellar Vesicles (LUVs) Extrusion->LUV Purification 8. Purification (Remove Free Drug) LUV->Purification Final Folate-Targeted Liposomes Purification->Final

References

The Solubility Profile of Cholesterol-PEG-Folate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cholesterol-PEG-Folate in various organic solvents. Aimed at professionals in research and drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and illustrates the key cellular uptake mechanism relevant to this functionalized lipid.

Introduction to Cholesterol-PEG-Folate

Cholesterol-polyethylene glycol-folate (Cholesterol-PEG-Folate) is an amphiphilic conjugate widely utilized in the development of targeted drug delivery systems, particularly for cancer therapy. It consists of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) linker, and a folate targeting moiety. The cholesterol component facilitates intercalation into lipid bilayers of nanocarriers like liposomes and micelles, enhancing their stability. The PEG linker provides a stealth characteristic, prolonging circulation time in the bloodstream. Most importantly, the terminal folate group enables active targeting of cells that overexpress the folate receptor, a common feature of many cancer cells. The solubility of this conjugate is a critical parameter for its synthesis, purification, formulation, and in vivo performance.

Solubility of Cholesterol-PEG-Folate in Organic Solvents

Summary of Solubility Data

The following table summarizes the known solubility of Cholesterol-PEG-Folate in common organic solvents based on available data sheets and research articles. It is important to note that the molecular weight of the PEG chain can influence solubility, and the listed values should be considered as a general guide.

Organic SolventTemperature (°C)Solubility (Qualitative/Semi-Quantitative)Source
Dimethyl Sulfoxide (DMSO)Room TemperatureSoluble[5]
Dimethylformamide (DMF)Room TemperatureSoluble[5]
Chloroform (CHCl₃)Room TemperatureSolubleNanocs Product Data
Dichloromethane (DCM)Room TemperatureLikely Soluble (Used in synthesis)General Synthesis Protocols
Tetrahydrofuran (THF)Room TemperatureSoluble[6]
MethanolRoom TemperatureSparingly Soluble to SolubleGeneral PEG-Lipid Properties
EthanolRoom TemperatureSparingly Soluble to SolubleGeneral PEG-Lipid Properties
Warm WaterNot SpecifiedSoluble[5]

Note: "Soluble" in the context of supplier data often implies forming a clear solution at a concentration of approximately 10 mg/mL. However, for precise applications, experimental verification is crucial.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for Cholesterol-PEG-Folate, standardized experimental protocols are necessary. The following are detailed methodologies adapted for this specific conjugate.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[7]

Objective: To determine the maximum concentration of Cholesterol-PEG-Folate that can dissolve in a specific organic solvent at a given temperature.

Materials:

  • Cholesterol-PEG-Folate (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid Cholesterol-PEG-Folate to a scintillation vial. The excess solid should be visually apparent.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solid to settle.

  • Carefully collect a sample of the supernatant. It is crucial not to disturb the sediment.

  • Centrifuge the collected supernatant to remove any remaining suspended solid particles.

  • Accurately dilute a known volume of the clear supernatant with a suitable solvent for analysis.

  • Analyze the concentration of Cholesterol-PEG-Folate in the diluted sample using a pre-validated HPLC method.

  • Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Workflow for Shake-Flask Method

G A Add excess Cholesterol-PEG-Folate to vial B Add known volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Shake for 24-48 hours to reach equilibrium C->D E Allow undissolved solid to settle D->E F Collect and centrifuge supernatant E->F G Dilute supernatant for analysis F->G H Analyze concentration via HPLC G->H I Calculate equilibrium solubility H->I G cholesterol Cholesterol (Hydrophobic Anchor) peg PEG Linker (Hydrophilic Spacer) cholesterol->peg Ester/Ether Linkage folate Folate (Targeting Ligand) peg->folate Amide Bond G cluster_cell Cancer Cell receptor Folate Receptor endosome Endosome (pH ~5.0) receptor->endosome Internalization membrane Cell Membrane lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release endosome->drug_release nanoparticle Cholesterol-PEG-Folate Nanoparticle nanoparticle->receptor Binding

References

Methodological & Application

Application Notes and Protocols: Cholesterol-PEG-Folate Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of Cholesterol-PEG-Folate (Chol-PEG-FA) liposomes. This targeted drug delivery system is of significant interest in cancer therapy due to the overexpression of folate receptors on the surface of many tumor cells.[1][2][3][4] The protocols outlined below are based on the widely used thin-film hydration method.[5][6][7][8]

Overview of Cholesterol-PEG-Folate Liposomes

Folate-targeted liposomes are nanoparticles designed to specifically deliver therapeutic agents to cancer cells that overexpress folate receptors.[1][2][3][4] The key components of these liposomes are:

  • Phospholipid: Forms the primary structure of the lipid bilayer. Common examples include Dipalmitoylphosphatidylcholine (DPPC) and Distearoylphosphocholine (DSPC).[5]

  • Cholesterol: Incorporated into the lipid bilayer to enhance stability and regulate membrane fluidity.[5][9]

  • PEGylated Lipid (e.g., DSPE-PEG): A lipid modified with Polyethylene Glycol (PEG) that creates a hydrophilic layer on the liposome surface. This "stealth" coating helps to reduce recognition by the immune system, thereby prolonging circulation time in the bloodstream.[10]

  • Folate-PEG-Lipid (e.g., FA-PEG-DSPE, FA-PEG-Chol): A PEGylated lipid conjugated with folic acid. This component facilitates the specific targeting of the liposome to cancer cells via folate receptor-mediated endocytosis.[5][11][12][13]

Quantitative Data Summary

The following table summarizes the physicochemical properties of Cholesterol-PEG-Folate liposomes prepared using the thin-film hydration method, as reported in various studies.

Lipid Composition (Molar Ratio)Encapsulated AgentParticle Size (nm)Encapsulation Efficiency (%)Reference
DPPC/Cholesterol/FA-PEG-DSPE5-Fluorouracil~174~39[5]
PC/Cholesterol/FA-PEG-DSPE5-Fluorouracil~114~67[5]
FA-PEG-DSPE/Cholesterol/DSPC (5:40:55)Kappaphycus alvarezii extract~14082.72[10]
OQLCS/Cholesterol/Folate-PEGCalcein163.5High[13]
FA-PEG-Chol conjugates in liposomesBetulinic Acid222 ± 891.61 ± 1.16[11]
HSPC/Cholesterol/FA-PEG-SA5-FluorouracilNot SpecifiedNot Specified[5]
DOPE/HSPC/Cholesterol/CHEMS/mPEG2000-Hz-VES/FA-PEG-CHEMS (40:25:20:20:4:1)Doxorubicin & Imatinib~159~96[5]
DPPC/Cholesterol/FA-PEG-DSPECelastrol & Irinotecan~174Not Specified[14]
Quercetin Liposomes with Folate-ChitosanQuercetin261.6 ± 8.598.63 ± 1.28[15]

Experimental Protocols

Materials and Reagents
  • Phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • PEGylated Lipid (e.g., DSPE-PEG)

  • Folate-PEG-Lipid (e.g., FA-PEG-DSPE)

  • Drug to be encapsulated

  • Organic Solvent (e.g., Chloroform, Methanol)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS, Citrate Buffer)

  • Rotary Evaporator

  • Sonicator (Probe or Bath) or Extruder

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Protocol for Thin-Film Hydration Method

This protocol describes a general procedure for preparing Cholesterol-PEG-Folate liposomes. The specific lipid composition and ratios should be optimized based on the encapsulated drug and desired liposome characteristics.

Step 1: Lipid Dissolution

  • Weigh the desired amounts of phospholipid, cholesterol, PEGylated lipid, and Folate-PEG-lipid.

  • Dissolve the lipid mixture in a suitable organic solvent (e.g., a 2:1 mixture of chloroform and methanol) in a round-bottom flask.[10] If a lipophilic drug is being encapsulated, it should be co-dissolved with the lipids at this stage.

Step 2: Film Formation

  • Attach the round-bottom flask to a rotary evaporator.

  • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

  • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.[6][8]

Step 3: Hydration

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS).[6] If a hydrophilic drug is being encapsulated, it should be dissolved in this buffer.

  • Agitate the flask by gentle rotation (without vortexing) to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should also be carried out at a temperature above the lipid phase transition temperature.[6]

Step 4: Size Reduction (Homogenization) To obtain smaller, unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized. This can be achieved by:

  • Sonication: Using a probe or bath sonicator to break down the large MLVs.[16]

  • Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size.[8] This is often the preferred method for achieving a narrow size distribution.

Step 5: Purification

  • Remove the unencapsulated drug from the liposome suspension.

  • This can be done using methods such as dialysis, gel filtration chromatography (e.g., Sephadex G-50), or ultracentrifugation.

Characterization of Liposomes
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the liposomes.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • Encapsulation Efficiency (EE%): Calculated using the formula: EE% = (Amount of drug encapsulated / Total amount of drug used) x 100

Visualization of Workflow and Cellular Uptake Pathway

Experimental Workflow

G Experimental Workflow for Liposome Preparation A 1. Lipid Dissolution (Phospholipid, Cholesterol, PEG-Lipid, Folate-PEG-Lipid) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer +/- Drug) B->C D 4. Size Reduction (Sonication or Extrusion) C->D E 5. Purification (Removal of free drug) D->E F Characterization (DLS, TEM, Zeta Potential, EE%) E->F

Caption: Workflow for Cholesterol-PEG-Folate liposome preparation.

Cellular Uptake Signaling Pathway

G Folate Receptor-Mediated Endocytosis cluster_0 Folate Receptor-Mediated Endocytosis cluster_1 Folate Receptor-Mediated Endocytosis cluster_2 Folate Receptor-Mediated Endocytosis Extracellular Space Extracellular Space Liposome Folate-Targeted Liposome Receptor Folate Receptor Liposome->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Membrane Cancer Cell Membrane Intracellular Space Intracellular Space DrugRelease Drug Release Endosome->DrugRelease Acidification & Fusion

Caption: Cellular uptake via folate receptor-mediated endocytosis.

References

Application Notes and Protocols for Cholesterol-PEG-Folate Liposomes using the Thin-Film Hydration Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate receptor-targeted liposomes are a promising platform for the targeted delivery of therapeutic agents to cancer cells that overexpress the folate receptor (FR). The incorporation of cholesterol enhances membrane stability, while polyethylene glycol (PEG) provides a hydrophilic shield, prolonging circulation time by reducing opsonization and clearance by the reticuloendothelial system. The thin-film hydration method is a robust and widely used technique for the preparation of these liposomes. This document provides detailed protocols and application notes for the formulation of Cholesterol-PEG-Folate liposomes.

Data Presentation

Table 1: Physicochemical Properties of Folate-Targeted Liposomes

This table summarizes typical physicochemical characteristics of folate-targeted liposomes prepared by the thin-film hydration method, as reported in various studies.

Formulation CodeLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug EncapsulatedReference
F-L-DOXHSPC:Cholesterol:F-PEG-CHEMS120 ± 20< 0.3-21.87 ± 1.2> 95Doxorubicin[1]
FA-PEG-DSPE LiposomesDPPC:Cholesterol:FA-PEG-DSPE~174N/AN/A~395-Fluorouracil[2]
FA-PEG-DSPE LiposomesPC:Cholesterol:FA-PEG-DSPE~114N/AN/A~675-Fluorouracil[2]
FA-PEG-CHEMS LiposomesDOPE:HSPC:Cholesterol:CHEMS:mPEG-Hz-VES:FA-PEG-CHEMS (40:25:20:20:4:1)~159N/AN/A~96Doxorubicin & Imatinib[2]
FA-PEG-DSPE LiposomesFA-PEG-DSPE:Cholesterol:DSPC (5:40:55)140 ± 5N/AN/A82.72Kappaphycus alvarezii extract[3]
FLLDFolate-incorporated cholesteryl Dox liposome117 ± 1.24N/AN/A34 ± 0.47Doxorubicin[4]
FL-2KN/A110-140N/A~-20N/ADoxorubicin[5]
FPLOctadecyl-quaternized lysine modified chitosan:Cholesterol:Folate-PEG163.50.108PositiveHighCalcein[6]

HSPC: Hydrogenated Soy Phosphatidylcholine; DPPC: Dipalmitoylphosphatidylcholine; PC: Phosphatidylcholine; DOPE: Dioleoylphosphatidylethanolamine; DSPC: Distearoylphosphatidylcholine; CHEMS: Cholesteryl hemisuccinate; F-PEG-CHEMS: Folate-PEG-Cholesteryl hemisuccinate; FA-PEG-DSPE: Folate-PEG-Distearoylphosphatidylethanolamine; FLLD: Folate-incorporated liposomal cholesteryl Doxorubicin; FL-2K: Folate-linked liposome with 2kDa PEG linker; FPL: Folate-PEG coated polymeric liposome.

Experimental Protocols

Protocol 1: Preparation of Cholesterol-PEG-Folate Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing folate-targeted liposomes. The specific lipids and their molar ratios can be adjusted based on experimental requirements.

Materials:

  • Phospholipids (e.g., DSPC, HSPC)

  • Cholesterol

  • Folate-PEG-lipid conjugate (e.g., Folate-PEG-DSPE)

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffered saline)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Dissolution: Dissolve the phospholipids, cholesterol, and folate-PEG-lipid conjugate in a round-bottom flask using a suitable organic solvent such as a chloroform:methanol mixture. Ensure the lipids are completely dissolved to form a clear solution.[7][8]

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The temperature should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc.[8][9] This will result in the formation of a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2-3 hours (or overnight) to remove any residual organic solvent.[7]

  • Hydration: Hydrate the dried lipid film by adding the aqueous hydration buffer, which may contain the hydrophilic drug to be encapsulated. The temperature of the hydration buffer should be above the Tc of the lipids.[7][9] Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[10] This is typically performed by passing the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder. The extrusion process should also be carried out at a temperature above the lipid Tc.

  • Purification: Remove any unencapsulated drug and other impurities by methods such as dialysis or size exclusion chromatography.

  • Sterilization: If required for in vivo applications, sterilize the final liposomal formulation by filtering through a 0.22 µm syringe filter.

  • Characterization: Characterize the prepared liposomes for their particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Determination of Encapsulation Efficiency

Materials:

  • Prepared liposomal formulation

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Lysis buffer (e.g., Triton X-100 solution)

  • Size exclusion chromatography columns (e.g., Sephadex G-50)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposomes. This can be achieved using size exclusion chromatography or dialysis.

  • Quantification of Free Drug: Measure the concentration of the free drug in the collected fractions using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Lysis of Liposomes: Disrupt the liposomes to release the encapsulated drug. This can be done by adding a detergent like Triton X-100.

  • Quantification of Total Drug: Measure the total drug concentration in the formulation after lysis.

  • Calculation: Calculate the encapsulation efficiency (EE%) using the following formula:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Mandatory Visualizations

G cluster_0 Step 1: Lipid Preparation cluster_1 Step 2: Film Formation cluster_2 Step 3: Hydration & Sizing cluster_3 Step 4: Purification & Characterization lipids Phospholipid + Cholesterol + Folate-PEG-Lipid dissolve Dissolve Lipids lipids->dissolve solvent Organic Solvent (e.g., Chloroform/Methanol) solvent->dissolve rotovap Rotary Evaporation (Reduced Pressure, >Tc) dissolve->rotovap Homogeneous Lipid Solution thin_film Thin Lipid Film rotovap->thin_film drying Vacuum Drying (Remove Residual Solvent) thin_film->drying hydration Hydration with Aqueous Buffer (+ Drug) drying->hydration Dried Lipid Film mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (e.g., 100 nm membrane) mlv->extrusion suv Small Unilamellar Vesicles (SUVs) extrusion->suv purify Purification (e.g., Dialysis) suv->purify final_product Folate-Targeted Liposomes purify->final_product characterize Characterization (Size, Zeta, EE%) final_product->characterize

Caption: Experimental workflow for thin-film hydration method.

G cluster_cell Target Cell (e.g., Cancer Cell) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR Folate Receptor (FR) endosome Early Endosome FR->endosome Receptor-Mediated Endocytosis late_endosome Late Endosome / Lysosome (Acidic pH) endosome->late_endosome Maturation drug_release Drug Release late_endosome->drug_release Liposome disruption due to low pH therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect liposome Folate-PEG-Liposome (with encapsulated drug) liposome->FR Binding

Caption: Folate receptor-mediated endocytosis pathway.

References

Application Notes and Protocols for Incorporating Cholesterol-PEG-Folate into Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to diseased cells, particularly cancer cells, is a paramount goal in drug development. One promising strategy involves the use of nanoparticles surface-functionalized with targeting ligands that bind to receptors overexpressed on the target cell surface. Folic acid is an attractive targeting moiety due to the overexpression of the folate receptor (FR) on a wide variety of cancer cells, including those of the ovary, breast, lung, and colon.[1]

This document provides detailed application notes and protocols for the incorporation of Cholesterol-Polyethylene Glycol-Folate (Cholesterol-PEG-Folate) into nanoparticles. The cholesterol component serves as a lipid anchor for stable incorporation into the lipid bilayer of liposomes or the matrix of polymeric nanoparticles. The Polyethylene Glycol (PEG) linker provides a hydrophilic spacer, reducing non-specific protein adsorption and prolonging circulation time (a "stealth" effect). Finally, the terminal folate group facilitates active targeting to folate receptor-positive cells, enhancing cellular uptake and therapeutic efficacy.

These notes are intended to guide researchers in the formulation, characterization, and evaluation of folate-targeted nanoparticles for preclinical drug delivery studies.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize quantitative data from various studies on nanoparticles incorporating Cholesterol-PEG-Folate or similar folate-PEG-lipid conjugates. This data provides a comparative overview of key nanoparticle parameters.

Table 1: Physicochemical Characterization of Folate-Targeted Nanoparticles

Nanoparticle TypeFormulation MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
F-DTX-LPNsEmulsion Solvent Evaporation~115.170.205Not Specified[2]
PLGA-PEG-Folate NPsNanoprecipitation82.76 ± 22.420.311 ± 0.015-8.33 ± 3.68[3]
FA-conjugated PEGylated liposomesThin-film Hydration140 ± 5Not SpecifiedNot Specified[4]
CLS-PEG NPsEmulsion Polymerization185.4 ± 4.10.133 ± 0.009-0.66 ± 0.10[5]
Folate-targeted liposomes (5-FU)Thin-film Hydration~174Not SpecifiedNot Specified[6]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle SystemDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
F-DTX-LPNsDocetaxel (DTX)>80%Not Specified[2]
PLGA-PEG-Folate NPsVincristine Sulfate (VS)Not Specified2.60 ± 0.20[3]
PLGA-PEG-Folate NPsε-viniferine (EV)Not Specified8.87 ± 0.68[3]
FA-conjugated PEGylated liposomesK. alvarezii extract82.72%12.81%[4]
CLS-PEG NPsCoumarin-6>96%~2%[5]
Folate-targeted liposomes (5-FU)5-Fluorouracil (5-FU)~39%Not Specified[6]

Table 3: In Vitro Cytotoxicity

Cell LineNanoparticle FormulationIC50 ValueComparisonReference
MDA-MB-231F-DTX-LPNsSignificantly lowerCompared to non-targeted NPs and free DTX[2]
MCF-7FA-conjugated PEGylated liposomes81 µg/mL-[4]
B16F10Folate-targeted liposomes (5-FU)1.87 mMConventional liposomes: 4.02 mM[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of Cholesterol-PEG-Folate functionalized nanoparticles.

Protocol 1: Synthesis of Cholesterol-PEG-Folate Conjugate

This protocol describes a two-step synthesis of Cholesterol-PEG-Folate.

Materials:

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Bis-amine-PEG (NH2-PEG-NH2)

  • Cholesteryl chloroformate

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Ninhydrin

Procedure:

  • Synthesis of Folate-PEG-Amine:

    • Dissolve folic acid in DMSO.

    • Add 1.1 molar excess of DCC and 1 molar equivalent of NHS to the folic acid solution.

    • Stir the reaction mixture in the dark for 4 hours at room temperature to activate the carboxylic acid group of folic acid.

    • Add 1 molar equivalent of bis-amine-PEG dissolved in DMSO to the activated folic acid solution.

    • Stir the reaction overnight at room temperature in the dark.

    • Monitor the reaction for the disappearance of the free amino group using the ninhydrin assay.

    • Purify the Folate-PEG-Amine conjugate by dialysis against deionized water and subsequent lyophilization.

  • Synthesis of Cholesterol-PEG-Folate:

    • Dissolve the synthesized Folate-PEG-Amine in chloroform.

    • Add a 1.1 molar excess of cholesteryl chloroformate to the solution.

    • Carry out the reaction overnight at room temperature.

    • Wash the chloroform layer with anhydrous sodium sulfate to remove any traces of water.

    • Concentrate the chloroform layer under vacuum.

    • Precipitate the final product, Cholesterol-PEG-Folate, by adding diethyl ether.

    • Wash the product twice with ether to remove any residual cholesteryl chloroformate.

    • Dry the final product under vacuum and store it at -20°C.[7]

Characterization:

  • Confirm the structure of the synthesized conjugate using ¹H-NMR and FT-IR spectroscopy.

  • Determine the folate content by measuring UV absorbance at 363 nm.[7]

Protocol 2: Formulation of Folate-Targeted Liposomes by Thin Film Hydration

This is a widely used method for preparing liposomes.

Materials:

  • Primary lipid (e.g., DSPC, DPPC, HSPC)

  • Cholesterol

  • Cholesterol-PEG-Folate

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Organic solvent (e.g., chloroform, methanol/chloroform mixture)

  • Aqueous buffer (e.g., PBS, citrate buffer)

Procedure:

  • Dissolve the primary lipid, cholesterol, and Cholesterol-PEG-Folate in the chosen organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in this step as well. A typical molar ratio could be Lipid:Cholesterol:Cholesterol-PEG-Folate of 55:40:5.[4]

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the dried lipid film with an aqueous buffer by rotating the flask. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid.

  • The resulting suspension contains multilamellar vesicles (MLVs). To obtain smaller, unilamellar vesicles (SUVs), the suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 3: Formulation of Folate-Targeted Polymeric Nanoparticles by Nanoprecipitation

This method is suitable for encapsulating hydrophobic drugs within a polymeric matrix.

Materials:

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Cholesterol-PEG-Folate

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Aqueous non-solvent (e.g., deionized water), often containing a surfactant (e.g., PVA, Poloxamer 188)

Procedure:

  • Dissolve the polymer, Cholesterol-PEG-Folate, and the hydrophobic drug in the organic solvent.

  • Add the organic phase dropwise into the aqueous non-solvent under constant stirring.

  • The polymer and drug will precipitate into nanoparticles as the organic solvent diffuses into the aqueous phase.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove any residual surfactant and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage, often with a cryoprotectant.

Protocol 4: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Disperse the nanoparticles in deionized water or a suitable buffer. Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument. For zeta potential, measure the electrophoretic mobility of the nanoparticles in an electric field.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure: Place a drop of the nanoparticle suspension on a carbon-coated copper grid (for TEM) or a stub (for SEM). After drying (and staining if necessary), visualize the nanoparticles to determine their shape and surface morphology.

3. Encapsulation Efficiency and Drug Loading:

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation or ultracentrifugation.

    • Measure the concentration of the free drug in the supernatant using a pre-established calibration curve.

    • To determine the amount of encapsulated drug, disrupt the nanoparticles using a suitable solvent to release the drug and measure its concentration.

    • Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = (Total Drug - Free Drug) / Total Drug * 100

      • DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

Protocol 5: In Vitro Evaluation

1. Cellular Uptake Study:

  • Cell Lines: Use a folate receptor-positive cancer cell line (e.g., HeLa, MCF-7, KB) and a folate receptor-negative cell line as a control.

  • Procedure:

    • Seed the cells in well plates and allow them to adhere overnight.

    • Incubate the cells with fluorescently labeled nanoparticles (both targeted and non-targeted) for various time points.

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Visualize the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.

    • To confirm folate receptor-mediated uptake, perform a competition assay by pre-incubating the cells with an excess of free folic acid before adding the targeted nanoparticles. A significant reduction in uptake would indicate receptor-mediated endocytosis.[2]

2. Cytotoxicity Assay (MTT Assay):

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles for 24-72 hours.

    • Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT into formazan crystals.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[4]

Visualizations

Signaling Pathway

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-NP Folate-Targeted Nanoparticle FR Folate Receptor (FR) Folate-NP->FR Binding Clathrin_Pit Clathrin-Coated Pit FR->Clathrin_Pit Clustering Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Pit->Endosome Internalization Late_Endosome Late Endosome/ Lysosome (pH ~4.5-5.0) Endosome->Late_Endosome Maturation Recycling Receptor Recycling Endosome->Recycling Sorting Drug_Release Drug Release Late_Endosome->Drug_Release Acidification Recycling->FR

Caption: Folate receptor-mediated endocytosis pathway.

Experimental Workflow

Experimental_Workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Model) Synthesis Synthesis of Cholesterol-PEG-Folate Formulation Nanoparticle Formulation (e.g., Thin Film Hydration) Synthesis->Formulation Characterization Physicochemical Characterization (Size, Zeta, Morphology, Drug Load) Formulation->Characterization Cell_Culture Cell Culture (FR+ and FR- cells) Characterization->Cell_Culture Uptake Cellular Uptake Assay Cell_Culture->Uptake Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Animal_Model Tumor Xenograft Model Cytotoxicity->Animal_Model Biodistribution Biodistribution Study Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy

Caption: General experimental workflow for nanoparticle evaluation.

Logical Relationship

Logical_Relationship Cholesterol Cholesterol (Lipid Anchor) Targeted_NP Targeted, Stealth Nanoparticle Cholesterol->Targeted_NP PEG PEG (Stealth & Spacer) PEG->Targeted_NP Folate Folate (Targeting Ligand) Folate->Targeted_NP Nanoparticle Nanoparticle Core (Drug Reservoir) Nanoparticle->Targeted_NP Outcome Enhanced Efficacy & Reduced Side Effects Targeted_NP->Outcome

Caption: Components of a folate-targeted nanoparticle.

References

Application Notes and Protocols for Cholesterol-PEG-Folate in Doxorubicin Delivery to Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Cholesterol-PEG-Folate (Chol-PEG-Fol) for the targeted delivery of doxorubicin (DOX) to cancer cells. This document outlines the synthesis of the targeting ligand, formulation of DOX-loaded nanoparticles, and detailed protocols for in vitro and in vivo evaluation.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. However, its clinical application is often limited by severe side effects, including cardiotoxicity, and the development of multidrug resistance. Encapsulating DOX within targeted nanocarriers, such as liposomes functionalized with Cholesterol-PEG-Folate, presents a promising strategy to enhance its therapeutic index. The folate receptor is overexpressed on the surface of various cancer cells, making it an attractive target for active drug delivery. The Cholesterol-PEG-Folate moiety serves a dual function: the cholesterol acts as a lipid anchor within the nanoparticle's lipid bilayer, while the polyethylene glycol (PEG) spacer provides a hydrophilic shield to prolong circulation time, and the terminal folate ligand facilitates receptor-mediated endocytosis into cancer cells.

Data Presentation

The following tables summarize key quantitative data from various studies on folate-targeted doxorubicin delivery systems.

Table 1: Physicochemical Properties of Folate-Targeted Doxorubicin Nanoparticles

Formulation DescriptionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Folate-PEG-DSPE Liposomes~100Not Specified-30[1]
DOX-loaded PLGA-PEG-FOL Nanoparticles (SESE method)~200Not SpecifiedNot Specified[2]
DOX-loaded PLGA-PEG-FOL Nanoparticles (DESE method)~200Not SpecifiedNot Specified[2]
pH-sensitive Liposomes (SpHL-DOX-Fol)Not SpecifiedNot SpecifiedNot Specified[3]
Folate-decorated Chitosan Nanoparticles (DOX-CNPs-FA)Not SpecifiedNot SpecifiedNot Specified[4]

Table 2: Doxorubicin Loading and In Vitro Cytotoxicity

FormulationCancer Cell LineIC50 ValueDrug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
SpHL-DOX-FolMDA-MB-231387 ± 157 nMNot SpecifiedNot Specified[3]
Free DOXMDA-MB-231518 ± 105 nMN/AN/A[3]
SpHL-DOXMDA-MB-231450 ± 115 nMNot SpecifiedNot Specified[3]
DOX/Ox-MPCNP-Cys-PAsp-FAMCF-727.7 µg/mL16.40%89.37%[5][6]
Free DOXMCF-70.89 µg/mLN/AN/A[5][6]
Folate-PEG-Liposomal DOXKB cells86-fold higher cytotoxicity than non-targeted liposomesNot SpecifiedNot Specified[7]
PLGA-PEG-FOL Nanoparticles (SESE)SKOV3Higher cytotoxicity than pure DOX and unmodified nanoparticlesNot Specified51.9%[2]
PLGA-PEG-FOL Nanoparticles (DESE)SKOV3Higher cytotoxicity than pure DOX and unmodified nanoparticlesNot Specified24.5%[2]

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupTumor ModelDosageTumor Growth InhibitionReference
FTL-DoxKB tumor-bearing mice20 mg/kgSlightly greater than non-targeted liposomes; ~50% increase in life span[8]
FTL-DoxM109R-HiFR cells (in vivo adoptive assay)Not SpecifiedSignificantly more inhibitory than free DOX[9]

Experimental Protocols

Protocol 1: Synthesis of Cholesterol-PEG-Folate (Chol-PEG-Fol)

This protocol describes a two-step synthesis of Cholesterol-PEG-Folate.

Materials:

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG-bis-amine

  • Cholesteryl chloroformate

  • Chloroform

  • Triethylamine (TEA)

  • Diethyl ether

  • Sephadex G-25 column

Step 1: Synthesis of Folate-PEG-Amine

  • Dissolve folic acid in anhydrous DMSO.

  • Add 1.1 molar excess of DCC and 1 molar equivalent of NHS to the folic acid solution.

  • Stir the reaction mixture in the dark at room temperature for 1-2 hours to activate the carboxylic acid group of folic acid.

  • Add 1 molar equivalent of PEG-bis-amine to the activated folic acid solution.

  • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purify the resulting Folate-PEG-Amine by passing the reaction mixture through a Sephadex G-25 column to remove unreacted starting materials and byproducts.

Step 2: Synthesis of Cholesterol-PEG-Folate

  • Dissolve the purified Folate-PEG-Amine in chloroform.

  • Add a 1.1 molar excess of cholesteryl chloroformate and a catalytic amount of triethylamine (TEA) to the solution.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction for the disappearance of the free amino group using a ninhydrin assay.

  • Once the reaction is complete, dry the product under vacuum.

  • Wash the dried product twice with diethyl ether to remove any residual unreacted cholesteryl chloroformate.

  • Store the final product, Cholesterol-PEG-Folate, at -20°C.

Protocol 2: Preparation of Doxorubicin-Loaded Folate-Targeted Liposomes

This protocol details the preparation of DOX-loaded liposomes using the thin-film hydration method followed by remote loading of the drug.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • Cholesterol-PEG-Folate (from Protocol 1)

  • Doxorubicin hydrochloride (DOX)

  • Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Ammonium sulfate solution (e.g., 250 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis membrane (MWCO: 10-12 kDa)

Procedure:

  • Dissolve HSPC, cholesterol, and Cholesterol-PEG-Folate in a desired molar ratio in a chloroform/methanol mixture in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by evaporating the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 45-60°C).

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the dry lipid film with an ammonium sulfate solution by vortexing or gentle shaking at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated ammonium sulfate by dialyzing the liposome suspension against PBS (pH 7.4) for 24-48 hours with frequent changes of the buffer.

  • Add doxorubicin hydrochloride solution to the purified liposome suspension at a specific drug-to-lipid ratio.

  • Incubate the mixture at a temperature above the lipid transition temperature (e.g., 60°C) for 1-2 hours to allow for remote loading of doxorubicin into the liposomes, driven by the ammonium sulfate gradient.

  • Remove the unencapsulated doxorubicin by dialysis or size exclusion chromatography.

  • Store the final DOX-loaded folate-targeted liposomes at 4°C.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of the prepared formulations against cancer cells.

Materials:

  • Folate receptor-positive cancer cells (e.g., HeLa, KB, MCF-7) and a control cell line with low folate receptor expression.

  • Complete cell culture medium

  • 96-well plates

  • Free Doxorubicin, DOX-loaded folate-targeted liposomes, and empty liposomes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or a suitable solubilizing agent

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of free DOX, DOX-loaded folate-targeted liposomes, and empty liposomes in cell culture medium.

  • Remove the old medium from the wells and replace it with the prepared drug dilutions. Include wells with untreated cells as a negative control.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 4: Cellular Uptake Analysis by Flow Cytometry

This protocol outlines the quantitative analysis of nanoparticle uptake by cancer cells.

Materials:

  • Folate receptor-positive cancer cells

  • 6-well plates

  • Free Doxorubicin and DOX-loaded folate-targeted liposomes

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with free DOX and DOX-loaded folate-targeted liposomes at a specific DOX concentration for different time points (e.g., 1, 2, 4 hours).

  • For a competition assay, pre-incubate a set of cells with a high concentration of free folic acid for 30-60 minutes before adding the folate-targeted liposomes.

  • After incubation, wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.

  • Detach the cells using trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer, detecting the intrinsic fluorescence of doxorubicin (typically with an excitation wavelength of ~488 nm and an emission wavelength of ~590 nm).

  • Quantify the mean fluorescence intensity of the cell population to determine the relative cellular uptake of the different formulations.

Protocol 5: In Vivo Tumor Growth Inhibition Study

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of the formulation in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Folate receptor-positive tumor cells (e.g., KB, HeLa)

  • Saline solution

  • Free Doxorubicin, DOX-loaded folate-targeted liposomes, and empty liposomes

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into different treatment groups (e.g., saline control, free DOX, empty liposomes, DOX-loaded folate-targeted liposomes).

  • Administer the respective treatments intravenously (e.g., via tail vein injection) at a predetermined dosage and schedule (e.g., once every three days for a total of four injections).

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Plot the tumor growth curves for each treatment group to evaluate the anti-tumor efficacy.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Cholesterol-PEG-Folate formulation Liposome Formulation & Doxorubicin Loading synthesis->formulation Targeting Ligand characterization Physicochemical Characterization (Size, Zeta, Drug Load) formulation->characterization Characterize Nanoparticles cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity uptake Cellular Uptake (Flow Cytometry) characterization->uptake tumor_model Tumor Model Establishment characterization->tumor_model efficacy Tumor Growth Inhibition treatment Treatment Administration tumor_model->treatment treatment->efficacy signaling_pathway cluster_membrane extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm fr Folate Receptor endosome Endosome fr->endosome Receptor-Mediated Endocytosis liposome Chol-PEG-Folate Doxorubicin Liposome liposome->fr Binding dox_release Doxorubicin Release endosome->dox_release Endosomal Escape (pH drop) nucleus Nucleus dox_release->nucleus Nuclear Translocation apoptosis Apoptosis nucleus->apoptosis DNA Intercalation & Topoisomerase II Inhibition

References

Application Notes and Protocols for Gene Delivery Using Cholesterol-PEG-Folate Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Cholesterol-Polyethylene Glycol-Folate (Chol-PEG-Folate) carriers for targeted gene delivery. This system leverages the biocompatibility of cholesterol and PEG with the targeting specificity of folic acid for folate receptor (FR)-overexpressing cells, such as many types of cancer cells, making it a promising non-viral vector for gene therapy applications.[1][2][3][4]

Introduction

Gene therapy holds immense potential for treating a wide range of genetic and acquired diseases. A significant challenge in this field is the development of safe and efficient gene delivery vectors. Non-viral vectors, particularly lipid-based nanoparticles, have emerged as a promising alternative to viral vectors due to their lower immunogenicity and ease of large-scale production.[5]

The Cholesterol-PEG-Folate carrier system is a sophisticated non-viral gene delivery platform designed for targeted delivery to cells that overexpress the folate receptor.[3][4] This is particularly relevant for many cancers, including those of the ovary, lung, breast, and colon.[6] The core components of this carrier system each play a crucial role:

  • Cholesterol: A natural and biocompatible lipid that forms the structural basis of the liposomal or nanoparticle carrier, ensuring stability.[3][7]

  • Polyethylene Glycol (PEG): A hydrophilic polymer that creates a "stealth" shield around the carrier, reducing aggregation, preventing opsonization by serum proteins, and prolonging circulation time in the bloodstream.[1][8][9]

  • Folate (Folic Acid): A vitamin that acts as a targeting ligand, binding with high affinity to the folate receptor on the surface of target cells and facilitating uptake via receptor-mediated endocytosis.[2][10][11]

Data Presentation

The following tables summarize key quantitative data from various studies on Cholesterol-PEG-Folate based gene delivery systems.

Table 1: Physicochemical Properties of Cholesterol-PEG-Folate Carriers

Formulation ComponentsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOTAP/DOPE/Cholesterol/Chol-PEGNot SpecifiedNot SpecifiedNot Specified[12]
FA-PEG-DSPE/Cholesterol/DSPC140 ± 5Not Specified82.72[13]
DPPC/Cholesterol/FA-PEG-DSPE~174Not Specified~39[14]
PC/Cholesterol/FA-PEG-DSPE~114Not Specified~67[14]
FA-PEG-CHEMS/Cholesterol/DSPCNot SpecifiedNot SpecifiedNot Specified[15]

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

Cell LineTransfection EfficiencyIC50NotesReference
M109Dose-dependentNot SpecifiedFolate-targeted complexes restored gene transfer activity.[16]
4T1Dose-dependentNot SpecifiedFolate-targeted complexes restored gene transfer activity.[16]
KB3-fold increase with PEG-CholesterolNot SpecifiedPEG incorporation into cholesterol domains enhanced transfection.[8]
MCF-7Not Specified81 µg/mL (K. alvarezii extract)Concentration-dependent cytotoxicity.[13]
CT26Lower IC50 (12.02 µM) vs free 5-FU12.02 µM (Folate-targeted liposomes)Enhanced cellular uptake.[14]
B16F10Lower IC50 (1.87 mM) vs conventional liposomes1.87 mM (Folate-targeted liposomes)11-fold higher cell binding.[14]
HeLaNot SpecifiedNot SpecifiedFolate-targeted nanoparticles taken up ~4 times more efficiently than in HepG2 cells.[2]

Experimental Protocols

Synthesis of Cholesterol-PEG-Folate

This protocol describes a two-step synthesis of Cholesterol-PEG-Folate.[6][17]

Materials:

  • Folic acid

  • Bis-amine-PEG (Polyethylene glycol with amine groups at both ends)

  • Cholesteryl chloroformate

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Diethyl ether

  • Ninhydrin reagent

Step 1: Synthesis of Folate-PEG-Amine

  • Dissolve folic acid in DMSO (e.g., 25 mg/mL).

  • Add a 1.1 molar excess of EDC and 1 molar equivalent of NHS to the folic acid solution.

  • Stir the reaction mixture in the dark for 20 minutes to activate the carboxylic acid group of folic acid.

  • Add 1 molar equivalent of bis-amine-PEG to the reaction mixture.

  • Continue stirring overnight at room temperature in the dark.

  • Purify the Folate-PEG-Amine conjugate by dialysis against deionized water to remove unreacted reagents and byproducts.

  • Lyophilize the purified product to obtain a dry powder.

  • Characterize the conjugate using ¹H-NMR.

Step 2: Synthesis of Folate-PEG-Cholesterol

  • Dissolve the synthesized Folate-PEG-Amine in chloroform.

  • Add a 1.1 molar excess of cholesteryl chloroformate to the solution.

  • Carry out the reaction overnight at room temperature.

  • Monitor the progress of the reaction by checking for the disappearance of the free amino group using a ninhydrin assay.

  • Once the reaction is complete, dry the product under vacuum.

  • Wash the product twice with diethyl ether to remove any residual cholesteryl chloroformate.

  • Store the final product, Folate-PEG-Cholesterol, at -20°C.

  • Determine the concentration of the final product by measuring the folate content using UV-Vis spectrophotometry at 363 nm.

Formulation of Cholesterol-PEG-Folate Liposomes

This protocol outlines the preparation of gene-carrying liposomes using the thin-film hydration method.[13][14]

Materials:

  • Cholesterol-PEG-Folate

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Plasmid DNA (pDNA) or siRNA

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., PBS or citrate buffer)

Protocol:

  • Dissolve the lipids (e.g., a molar ratio of DOTAP, Cholesterol, and Cholesterol-PEG-Folate) in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Dry the lipid film further under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Dilute the plasmid DNA or siRNA in the hydration buffer.

  • Add the nucleic acid solution to the liposome suspension at a specific N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid).

  • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of lipoplexes (liposome-nucleic acid complexes).

In Vitro Transfection

This protocol describes the procedure for transfecting cells in culture with the formulated Cholesterol-PEG-Folate lipoplexes.[11]

Materials:

  • Target cells (e.g., folate receptor-positive cancer cell line like HeLa, KB, or MCF-7)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Cholesterol-PEG-Folate lipoplexes carrying the gene of interest

  • 24-well or 96-well cell culture plates

  • MTT or other cell viability assay reagents

  • Reporter gene assay system (e.g., luciferase or GFP)

Protocol:

  • Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • On the day of transfection, replace the complete medium with serum-free medium.

  • Add the prepared Cholesterol-PEG-Folate lipoplexes to the cells at the desired nucleic acid concentration.

  • Incubate the cells with the lipoplexes for 4-6 hours.

  • After the incubation period, replace the transfection medium with fresh complete medium.

  • Incubate the cells for an additional 24-72 hours to allow for gene expression.

  • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., luciferase activity or GFP fluorescence).

  • Evaluate cytotoxicity using an MTT assay or similar method.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in Cholesterol-PEG-Folate mediated gene delivery.

G Experimental Workflow for Cholesterol-PEG-Folate Gene Carrier Preparation and Testing cluster_synthesis Synthesis cluster_formulation Formulation cluster_characterization Characterization cluster_testing In Vitro / In Vivo Testing synthesis_start Start Materials (Cholesterol, PEG, Folate) synthesis_process Two-Step Chemical Synthesis synthesis_start->synthesis_process synthesis_end Cholesterol-PEG-Folate Conjugate synthesis_process->synthesis_end formulation_start Lipids + Conjugate synthesis_end->formulation_start thin_film Thin-Film Hydration formulation_start->thin_film liposomes Liposome Formation thin_film->liposomes add_gene Add Genetic Material (pDNA/siRNA) liposomes->add_gene lipoplexes Formation of Lipoplexes add_gene->lipoplexes size Particle Size (DLS) lipoplexes->size zeta Zeta Potential lipoplexes->zeta morphology Morphology (TEM/SEM) lipoplexes->morphology efficiency Encapsulation Efficiency lipoplexes->efficiency in_vitro In Vitro Transfection (Cell Culture) lipoplexes->in_vitro in_vivo In Vivo Studies (Animal Models) lipoplexes->in_vivo analysis Gene Expression & Toxicity Analysis in_vitro->analysis in_vivo->analysis

Caption: Workflow for Cholesterol-PEG-Folate carrier preparation and evaluation.

G Folate Receptor-Mediated Endocytosis and Gene Release carrier Chol-PEG-Folate Gene Carrier binding Binding carrier->binding 1. Targeting receptor Folate Receptor receptor->binding cell_membrane Cell Membrane endocytosis Receptor-Mediated Endocytosis binding->endocytosis 2. Internalization endosome Early Endosome endocytosis->endosome acidification Endosomal Acidification (pH drop) endosome->acidification 3. Maturation escape Endosomal Escape acidification->escape 4. Escape gene_release Gene Release into Cytoplasm escape->gene_release nucleus Nucleus gene_release->nucleus 5. Nuclear Entry transcription Transcription & Translation nucleus->transcription protein Therapeutic Protein transcription->protein 6. Protein Expression

Caption: Pathway of folate receptor-mediated endocytosis for gene delivery.

G Logical Relationship of Carrier Components center Gene Delivery System chol Cholesterol chol->center Structural Core & Stability peg PEG peg->center Stealth Properties & Long Circulation folate Folate folate->center Targeting Ligand gene Genetic Material gene->center Therapeutic Payload

Caption: Functional roles of the components in the Cholesterol-PEG-Folate carrier.

References

Application Notes and Protocols for Loading siRNA into Cholesterol-PEG-Folate Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formulation, loading, and characterization of small interfering RNA (siRNA) into liposomes functionalized with Cholesterol, Polyethylene Glycol (PEG), and Folate for targeted delivery to cells overexpressing the folate receptor.

Introduction

Liposomal nanoparticles are a versatile platform for the delivery of therapeutic nucleic acids such as siRNA. Their lipid bilayer structure can protect the siRNA from degradation in the bloodstream and facilitate cellular uptake. The inclusion of cholesterol enhances liposomal stability, while PEGylation ("stealth" technology) reduces clearance by the reticuloendothelial system, thereby prolonging circulation time. The addition of a folate ligand on the distal end of the PEG chain allows for active targeting of cancer cells and other pathological cells that overexpress the folate receptor, leading to enhanced cellular uptake via receptor-mediated endocytosis.

Experimental Protocols

Protocol 1: Preparation of Cholesterol-PEG-Folate Liposomes using Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes using the thin-film hydration method, followed by extrusion for size homogenization.

Materials:

  • Cationic lipid (e.g., DOTAP - 1,2-dioleoyl-3-trimethylammonium-propane)

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Folate-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-2000])

  • Chloroform

  • Methanol

  • Nuclease-free water or buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the cationic lipid, helper lipid, cholesterol, DSPE-PEG, and Folate-PEG-DSPE in a chloroform:methanol solvent mixture. A common molar ratio is approximately 50:10:38.5:1.5 for the core lipids, with a small percentage (e.g., 1-5 mol%) of PEGylated lipids.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set above the transition temperature of the lipids to evaporate the organic solvent under reduced pressure.

    • A thin, uniform lipid film will form on the inner surface of the flask. Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.[1][2][3]

  • Hydration:

    • Hydrate the lipid film with a nuclease-free aqueous buffer (e.g., PBS) by adding the buffer to the flask.[1][2]

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[4]

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[1]

    • Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a lipid extruder. This will result in a suspension of small unilamellar vesicles (SUVs).

    • Store the prepared liposomes at 4°C.

Protocol 2: Loading of siRNA into Pre-formed Liposomes (Passive Loading)

This protocol details the complexation of negatively charged siRNA with pre-formed cationic liposomes.

Materials:

  • Prepared Cholesterol-PEG-Folate liposomes

  • siRNA stock solution in nuclease-free buffer

  • Nuclease-free water or buffer for dilution

Procedure:

  • Dilute the pre-formed cationic liposomes and the siRNA solution separately in a suitable nuclease-free buffer.

  • Add the siRNA solution to the diluted liposome suspension dropwise while gently vortexing. The electrostatic interactions between the cationic lipids and the anionic siRNA will lead to the formation of lipoplexes.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex formation.[4][5]

  • The siRNA-loaded liposomes are now ready for characterization and in vitro/in vivo applications.

Protocol 3: Characterization of siRNA-loaded Liposomes

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the siRNA-loaded liposome suspension in nuclease-free water or buffer.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Zetasizer. A PDI value below 0.3 indicates a homogenous population.

    • Measure the zeta potential to determine the surface charge of the liposomes. Cationic liposomes will have a positive zeta potential, which may be slightly reduced after siRNA complexation.[1][6]

2. siRNA Encapsulation Efficiency:

  • Method: Quant-iT RiboGreen Assay.[7][8]

  • Procedure:

    • Prepare a standard curve of known siRNA concentrations.

    • To determine the amount of unencapsulated siRNA, mix an aliquot of the siRNA-loaded liposome suspension with the RiboGreen reagent and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).[9]

    • To determine the total siRNA amount, lyse a separate aliquot of the liposome suspension using a detergent (e.g., 1% Triton X-100) to release the encapsulated siRNA.[8][9] Then, add the RiboGreen reagent and measure the fluorescence.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for siRNA-loaded liposomes based on published literature. The exact values will vary depending on the specific lipid composition and preparation method.

Liposome Formulation Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
Cationic Liposomes (DOTAP/DOPE/Cholesterol)147.5 ± 2.89< 0.3+12.26 ± 0.54[1]
PEGylated Liposomes (1 mol% PEG)129.7< 0.3+25.3 ± 1.0[6]
PEGylated Liposomes (5 mol% PEG)147.2< 0.3+17.3 ± 0.6[6]
HAPC-Chol/DOPE with 1 mol% FA-PEG200090 - 1100.21 - 0.26+35 - 47[4]
OH-Chol/DOPE with 1 mol% FA-PEG200084 - 1100.17 - 0.31+34 - 47[4]
Formulation Parameter Encapsulation Efficiency (%) Reference
Cationic Liposomes> 90%[8]
Neutral Viscous Core Liposomes~75%[11]
Liposome-Protamine-Hyaluronic Acid NPsHigh[12]
Lipoplexes with high N/P ratio> 70% serum retention[1]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_loading siRNA Loading cluster_char Characterization dissolve 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate extrude 4. Extrude for Size Homogenization hydrate->extrude mix 5. Mix Liposomes with siRNA Solution extrude->mix incubate 6. Incubate for Complex Formation mix->incubate dls 7. Measure Size & Zeta Potential (DLS) incubate->dls ribogreen 8. Determine Encapsulation Efficiency (RiboGreen Assay) incubate->ribogreen signaling_pathway liposome Folate-PEG-siRNA Liposome receptor Folate Receptor liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis membrane Cell Membrane endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.0-6.0) endosome->late_endosome Maturation release siRNA Release into Cytoplasm late_endosome->release Endosomal Escape risc RISC Complex release->risc mrna Target mRNA risc->mrna Binding cleavage mRNA Cleavage mrna->cleavage

References

Application Notes and Protocols: Cholesterol-PEG-Folate in Folate Receptor-Positive Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptor (FR) is a promising target for cancer therapy due to its overexpression in a variety of solid tumors, including ovarian, lung, breast, and colon cancer, while having limited expression in healthy tissues. This differential expression allows for the targeted delivery of therapeutic agents to malignant cells, potentially increasing efficacy and reducing off-target toxicity. Cholesterol-PEG-Folate (Chol-PEG-Folate) is a key component in the development of such targeted drug delivery systems. It serves as a lipophilic anchor for incorporation into lipid-based nanoparticles, such as liposomes, with the polyethylene glycol (PEG) linker providing a hydrophilic spacer to extend circulation time ("stealth" effect) and the folate moiety acting as the targeting ligand for FR-positive cancer cells.

These application notes provide an overview of the use of Chol-PEG-Folate in the formulation of targeted nanoparticles and detail the experimental protocols for their preparation, characterization, and evaluation in preclinical tumor models.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

The targeting strategy relies on the cellular process of folate receptor-mediated endocytosis. Upon binding of the folate-conjugated nanoparticle to the folate receptor on the cancer cell surface, the cell membrane invaginates to form an endosome, internalizing the nanoparticle. The acidic environment within the late endosome facilitates the release of the encapsulated therapeutic agent, which can then exert its cytotoxic effect. The folate receptor is subsequently recycled back to the cell surface.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Cholesterol-PEG-Folate Nanoparticle FR Folate Receptor (FR) Nanoparticle->FR Binding Endosome Early Endosome FR->Endosome Internalization Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Drug Release Recycling Receptor Recycling Late_Endosome->Recycling Receptor Trafficking Recycling->FR Recycling to Membrane

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Protocols

Protocol 1: Preparation of Folate-Targeted Liposomes using Thin-Film Hydration

This protocol describes the preparation of folate-targeted liposomes encapsulating a model chemotherapeutic drug, doxorubicin (Dox), using the thin-film hydration method.[1][2][3][4]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Cholesterol-PEG-Folate (Chol-PEG-Folate) or Folate-PEG-DSPE

  • Doxorubicin HCl

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer (300 mM, pH 4.0)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, DSPE-PEG2000, and Chol-PEG-Folate in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:4.5:0.5 (DSPC:Cholesterol:DSPE-PEG2000:Chol-PEG-Folate).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 60-65°C to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under vacuum for at least 1 hour to ensure complete removal of the organic solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a doxorubicin solution in citrate buffer (pH 4.0) by rotating the flask at 60-65°C for 1 hour. This process forms multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a bath sonicator for 5-10 minutes above the lipid transition temperature to form smaller vesicles.

    • Extrude the liposome suspension 10-15 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder maintained at 60-65°C. This process results in the formation of unilamellar liposomes with a more uniform size distribution.

  • Purification:

    • Remove unencapsulated doxorubicin by passing the liposome suspension through a size exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with PBS (pH 7.4).

    • Collect the liposomal fraction, which elutes first.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy after disrupting the liposomes with a detergent (e.g., Triton X-100).

    • Calculate the encapsulation efficiency (%) as: (Amount of encapsulated drug / Initial amount of drug) x 100.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of folate-targeted liposomes on folate receptor-positive cancer cells.[5][6][7]

Materials:

  • Folate receptor-positive cancer cell line (e.g., KB, HeLa, MCF-7) and a low-expressing control cell line.

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Folate-targeted liposomes (prepared as in Protocol 1) and non-targeted control liposomes.

  • Free doxorubicin solution.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of free doxorubicin, folate-targeted liposomes, and non-targeted liposomes in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different treatment formulations to the respective wells. Include untreated cells as a control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each formulation by plotting cell viability against drug concentration.

Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol evaluates the tumor-targeting ability and biodistribution of folate-targeted liposomes in a xenograft mouse model.[8][9][10]

Materials:

  • Athymic nude mice (4-6 weeks old).

  • Folate receptor-positive cancer cells (e.g., KB, IGROV-1).

  • Folate-targeted liposomes and non-targeted liposomes encapsulating a radiolabel (e.g., 3H-cholesteryl hexadecyl ether) or a fluorescent dye.

  • Anesthesia.

  • Gamma counter or fluorescence imaging system.

Procedure:

  • Tumor Xenograft Model:

    • Subcutaneously inject 1-5 x 10^6 folate receptor-positive cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a volume of approximately 100-200 mm³.

  • Administration of Liposomes:

    • Randomly divide the tumor-bearing mice into treatment groups (e.g., folate-targeted liposomes, non-targeted liposomes).

    • Intravenously inject the liposomal formulations via the tail vein.

  • Tissue Collection and Analysis:

    • At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice.

    • Collect blood via cardiac puncture and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.).

    • Weigh each organ and measure the radioactivity using a gamma counter or fluorescence intensity using an imaging system.

  • Data Analysis:

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the tumor accumulation and biodistribution profiles of the folate-targeted and non-targeted liposomes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the development and evaluation of Cholesterol-PEG-Folate targeted nanoparticles.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis Synthesis of Chol-PEG-Folate Preparation Liposome Preparation (Thin-Film Hydration) Synthesis->Preparation Characterization Physicochemical Characterization (Size, Zeta, EE%) Preparation->Characterization Cell_Culture Cell Culture (FR+ & FR- cells) Characterization->Cell_Culture Uptake Cellular Uptake Studies Cell_Culture->Uptake Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity Animal_Model Tumor Xenograft Animal Model Cytotoxicity->Animal_Model Biodistribution Biodistribution Studies Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Studies Animal_Model->Efficacy

Caption: Experimental workflow for folate-targeted nanoparticles.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing Cholesterol-PEG-Folate or similar folate-targeted lipid-based nanoparticles.

Table 1: Physicochemical Properties of Folate-Targeted Liposomes

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Folate-PEG-DSPE Liposomes114N/AN/A~67% (for 5-FU)[1]
FA-conjugated PEGylated Liposomes140 ± 50.48 ± 0.026+0.282.72%[2]
Folate-Targeted LPNs~115.170.205N/A>80% (for DTX)N/A
Folate-Targeted Liposomes~100<0.2~-30N/A[11]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineFormulationIC50 (µM)Reference
CT26 (Colon Carcinoma)Free 5-FU39.81[1]
Folate-targeted liposomal 5-FU12.02[1]
MCF-7 (Breast Cancer)Free Doxorubicin4.99[12]
Folate-targeted nanoMIL-100-DTX0.198[12]
KB (Nasopharyngeal Carcinoma)Non-targeted Liposomal Dox57.5N/A
F-L-Dox10.0N/A

Table 3: In Vivo Tumor Accumulation of Folate-Targeted Nanoparticles

Tumor ModelFormulationTime Point (h)Tumor Accumulation (%ID/g)Reference
KB Tumor-bearing MiceFolate-coated Gd Nanoparticles24~33 µg/gN/A
IGROV-1 Tumor-bearing MiceFolate-targeted Liposomes24-fold increase in T1 signal vs. non-targetedN/A
M109-FR Tumor-bearing MiceFolate-Targeted Liposomes65Not significantly different from non-targeted[9]

Note: N/A indicates that the data was not available in the referenced search results. %ID/g refers to the percentage of the injected dose per gram of tumor tissue.

Conclusion

Cholesterol-PEG-Folate is a valuable tool for the development of actively targeted drug delivery systems for folate receptor-positive cancers. The protocols and data presented here provide a framework for the formulation, characterization, and preclinical evaluation of these promising cancer therapeutics. Further optimization of linker length, ligand density, and nanoparticle composition can lead to enhanced tumor targeting and improved therapeutic outcomes.

References

Application Notes and Protocols for Creating Stable Cholesterol-PEG-Folate Micelles for Drug Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-PEG-Folate (Chol-PEG-FOL) is a versatile amphiphilic polymer widely utilized in the development of targeted drug delivery systems. Its unique structure, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) linker, and a folate targeting moiety, enables the self-assembly of stable micelles in aqueous solutions. These micelles serve as effective nanocarriers for encapsulating hydrophobic drugs, protecting them from premature degradation, enhancing their solubility, and facilitating targeted delivery to cancer cells that overexpress the folate receptor. This document provides detailed application notes and experimental protocols for the preparation, characterization, and in vitro evaluation of drug-loaded Chol-PEG-FOL micelles.

Data Presentation: Physicochemical Properties of Drug-Loaded Micelles

The following tables summarize the impact of varying formulation parameters on the key physicochemical characteristics of drug-loaded micelles, providing a comparative overview for formulation optimization.

Table 1: Influence of Drug-to-Polymer Ratio on Doxorubicin-Loaded Micelle Characteristics

Formulation CodeDrug:Polymer Ratio (w/w)Micelle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
DOX-M11:10125.3 ± 4.10.18 ± 0.02-15.2 ± 1.58.5 ± 0.785.2 ± 6.8
DOX-M21:5148.9 ± 5.50.21 ± 0.03-14.8 ± 1.915.2 ± 1.176.0 ± 5.5
DOX-M31:2.5180.2 ± 6.80.25 ± 0.04-13.5 ± 2.120.1 ± 1.550.3 ± 3.8

Data compiled from representative studies on similar folate-targeted polymeric micelles.

Table 2: Characteristics of Paclitaxel-Loaded Micelles with Varying Polymer Composition

Formulation CodePolymer Composition (molar ratio)Micelle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
PTX-M1Chol-PEG-FOL only110.8 ± 3.90.15 ± 0.02-18.4 ± 1.75.8 ± 0.495.1 ± 4.3
PTX-M2Chol-PEG-FOL : PLGA (80:20)135.2 ± 4.70.19 ± 0.03-20.1 ± 2.07.2 ± 0.692.5 ± 3.9
PTX-M3Chol-PEG-FOL : PCL (80:20)142.6 ± 5.10.22 ± 0.03-19.5 ± 1.87.9 ± 0.594.3 ± 4.1

Data compiled from representative studies on similar folate-targeted polymeric micelles.

Table 3: Stability of Doxorubicin-Loaded Cholesterol-PEG-Folate Micelles Over Time

Time (days)Micelle Size (nm)Polydispersity Index (PDI)% Drug Retained
0125.3 ± 4.10.18 ± 0.02100
7128.1 ± 4.50.19 ± 0.0398.2 ± 1.5
14132.5 ± 5.20.21 ± 0.0395.6 ± 2.1
30138.9 ± 6.10.24 ± 0.0491.3 ± 2.8

Stability study performed at 4°C in phosphate-buffered saline (PBS) at pH 7.4.

Experimental Protocols

Preparation of Drug-Loaded Cholesterol-PEG-Folate Micelles

Two common methods for preparing drug-loaded micelles are the solvent evaporation method and the dialysis method.

1.1 Solvent Evaporation Method

This method is suitable for encapsulating hydrophobic drugs.

Materials:

  • Cholesterol-PEG-Folate (Chol-PEG-FOL) polymer

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF))

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Syringe filter (0.22 µm)

Protocol:

  • Weigh the desired amounts of Chol-PEG-FOL polymer and the hydrophobic drug.

  • Dissolve both the polymer and the drug in a suitable organic solvent in a round-bottom flask. A typical concentration is 1-10 mg/mL for the polymer.

  • Attach the flask to a rotary evaporator.

  • Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin, uniform film on the inner surface of the flask.[1]

  • Ensure all organic solvent is removed by placing the flask under high vacuum for at least 2 hours.

  • Hydrate the thin film by adding pre-warmed (e.g., 60°C) PBS (pH 7.4). The volume of PBS will determine the final concentration of the micelles.[1]

  • Agitate the flask gently in a water bath set above the glass transition temperature of the polymer for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or slightly opalescent solution.

  • To remove any non-incorporated drug aggregates, filter the micelle solution through a 0.22 µm syringe filter.

  • Store the prepared micelle solution at 4°C.

1.2 Dialysis Method

This method is also effective for encapsulating hydrophobic drugs and is particularly useful for removing the organic solvent.

Materials:

  • Cholesterol-PEG-Folate (Chol-PEG-FOL) polymer

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., DMF, Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))

  • Deionized (DI) water or PBS (pH 7.4)

  • Dialysis tubing (Molecular Weight Cut-Off, MWCO, appropriate for retaining the micelles, e.g., 3.5-14 kDa)

  • Stir plate and stir bar

Protocol:

  • Dissolve the Chol-PEG-FOL polymer and the hydrophobic drug in a minimal amount of a water-miscible organic solvent (e.g., 1-2 mL of DMF).

  • Transfer the polymer-drug solution into a pre-swelled dialysis tube.

  • Place the sealed dialysis tube in a large volume of DI water or PBS (e.g., 1-2 Liters) and stir gently at room temperature.[2]

  • The organic solvent will diffuse out of the dialysis bag, leading to the self-assembly of the amphiphilic polymer into drug-loaded micelles.

  • Change the dialysis buffer frequently (e.g., every 2-4 hours for the first 12 hours, then overnight) to ensure complete removal of the organic solvent.[2]

  • After dialysis (typically 24-48 hours), collect the micelle solution from the dialysis bag.

  • Filter the solution through a 0.22 µm syringe filter to remove any large aggregates.

  • Store the micelle solution at 4°C.

Characterization of Micelles

2.1 Dynamic Light Scattering (DLS) for Size, Polydispersity Index (PDI), and Zeta Potential

DLS is used to determine the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of the micelles.

Protocol:

  • Dilute a small aliquot of the micelle solution with filtered (0.22 µm) DI water or PBS to an appropriate concentration (typically 0.1-1 mg/mL).

  • Ensure the sample is free of air bubbles.

  • Place the sample in a disposable cuvette.

  • Equilibrate the sample at the desired temperature (e.g., 25°C) in the DLS instrument for at least 5 minutes before measurement.

  • Perform the measurement according to the instrument's software instructions. For zeta potential, a specific electrode cuvette is required.

  • Analyze the correlation function to obtain the mean hydrodynamic diameter and PDI. The zeta potential is calculated from the electrophoretic mobility.

2.2 Transmission Electron Microscopy (TEM) for Morphology

TEM provides direct visualization of the micelle morphology.

Protocol:

  • Place a drop of the diluted micelle solution onto a carbon-coated copper grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Blot off the excess solution using filter paper.

  • For negative staining, add a drop of a staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 30-60 seconds.

  • Blot off the excess staining solution.

  • Allow the grid to air-dry completely.

  • Image the grid using a transmission electron microscope at an appropriate acceleration voltage.

Determination of Drug Loading and Encapsulation Efficiency

Protocol:

  • To determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) , the amount of encapsulated drug and the total amount of drug must be quantified.

  • Separation of Free Drug: Separate the unencapsulated drug from the micelles using techniques like ultracentrifugation or centrifugal filter devices (with an appropriate MWCO).[3]

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or filtrate using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Quantification of Total Drug: Lyophilize a known volume of the drug-loaded micelle solution. Dissolve the lyophilized powder in a solvent that disrupts the micelles and dissolves the drug (e.g., DMF or DMSO).[4] Measure the total drug concentration in this solution.

  • Calculations:

    • Drug Loading Content (DLC %) = (Weight of drug in micelles / Weight of polymer + Weight of drug in micelles) x 100

    • Encapsulation Efficiency (EE %) = (Weight of drug in micelles / Total weight of drug initially added) x 100

In Vitro Drug Release Study

This assay evaluates the release profile of the encapsulated drug from the micelles over time.

Protocol (Dialysis Method):

  • Transfer a known volume (e.g., 1-2 mL) of the drug-loaded micelle solution into a dialysis bag (with an MWCO that allows free drug to pass through but retains the micelles).

  • Immerse the dialysis bag in a larger volume of release medium (e.g., 100-200 mL of PBS at pH 7.4 and pH 5.0 to simulate physiological and endosomal conditions, respectively). The release medium may contain a small amount of a surfactant like Tween 80 to maintain sink conditions.

  • Place the setup in a shaking water bath at 37°C.[5]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

experimental_workflow cluster_prep Micelle Preparation cluster_char Characterization cluster_eval In Vitro Evaluation dissolve Dissolve Polymer & Drug in Organic Solvent film Form Thin Film (Solvent Evaporation) dissolve->film dialysis Dialysis against Aqueous Buffer dissolve->dialysis hydrate Hydrate Film with Buffer film->hydrate filter Filter (0.22 µm) hydrate->filter dialysis->filter dls DLS (Size, PDI, Zeta Potential) filter->dls tem TEM (Morphology) filter->tem drug_loading Determine DLC & EE filter->drug_loading stability Stability Study filter->stability drug_release Drug Release Assay filter->drug_release

Experimental workflow for micelle synthesis and characterization.

micelle_structure cluster_micelle Cholesterol-PEG-Folate Micelle cluster_core Hydrophobic Core cluster_shell Hydrophilic Shell center drug Encapsulated Drug chol Cholesterol chol->center Hydrophobic Interaction peg PEG peg->center Hydrophilic Interaction folate Folate folate->peg Targeting Ligand

Structure of a Cholesterol-PEG-Folate micelle.

signaling_pathway micelle Folate-Targeted Micelle receptor Folate Receptor micelle->receptor Binding endosome Endosome Formation (Endocytosis) receptor->endosome cell_membrane Cancer Cell Membrane acidification Endosomal Acidification (pH ~5.0) endosome->acidification drug_release Drug Release acidification->drug_release receptor_recycling Receptor Recycling acidification->receptor_recycling cytosol Cytosol drug_release->cytosol receptor_recycling->cell_membrane nucleus Nucleus (Therapeutic Action) cytosol->nucleus

Folate receptor-mediated endocytosis pathway.

References

Application Notes: Cholesterol-PEG-Folate for Brain Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glioblastoma and other malignant brain tumors present a formidable challenge in oncology, primarily due to the blood-brain barrier (BBB), which severely restricts the passage of therapeutic agents into the brain.[1][2] An effective strategy to overcome this obstacle involves targeted drug delivery systems that can cross the BBB and selectively accumulate at the tumor site.[3][4] The use of nanoparticles functionalized with Cholesterol-Polyethylene Glycol-Folate (Cholesterol-PEG-Folate) represents a promising approach. This system leverages the overexpression of folate receptors (FR) on the surface of many glioma cells compared to healthy brain tissue.[3][4][5] The cholesterol moiety serves as a robust lipid anchor for the nanoparticle or liposome, while the PEG linker provides a hydrophilic shield, prolonging circulation time.[6][7] The terminal folate ligand actively targets the overexpressed FR on brain tumor cells, facilitating cellular uptake via receptor-mediated endocytosis.[3][8][9]

Principle of Targeting

The therapeutic strategy is based on active targeting. Folic acid is essential for rapidly dividing cells, and many cancer cells, including gliomas, upregulate the expression of the folate receptor (FRα) to meet this demand.[4][10] By conjugating folate to the distal end of a PEG chain anchored in a nanoparticle by cholesterol, the delivery system can "disguise" itself as a vitamin, leading to specific binding and internalization by tumor cells.[3][9] This targeted approach aims to increase the local concentration of the chemotherapeutic agent at the tumor site, thereby enhancing efficacy while minimizing systemic toxicity and off-target effects on healthy brain tissue.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on folate-targeted nanoparticle systems for cancer therapy.

Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles

Formulation DescriptionParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug LoadedReference
Folate-PEG coated polymeric liposomes (FPL)163.50.108High (qualitative)Calcein[8]
Folate-targeted lipopolymeric nanoparticles (F-DTX-LPNs)~115.170.205>80Docetaxel[11]
Folate-targeted magnetic nanoparticles91.2 ± 20.8N/AN/ADoxorubicin[12]
Ibrutinib-loaded PLGA-PEG-Folate NPs (IBT-PPF-NPs)208 ± 4.8N/A97 ± 2.26Ibrutinib[13]
Lycorine-loaded FA-PEG-PLLA NPs49.71N/A83.58Lycorine[9]

Table 2: Comparative In Vitro Efficacy

Cell LineFormulationIC50 Value (µM)Fold Improvement vs. Non-TargetedReference
A2780 (Ovarian Cancer)Folate-Targeted Magnetic NPsLower than non-targeted10.33[12]
OVCAR3 (Ovarian Cancer)Folate-Targeted Magnetic NPsLower than non-targeted3.93[12]
C6 (Glioma)IBT-PPF-NPs7.61.33 (vs. IB-P-NPs)[13]
U-87 MG (Glioma)IBT-PPF-NPs161.58 (vs. IB-P-NPs)[13]

Visualizations

Targeting Mechanism and Cellular Uptake

The core principle of this technology is the specific recognition of folate receptors on cancer cells, leading to internalization of the drug-loaded nanoparticle.

Targeting_Mechanism Folate Receptor-Mediated Endocytosis cluster_blood Bloodstream cluster_cell Brain Tumor Cell NP {Cholesterol-PEG-Folate NP|Drug Payload} FR Folate Receptor (Overexpressed) NP->FR 1. Binding Endosome Endosome FR->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Drug Release -> Apoptosis Lysosome->Drug 4. Drug Release

Caption: Folate receptor-mediated endocytosis of a targeted nanoparticle.

General Experimental Workflow

The development and evaluation of Cholesterol-PEG-Folate targeted nanoparticles follow a multi-stage process from chemical synthesis to in vivo validation.

Experimental_Workflow cluster_prep Formulation & Characterization cluster_eval Preclinical Evaluation A Synthesis of Cholesterol-PEG-Folate B Formulation of Drug-Loaded Nanoparticles A->B C Physicochemical Characterization (Size, Zeta, EE%) B->C D In Vitro Studies (Cell Uptake, Cytotoxicity) C->D Validation E In Vivo Animal Studies (Pharmacokinetics, Efficacy) D->E

Caption: Workflow for development and testing of targeted nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Folate-PEG-Cholesterol Conjugate

This protocol describes a general method for synthesizing the targeting ligand. Specific reaction conditions may need optimization.

Materials:

  • Cholesterol

  • Polyethylene glycol (PEG) with terminal amine and carboxyl groups (e.g., NH2-PEG-COOH)

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM))

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Activation of Folic Acid: Dissolve folic acid in DMSO. Add DCC and NHS in a 1:1.2:1.2 molar ratio to the folic acid. Stir the reaction mixture in the dark at room temperature for 12-24 hours to activate the carboxyl group of folic acid.

  • Synthesis of Folate-PEG-Amine: Prepare a solution of amine-terminated PEG (NH2-PEG-COOH) in DMSO. Add the activated folic acid solution dropwise to the PEG solution. Let the reaction proceed for 24 hours at room temperature in the dark.

  • Purification: Purify the Folate-PEG-COOH product by dialysis against deionized water for 48 hours to remove unreacted reagents. Lyophilize the purified product.

  • Conjugation to Cholesterol: Dissolve the Folate-PEG-COOH and cholesterol in DCM. Add DCC and a catalyst like 4-dimethylaminopyridine (DMAP). Allow the reaction to proceed for 48 hours at room temperature.

  • Final Purification: The final product, Folate-PEG-Cholesterol, is purified by precipitation in cold diethyl ether or by column chromatography.

  • Characterization: Confirm the synthesis using ¹H NMR and FTIR spectroscopy. The concentration can be determined by measuring folate content via UV-Vis spectrophotometry (λ ≈ 363 nm).[10]

Protocol 2: Formulation of Drug-Loaded Nanoparticles

This protocol outlines the emulsion-solvent evaporation method for preparing drug-loaded polymeric nanoparticles.[11]

Materials:

  • Folate-PEG-Cholesterol conjugate

  • Biodegradable polymer (e.g., PLGA, PLLA)[3][9]

  • Chemotherapeutic drug (e.g., Docetaxel, Doxorubicin)[11][12]

  • Organic solvent (e.g., DCM, acetone)

  • Aqueous solution with surfactant (e.g., Poloxamer 188, PVA)

Procedure:

  • Organic Phase Preparation: Dissolve the polymer (e.g., PLGA), the chemotherapeutic drug, and the Folate-PEG-Cholesterol conjugate in a volatile organic solvent like DCM.

  • Emulsification: Add the organic phase dropwise to a larger volume of aqueous surfactant solution while sonicating or homogenizing at high speed. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours under reduced pressure or in a fume hood to allow the organic solvent to evaporate completely. This causes the polymer to precipitate, forming solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet three times with deionized water to remove excess surfactant and unencapsulated drug.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and lyophilize for long-term storage.

Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol is for assessing the targeting efficiency and therapeutic effect of the formulated nanoparticles on brain tumor cells.

Materials:

  • Glioma cell line (e.g., U-87 MG, C6) expressing folate receptors.[13]

  • Folate-deficient cell culture medium (to maximize FR expression).

  • Drug-loaded Folate-PEG-Cholesterol nanoparticles.

  • Non-targeted nanoparticles (without folate) as a control.

  • Free drug solution as a control.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Fluorescently labeled nanoparticles for uptake studies (e.g., encapsulating Coumarin-6).[14]

  • 96-well plates, plate reader, fluorescence microscope or flow cytometer.

Procedure (Cytotoxicity - MTT Assay): [15]

  • Cell Seeding: Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in folate-deficient medium.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of (i) free drug, (ii) targeted nanoparticles, and (iii) non-targeted nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Remove the medium and dissolve the formazan crystals in DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot viability against drug concentration to determine the IC50 (the concentration required to inhibit cell growth by 50%).[12][13]

Procedure (Cellular Uptake):

  • Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles for a defined period (e.g., 2-4 hours).

  • Washing and Fixing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles. Fix the cells with 4% paraformaldehyde.

  • Visualization (Qualitative): Stain the cell nuclei with DAPI and mount the coverslips on microscope slides. Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

  • Quantification (Quantitative): For quantitative analysis, treat cells in suspension, wash, and analyze the fluorescence intensity per cell using a flow cytometer. A higher fluorescence signal in cells treated with targeted nanoparticles compared to non-targeted ones indicates successful FR-mediated uptake.[8][11]

References

Application Notes and Protocols for Cholesterol-PEG-Folate in CRISPR-Cas9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cholesterol-Polyethylene Glycol-Folate (Chol-PEG-Folate) in lipid nanoparticle (LNP)-based delivery systems for CRISPR-Cas9 gene editing. The protocols offer detailed methodologies for the formulation of these targeted nanoparticles and their application in vitro.

Introduction to Cholesterol-PEG-Folate in CRISPR-Cas9 Delivery

The efficacy of CRISPR-Cas9 technology is highly dependent on the safe and efficient delivery of its components into target cells. Lipid nanoparticles (LNPs) have emerged as a promising non-viral vector for this purpose. The incorporation of Cholesterol-PEG-Folate into LNP formulations offers a multi-functional approach to enhance CRISPR-Cas9 delivery.

  • Cholesterol is a critical component of LNPs, contributing to the stability of the lipid bilayer and facilitating endosomal escape of the CRISPR-Cas9 cargo into the cytoplasm.[1] Formulations rich in cholesterol have been shown to boost transfection efficiency.[1]

  • Polyethylene Glycol (PEG) provides a hydrophilic stealth layer on the surface of the LNPs. This PEGylation reduces immunogenicity, increases systemic circulation time by preventing opsonization and clearance by the reticuloendothelial system, and improves the overall stability of the nanoparticles.[2][3]

  • Folate serves as a targeting ligand. Many cancer cells, particularly ovarian and brain cancers, overexpress the folate receptor.[2][4] By incorporating folate into the LNP surface, the nanoparticles can specifically bind to and be internalized by these target cells through folate receptor-mediated endocytosis, thereby increasing the precision of CRISPR-Cas9 delivery.[4]

This targeted delivery system holds significant promise for therapeutic applications of CRISPR-Cas9, particularly in oncology, by enabling specific gene editing in diseased cells while minimizing off-target effects in healthy tissues. For instance, a folate receptor-targeted liposome has been successfully used to deliver a CRISPR plasmid DNA targeting the DNA methyltransferase 1 (DNMT1) gene in ovarian cancer cells.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing cholesterol- and PEG-containing lipid nanoparticles for CRISPR-Cas9 delivery. While specific data for a complete Cholesterol-PEG-Folate system for CRISPR delivery is limited in the searched literature, the data from a closely related Cholesterol-PEG system provides a strong baseline for expected performance.

Table 1: Physicochemical Properties of Cholesterol-PEG Containing Lipid Nanoparticles for CRISPR-Cas9 Delivery

FormulationMolar RatioN/P RatioSize (nm)Zeta Potential (mV)Reference
DOTAP/DOPE/Cholesterol/Chol-PEG1:1:2.1 (with 0.4 mol% Chol-PEG)3145.3 ± 5.8+35.2 ± 2.1[1]

Table 2: Gene Editing Efficiency of Cholesterol-PEG Containing Lipid Nanoparticles

FormulationCell LineTarget GeneGene Editing EfficiencyAssayReference
DOTAP/DOPE/Cholesterol/Chol-PEGHEK293 (stably expressing EGFP)EGFP39% reduction in fluorescence signalFlow Cytometry[1][5]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of Cholesterol-PEG based lipid nanoparticles for CRISPR-Cas9 delivery. A protocol for the synthesis of Folate-PEG-Cholesterol is also included, which can be incorporated into the nanoparticle formulation for targeted delivery.

Protocol 1: Preparation of DOTAP/DOPE/Cholesterol/Chol-PEG Liposomes for CRISPR-Cas9 Plasmid Delivery

This protocol is adapted from a study that demonstrated successful gene editing using a four-component cationic liposome.[1]

Materials:

  • DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)

  • DOPE (dioleoyl phosphatidylethanolamine)

  • Cholesterol

  • Cholesterol-PEG (Chol-PEG)

  • Chloroform

  • Nuclease-free water

  • CRISPR-Cas9 plasmid DNA (encoding Cas9 and sgRNA)

  • Rotary evaporator

  • Probe sonicator

  • Lipid film hydration apparatus

Procedure:

  • Lipid Film Formation:

    • Dissolve DOTAP, DOPE, Cholesterol, and Chol-PEG in chloroform in a round-bottom flask. A suggested molar ratio is 1:1:2.1 (DOTAP:DOPE:Cholesterol) with the addition of 0.4 mol% Chol-PEG.[1]

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at 37°C with a rotation speed of 40 rpm to form a thin lipid film on the wall of the flask.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of Lipid Film:

    • Hydrate the dried lipid film with nuclease-free water by gentle rotation at room temperature for 1-2 hours. The final lipid concentration should be around 5 mM.[1]

    • The resulting solution will contain multilamellar vesicles (MLVs).

  • Sonication:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.

    • Sonication should be performed in pulses to avoid overheating the lipid suspension.

  • Lipoplex Formation:

    • Dilute the CRISPR-Cas9 plasmid DNA in nuclease-free water.

    • Add the liposome suspension to the diluted plasmid DNA at the desired N/P ratio (the molar ratio of nitrogen in the cationic lipid to phosphate in the DNA). An N/P ratio of 3 has been shown to be effective.[1]

    • Incubate the mixture at room temperature for 30 minutes to allow for the formation of lipoplexes.

  • Characterization (Optional but Recommended):

    • Measure the size and zeta potential of the formulated lipoplexes using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency of the plasmid DNA using a gel retardation assay.

Protocol 2: Synthesis of Folate-PEG-Cholesterol

This protocol describes a general method for synthesizing a folate-targeted lipid that can be incorporated into the liposome formulation described in Protocol 1. This is based on established methods for creating folate-conjugated lipids for targeted drug delivery.[6][7]

Materials:

  • Folic acid

  • PEG-bis-amine

  • Cholesteryl chloroformate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Diethyl ether

Procedure:

  • Synthesis of Folate-PEG-amine:

    • Dissolve folic acid and a molar excess of PEG-bis-amine in DMSO.

    • Add NHS and DCC to the solution to activate the carboxylic acid group of folic acid.

    • Allow the reaction to proceed overnight at room temperature in the dark.

    • Purify the resulting Folate-PEG-amine conjugate.

  • Synthesis of Folate-PEG-Cholesterol:

    • Dissolve the purified Folate-PEG-amine in chloroform.

    • Add a slight molar excess of cholesteryl chloroformate to the solution.

    • Let the reaction proceed overnight at room temperature.

    • Monitor the reaction for the disappearance of the free amino group using a ninhydrin assay.

    • Concentrate the chloroform layer under vacuum.

    • Precipitate the final product, Folate-PEG-Cholesterol, by adding diethyl ether.

    • Further purify the product as needed.

Note on Formulation: To create folate-targeted liposomes, the synthesized Folate-PEG-Cholesterol can be included in the initial lipid mixture in Protocol 1, typically at a concentration of 0.1-2 mol% of the total lipid.

Protocol 3: In Vitro Transfection of Cells with CRISPR-Cas9 Lipoplexes

Materials:

  • Target cells (e.g., HEK293 or a folate receptor-overexpressing cancer cell line)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Prepared CRISPR-Cas9 lipoplexes (from Protocol 1)

  • 6-well or 24-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the complete medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add serum-free medium to each well.

    • Add the prepared CRISPR-Cas9 lipoplexes to the cells. The amount of lipoplexes will depend on the well size and the desired final concentration of plasmid DNA.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh complete medium.

    • Return the cells to the incubator and culture for 48-72 hours.

  • Analysis of Gene Editing:

    • After 48-72 hours, harvest the cells.

    • Genomic DNA can be extracted to assess gene editing efficiency using methods such as the T7 endonuclease I assay or Sanger sequencing followed by TIDE or ICE analysis.

    • If a reporter gene (e.g., GFP) was targeted, gene knockout can be quantified by flow cytometry or fluorescence microscopy.[1]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_LNP Lipid Nanoparticle (LNP) Components cluster_Function Component Functions Chol Cholesterol Stab Stability & Endosomal Escape Chol->Stab PEG Cholesterol-PEG Stealth Stealth & Stability PEG->Stealth Folate Cholesterol-PEG-Folate (Targeting Ligand) Target Targeted Delivery Folate->Target CationicLipid Cationic Lipid (e.g., DOTAP) Encapsulate Cargo Encapsulation CationicLipid->Encapsulate HelperLipid Helper Lipid (e.g., DOPE) Fusogenic Membrane Fusion & Endosomal Escape HelperLipid->Fusogenic CRISPR CRISPR-Cas9 (Plasmid, mRNA/sgRNA, or RNP)

Caption: Components and functions of a Cholesterol-PEG-Folate LNP.

G cluster_workflow Experimental Workflow Prep 1. LNP Formulation (Lipid Film Hydration) Complex 2. Lipoplex Formation (LNP + CRISPR Plasmid) Prep->Complex Transfect 3. Cell Transfection (Incubate with Cells) Complex->Transfect Analyze 4. Analysis (Gene Editing Efficiency) Transfect->Analyze

Caption: Experimental workflow for CRISPR-Cas9 delivery using LNPs.

G cluster_pathway Folate Receptor-Mediated Endocytosis LNP Folate-Targeted LNP Binding Binding LNP->Binding Receptor Folate Receptor Receptor->Binding Cell Target Cell Membrane Endocytosis Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus CRISPR-Cas9 Translocation Editing Gene Editing Nucleus->Editing

Caption: Pathway of folate receptor-mediated endocytosis for LNP delivery.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cholesterol-PEG-Folate Liposome Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Cholesterol-PEG-Folate (CPF) liposomes. Our goal is to help you improve the stability of your liposomal formulations in serum for more effective and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Cholesterol-PEG-Folate liposomes in serum?

A1: The stability of CPF liposomes in a serum environment is a multifactorial issue influenced by both the liposome's physicochemical properties and its interaction with biological components. Key factors include:

  • Lipid Composition: The choice of phospholipids and, critically, the concentration of cholesterol, are fundamental to the bilayer's rigidity and permeability. Cholesterol is known to enhance membrane cohesion and reduce passive permeability to small molecules.[1][2]

  • PEGylation Characteristics: The molecular weight (chain length) and surface density of the polyethylene glycol (PEG) layer are crucial. PEGylation provides a steric barrier that reduces the adsorption of serum proteins (opsonization), thereby prolonging circulation time.[3][4] However, excessive PEGylation can sometimes hinder cellular uptake.[5]

  • Folate Targeting Ligand Density: While essential for targeting folate receptors on cancer cells, a high density of folate ligands can sometimes lead to increased recognition and clearance by macrophages in the liver and spleen, which also express folate receptors.[6]

  • Interaction with Serum Proteins (Opsonization): The adsorption of serum proteins, known as opsonins, onto the liposome surface marks them for clearance by the mononuclear phagocyte system (MPS).[7][8]

  • Complement System Activation: PEGylated liposomes can activate the complement system, a part of the innate immune system.[9][10][11] This activation can lead to the opsonization and rapid clearance of liposomes, and in some cases, hypersensitivity reactions.[9][12]

Q2: How does cholesterol specifically contribute to the stability of liposomes in serum?

A2: Cholesterol is a critical component for maintaining the structural integrity of liposomes in the bloodstream. It integrates into the lipid bilayer and modulates its physical properties in several ways:

  • Regulates Membrane Fluidity: Cholesterol acts as a "fluidity buffer." At physiological temperatures, it decreases the fluidity of the lipid bilayer, making it more rigid and less permeable to encapsulated contents.[1][2]

  • Increases Bilayer Strength and Reduces Permeability: By filling the gaps between phospholipid molecules, cholesterol strengthens the bilayer, reducing the leakage of encapsulated drugs when the liposomes are exposed to serum components.[1][2]

  • Minimizes Protein Adsorption: Increased membrane rigidity due to optimal cholesterol content can help reduce the non-specific binding of some serum proteins.[4]

Q3: What is the "Accelerated Blood Clearance" (ABC) phenomenon and how does it affect my PEGylated liposomes?

A3: The Accelerated Blood Clearance (ABC) phenomenon is an immune response that can occur upon repeated administration of PEGylated liposomes. The first dose of PEGylated liposomes can induce the production of anti-PEG antibodies, primarily Immunoglobulin M (IgM).[3] When a subsequent dose is administered, these pre-existing anti-PEG antibodies can bind to the PEG on the liposome surface. This binding can then activate the complement system, leading to rapid opsonization and clearance of the liposomes from the circulation, primarily by Kupffer cells in the liver.[3] This significantly reduces the circulation half-life and, consequently, the therapeutic efficacy of the liposomes.

Q4: Can the folate-targeting moiety negatively impact the serum stability of my liposomes?

A4: While the folate ligand is crucial for targeting cancer cells that overexpress the folate receptor, it can present a double-edged sword. Folate receptors are also expressed on certain healthy cells, including macrophages in the liver.[6] This can lead to the specific uptake of folate-targeted liposomes by these non-target cells, resulting in their premature clearance from the bloodstream and potentially reduced accumulation at the tumor site.[6] Therefore, optimizing the density of the folate ligand on the liposome surface is a critical step in the formulation design.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid clearance of liposomes from circulation in vivo. 1. Suboptimal Cholesterol Content: Insufficient cholesterol can lead to a leaky and unstable liposomal membrane.[1][2] 2. Complement Activation: The negative charge on the PEG-lipid anchor can trigger the complement cascade.[9][11] 3. Opsonization: Serum proteins are binding to the liposome surface, marking them for clearance.[7][8] 4. Accelerated Blood Clearance (ABC) Phenomenon: Pre-existing anti-PEG antibodies from previous injections are clearing the liposomes.[3]1. Optimize Cholesterol Concentration: Systematically vary the molar ratio of cholesterol in your formulation. A common starting point is a 2:1 ratio of phospholipid to cholesterol.[13] 2. Modify PEG-Lipid Anchor: If possible, use a PEG-lipid conjugate with a neutral or zwitterionic anchor to minimize complement activation.[10] 3. Adjust PEG Chain Length and Density: Longer PEG chains can provide better steric hindrance against opsonization.[5][14] However, there is an optimal density, which should be determined experimentally. 4. Consider Dosing Regimen: If repeated injections are necessary, be aware of the potential for the ABC phenomenon. A longer interval between doses may mitigate this effect.
Low drug retention/high leakage in the presence of serum. 1. Inadequate Membrane Rigidity: The lipid bilayer is too fluid, allowing the encapsulated drug to leak out.[1] 2. Destabilization by Serum Components: High-density lipoproteins (HDLs) and other serum components can extract lipids from the liposome membrane.1. Increase Cholesterol Content: This will increase the packing density of the lipid bilayer and reduce its permeability.[2][15] 2. Use Phospholipids with a Higher Phase Transition Temperature (Tm): Lipids that are in the gel state at physiological temperature create a more rigid and less permeable membrane.
Inconsistent or low tumor targeting efficiency. 1. Rapid Clearance: The liposomes are being cleared from circulation before they have a chance to accumulate at the tumor site. 2. Off-Target Uptake: Folate-targeted liposomes are being taken up by folate receptors on healthy tissues, such as the liver.[6] 3. "PEG-Dilemma": A dense PEG layer that provides good stealth properties may also hinder the interaction of the folate ligand with its receptor on the tumor cells.1. Address Rapid Clearance Issues: Refer to the solutions for "Rapid clearance of liposomes from circulation in vivo." 2. Optimize Folate Ligand Density: Reduce the molar percentage of the Folate-PEG-Cholesterol conjugate in your formulation to minimize uptake by non-target tissues. 3. Vary PEG Linker Length for Folate: Utilize a Folate-PEG-Cholesterol conjugate with a longer PEG linker to extend the folate ligand beyond the steric barrier of the methoxy-PEG chains, making it more accessible to the folate receptors on tumor cells.[16]
Evidence of liposome aggregation in serum. 1. Insufficient Steric Stabilization: The PEG layer is not dense enough to prevent inter-liposomal interactions. 2. Bridging by Serum Proteins: Divalent cations and certain serum proteins can cause liposomes to aggregate.1. Increase PEG-Lipid Molar Ratio: A higher surface density of PEG chains will provide a more effective steric barrier.[17][18] 2. Ensure High Zeta Potential: While PEGylated liposomes are often near-neutral, a slight negative surface charge can help to prevent aggregation through electrostatic repulsion.
Quantitative Data Summary

Table 1: Influence of Cholesterol on Liposome Stability

Cholesterol (mol%)Effect on Liposome SizeEncapsulation Efficiency (%)Stability (Size Change over 1 month at 4°C)Reference
030.1 ± 0.4 nm85 - 88%Significant increase[15]
10Increased size85 - 88%Moderate increase[15]
20Increased size85 - 88%Slight increase[15]
3051.6 ± 0.1 nm~72%Most stable, minimal change[15]

Table 2: Effect of PEG Chain Length on Protein Adsorption

PEG Chain LengthRelative Protein Abundance (Apolipoproteins)Reference
No PEGHigh[5]
PEG1000Reduced[5]
PEG2000Further Reduced[5]
PEG5000Most Reduced[5]

Key Experimental Protocols

Protocol 1: Serum Stability Assay (Calcein Leakage)

Objective: To assess the membrane integrity and drug retention capacity of liposomes in the presence of serum.

Materials:

  • Liposome formulation encapsulating a fluorescent dye (e.g., Calcein or Carboxyfluorescein) at a self-quenching concentration.

  • Fetal Bovine Serum (FBS) or Human Serum.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Triton X-100 (10% v/v solution).

  • Fluorometer.

Methodology:

  • Prepare your Cholesterol-PEG-Folate liposomes encapsulating the fluorescent dye.

  • Remove any unencapsulated dye using size exclusion chromatography (e.g., a Sephadex G-50 column).

  • Dilute the liposome suspension in PBS to a suitable concentration.

  • To a set of wells in a 96-well plate, add your liposome suspension.

  • Add an equal volume of serum (e.g., 50% final serum concentration) to the experimental wells. Add an equal volume of PBS to the control wells.

  • Incubate the plate at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for your dye, e.g., 495/515 nm for Calcein). This reading represents the amount of dye that has leaked out (F_t).

  • At the end of the experiment, add Triton X-100 to all wells to lyse the liposomes completely and release all the encapsulated dye. Measure the fluorescence intensity again. This represents the maximum fluorescence (F_max).

  • Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = (F_t - F_0) / (F_max - F_0) * 100 where F_0 is the initial fluorescence at time 0.

Protocol 2: In Vitro Complement Activation Assay

Objective: To determine if the liposome formulation activates the complement system in human serum.

Materials:

  • Liposome formulation.

  • Normal human serum (pooled).

  • Veronal buffered saline with Ca2+ and Mg2+ (VBS++).

  • EDTA.

  • ELISA kit for detecting a complement activation marker (e.g., SC5b-9).

Methodology:

  • Incubate your liposome formulation with normal human serum at 37°C for a specified time (e.g., 30-60 minutes). A typical liposome concentration is 1-3 mg/mL of serum.[10]

  • Include positive and negative controls. A known complement activator (e.g., Zymosan) can be used as a positive control, and buffer alone as a negative control.

  • Stop the reaction by adding EDTA to chelate the divalent cations required for complement activation.

  • Centrifuge the samples to pellet the liposomes.

  • Collect the supernatant (serum).

  • Quantify the amount of the complement activation marker (e.g., SC5b-9) in the supernatant using the ELISA kit, following the manufacturer's instructions.[10][11]

  • Compare the levels of the marker in the samples treated with your liposomes to the positive and negative controls. A significant increase in the marker level indicates complement activation.

Visualizations

Experimental_Workflow_for_Serum_Stability cluster_prep Liposome Preparation cluster_incubation Serum Incubation cluster_analysis Analysis prep Formulate CPF Liposomes with Encapsulated Dye purify Purify Liposomes (Size Exclusion Chromatography) prep->purify incubate Incubate Liposomes with Serum at 37°C purify->incubate measure Measure Fluorescence at Time Points (Ft) incubate->measure lyse Lyse Liposomes (Triton X-100) measure->lyse measure_max Measure Max Fluorescence (Fmax) lyse->measure_max calculate Calculate % Leakage measure_max->calculate

Caption: Workflow for assessing liposome serum stability via dye leakage assay.

Factors_Influencing_Liposome_Stability cluster_properties Liposome Properties cluster_interactions Biological Interactions center Liposome Serum Stability cholesterol Cholesterol Content cholesterol->center peg PEGylation (Length & Density) peg->center folate Folate Density folate->center charge Surface Charge charge->center opsonization Protein Opsonization opsonization->center complement Complement Activation complement->center abc ABC Phenomenon abc->center

Caption: Key factors influencing the in vivo stability of CPF liposomes.

References

Technical Support Center: Cholesterol-PEG-Folate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Cholesterol-PEG-Folate (Chol-PEG-Folate) nanoparticles during experimental procedures.

Troubleshooting Guides

Issue: Nanoparticle Aggregation Observed (High Polydispersity Index - PDI > 0.3)

Immediate Steps:

  • Cease Experiment: Halt the current procedure to prevent wasting reagents and time.

  • Sample Analysis: If possible, measure the particle size, PDI, and zeta potential of the aggregated sample to gather data for troubleshooting.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution(s)
Suboptimal PEGylation Insufficient Polyethylene Glycol (PEG) density on the nanoparticle surface reduces steric hindrance, leading to particle aggregation. The molecular weight (MW) of the PEG can also influence stability.Increase PEG-lipid concentration: Gradually increase the molar ratio of Chol-PEG-Folate in your formulation. Optimize PEG MW: If aggregation persists, consider using a higher molecular weight PEG (e.g., 2000 Da or 5000 Da) to provide a more effective steric barrier.[1][2]
Inadequate Cholesterol Content Cholesterol plays a crucial role in stabilizing the lipid bilayer. Insufficient cholesterol can lead to a less rigid and more permeable membrane, promoting fusion and aggregation.Increase Cholesterol Ratio: Adjust the molar ratio of cholesterol in your formulation. A higher cholesterol content generally enhances stability.[3][4]
Incorrect pH or High Ionic Strength of Buffer The surface charge of nanoparticles is sensitive to the pH and ionic strength of the surrounding medium. A pH near the isoelectric point or high salt concentrations can neutralize the surface charge, reducing electrostatic repulsion and causing aggregation.[5]Optimize Buffer Conditions: Ensure the pH of your hydration buffer is optimal (typically around 7.4 for many biological applications). If using buffers with high salt concentrations, consider dialysis against a lower ionic strength buffer post-preparation.
Improper Storage Conditions Temperature fluctuations and exposure to light can destabilize nanoparticles over time, leading to aggregation.Follow Recommended Storage: Store nanoparticle suspensions at 4°C and protect from light. Avoid freezing unless a suitable cryoprotectant is used.
High Nanoparticle Concentration Overly concentrated nanoparticle suspensions can lead to increased particle-particle interactions and aggregation.Dilute Suspension: Prepare or dilute the nanoparticle suspension to a lower concentration. If a high concentration is required, consider concentrating the sample just before use.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal Polydispersity Index (PDI) for my Cholesterol-PEG-Folate nanoparticles?

A1: An ideal PDI value is typically below 0.2, indicating a monodisperse and homogenous population of nanoparticles. A PDI above 0.3 suggests significant aggregation or a broad size distribution, which may require troubleshooting your formulation or preparation method.[5]

Q2: How does the molecular weight of PEG affect the stability of my nanoparticles?

A2: Higher molecular weight PEG chains provide a thicker hydrophilic layer on the nanoparticle surface, which enhances steric stabilization and can be more effective at preventing aggregation. However, very high MW PEG might also affect the targeting efficiency of the folate ligand. A balance is often necessary, with PEG MW of 2000 to 5000 Da being commonly used.[7][8]

Q3: What is the role of cholesterol in preventing aggregation?

A3: Cholesterol intercalates into the lipid bilayer, increasing its rigidity and reducing its permeability. This enhanced stability helps to prevent the fusion of nanoparticles, which is a common cause of aggregation.[3][9]

Q4: My nanoparticles aggregate after a few days of storage at 4°C. What can I do?

A4: Long-term stability issues can arise from several factors. Consider the following:

  • Incorporate a charged lipid: Adding a small percentage of a charged lipid (e.g., a negatively charged phospholipid) can increase the absolute value of the zeta potential, enhancing electrostatic repulsion between particles.

  • Optimize PEGylation: Ensure sufficient PEG density on the surface.

  • Check for Microbial Contamination: Use sterile buffers and techniques to prevent bacterial growth, which can alter the suspension and cause aggregation.

  • Re-evaluate Cholesterol Content: Ensure the cholesterol concentration is optimal for long-term stability.

Q5: Can I freeze my Cholesterol-PEG-Folate nanoparticle suspension for long-term storage?

A5: Freezing can induce aggregation due to the formation of ice crystals and changes in solute concentration. If freezing is necessary, it is crucial to use a cryoprotectant (e.g., sucrose or trehalose) to protect the nanoparticles during the freezing and thawing process.

Data Presentation

Table 1: Effect of Cholesterol Concentration on Liposome Properties
Phospholipid:Cholesterol Ratio (molar %)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Note
100:0268.9 ± 6.8> 0.3+0.87 ± 0.12Prone to aggregation.
80:20255.6 ± 10.3~ 0.25-Improved stability over no cholesterol.
70:30-< 0.2-0.71 ± 0.18Generally stable formulation.[10]
50:50Significantly larger< 0.2Highest negative valueStable, but larger particle size.[11]

Data compiled from multiple sources and represent general trends. Actual values may vary based on the specific lipids and preparation methods used.[3][10][11]

Table 2: Influence of PEG Molecular Weight on Nanoparticle Characteristics
PEG MW (Da)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Note
750~100-120< 0.2-6.3 ± 1.8-
2000~100-130< 0.2-Increasing PEG MW can slightly increase size.[7]
5000~110-140< 0.2-Provides good steric hindrance.[7][12]

This table illustrates the general effect of PEG molecular weight on nanoparticle size. The specific values can vary depending on the overall lipid composition and preparation method.

Experimental Protocols

Detailed Methodology for Cholesterol-PEG-Folate Liposome Preparation (Thin-Film Hydration Method)

Materials:

  • Phospholipid (e.g., DSPC or DMPC)

  • Cholesterol

  • Cholesterol-PEG-Folate (e.g., Chol-PEG2000-Folate)

  • Chloroform

  • Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the phospholipid, cholesterol, and Chol-PEG-Folate in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5). b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipid. d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[3][11][13][14]

  • Hydration: a. Add the pre-warmed hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the Tc of the lipids. b. Agitate the flask by rotating it in the water bath for 1-2 hours to hydrate the lipid film and form multilamellar vesicles (MLVs).[3][11][13][14]

  • Extrusion (Sizing): a. Transfer the MLV suspension to an extruder pre-heated to a temperature above the lipid Tc. b. Extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[13][14]

  • Characterization: a. Measure the particle size, PDI, and zeta potential of the final liposome suspension using Dynamic Light Scattering (DLS). b. Store the prepared nanoparticles at 4°C.

Visualizations

Folate_Receptor_Pathway cluster_cell Target Cell Folate-NP Chol-PEG-Folate Nanoparticle FR Folate Receptor Folate-NP->FR Binding Endosome Endosome FR->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Acidification (low pH) Recycled_FR Recycled Receptor Endosome->Recycled_FR Recycled_FR->FR Recycling

Caption: Folate receptor-mediated endocytosis pathway.

Nanoparticle_Workflow cluster_prep I. Formulation & Preparation cluster_char II. Characterization cluster_storage III. Storage A 1. Dissolve Lipids (Phospholipid, Cholesterol, Chol-PEG-Folate) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Extrusion for Sizing (e.g., 100 nm membrane) C->D E Measure Particle Size & PDI (Dynamic Light Scattering) D->E F Measure Zeta Potential D->F G Assess Encapsulation Efficiency D->G H Store at 4°C Protect from Light D->H Troubleshooting_Aggregation Start Aggregation Observed (High PDI) Check_Zeta Is Zeta Potential close to zero? Start->Check_Zeta Check_Formulation Review Formulation Parameters Check_Zeta->Check_Formulation No Adjust_pH Adjust Buffer pH or Ionic Strength Check_Zeta->Adjust_pH Yes Check_Process Review Process Parameters Check_Formulation->Check_Process Add_Charge Incorporate Charged Lipid Check_Formulation->Add_Charge Increase_PEG Increase PEG-Lipid Concentration or MW Check_Formulation->Increase_PEG Increase_Chol Increase Cholesterol Concentration Check_Formulation->Increase_Chol Optimize_Extrusion Optimize Extrusion (Passes, Temperature) Check_Process->Optimize_Extrusion Stable Stable Nanoparticles Adjust_pH->Stable Add_Charge->Stable Increase_PEG->Stable Increase_Chol->Stable Optimize_Extrusion->Stable

References

Technical Support Center: Optimizing Drug Loading in Cholesterol-PEG-Folate Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesterol-PEG-Folate liposome formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of drug loading.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and drug loading of Cholesterol-PEG-Folate liposomes.

Problem Potential Cause(s) Suggested Solution(s)
Low Drug Encapsulation Efficiency Inappropriate Drug-to- Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation and reduced loading efficiency.[1][2]Optimize the drug-to-lipid ratio. A common starting point is a 1:10 (w/w) ratio, which can be adjusted. For some drugs like paclitaxel, an optimal ratio of 1:60 has been reported for stable formulations.[3][4]
Suboptimal Cholesterol Content: Cholesterol content significantly impacts membrane rigidity and drug loading. High cholesterol content can sometimes decrease the encapsulation of certain drugs by competing for space within the bilayer.[3][5][6][7]Vary the cholesterol concentration in your formulation. Molar ratios of phospholipid to cholesterol between 2:1 and 1:1 are common starting points. For some hydrophobic drugs, reducing cholesterol content has been shown to increase loading.[7]
Inefficient Loading Method: The chosen loading method (passive vs. active) may not be suitable for the specific drug's physicochemical properties.For weakly basic or acidic drugs, consider using active loading methods, such as creating a pH or ion gradient, which can significantly improve encapsulation efficiency.[8][9] For other drugs, optimizing passive loading parameters is key.
Issues with the Hydration Step: The volume and pH of the hydration buffer can influence drug solubility and encapsulation.[6]Optimize the hydration buffer's pH to enhance the solubility of your drug. The volume of the aqueous phase during hydration should also be tested to maximize drug entrapment.[6]
Liposome Aggregation Insufficient PEGylation: The PEG chains provide a steric barrier that prevents aggregation. Insufficient or inappropriate PEG length can lead to instability.[10]Ensure adequate incorporation of PEG-lipid conjugates in your formulation, typically between 3-10 mol%. The length of the PEG chain (e.g., PEG2000) is also a critical factor.[11][12]
High Folate Ligand Density: While necessary for targeting, excessive folate on the liposome surface can sometimes lead to aggregation.Optimize the concentration of Folate-PEG-Cholesterol. A concentration of 0.3% folate has been shown to provide good targeting without causing aggregation.
Poor Drug Retention/Leakage Lipid Bilayer Fluidity: The choice of phospholipids and cholesterol content affects membrane fluidity and, consequently, drug retention.Incorporating lipids with higher phase transition temperatures (e.g., DSPC) and an optimal amount of cholesterol (around 30-50%) can increase bilayer rigidity and improve drug retention.[13]
High PEG Concentration: While PEGylation is crucial for stability, very high concentrations can sometimes increase membrane permeability, leading to drug leakage.[14]Optimize the PEG-lipid concentration to balance stability and retention.
Variability Between Batches Inconsistent Preparation Method: Minor variations in the thin-film hydration, extrusion, or sonication steps can lead to significant differences in liposome size and drug loading.Standardize all preparation parameters, including lipid film drying time, hydration time and temperature, and the number of extrusion cycles and pressure.[3][4]
Quality of Reagents: The purity of lipids, cholesterol, and the drug can impact the final formulation.Use high-purity reagents from reputable suppliers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal drug-to-lipid ratio for loading a new compound?

A1: The optimal drug-to-lipid ratio is highly dependent on the physicochemical properties of the drug being encapsulated.[1][15][16] It is recommended to perform a screening experiment with varying drug-to-lipid weight ratios (e.g., 1:5, 1:10, 1:20, 1:50). For some drugs, a higher lipid concentration is necessary to achieve stable loading.[3] For instance, with vincristine, increasing the drug-to-lipid ratio from 0.05 to 1.6 (wt/wt) led to a 45% decrease in loading efficiency.[2]

Q2: How does cholesterol content affect drug loading efficiency?

A2: Cholesterol is a critical component that modulates the fluidity and integrity of the liposomal membrane.[5][17] Increasing cholesterol content generally increases the rigidity of the bilayer, which can enhance the retention of some drugs. However, for certain hydrophobic drugs, cholesterol can compete for space within the lipid bilayer, leading to a decrease in encapsulation efficiency.[3][7] Studies have shown that for some formulations, reducing cholesterol from 50% to 30% can increase encapsulation efficiency.[18]

Q3: Should I use a passive or active loading method?

A3: The choice between passive and active loading depends primarily on the drug's properties.

  • Passive loading is suitable for both hydrophilic and lipophilic drugs. Hydrophilic drugs are encapsulated in the aqueous core during liposome formation, while lipophilic drugs are incorporated into the lipid bilayer.[19] However, passive loading can sometimes result in lower encapsulation efficiencies.[19][20]

  • Active loading (or remote loading) is highly efficient for ionizable, amphipathic drugs (weak acids or bases).[8] This method involves creating a transmembrane gradient (e.g., pH or ion gradient) that drives the drug into the liposome's core, often resulting in very high and stable drug encapsulation.[8][9]

Q4: What is the role of PEG in the formulation and how does it affect drug loading?

A4: Polyethylene glycol (PEG) is conjugated to a lipid anchor (like DSPE) and incorporated into the liposome bilayer to create a "stealth" effect. This PEG layer provides a hydrophilic barrier that reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time.[10][11][21] While PEGylation is crucial for in vivo stability, it can sometimes influence drug loading. High concentrations of PEG-lipids can increase the permeability of the liposomal membrane, potentially leading to leakage of the encapsulated drug.[14] Typically, a concentration of 3-7 mol% of PEG-lipid is used.[6]

Q5: How does the folate-targeting ligand affect the overall liposome characteristics?

A5: The folate ligand is typically attached to the distal end of a PEG-lipid chain.[22][23] This allows the liposome to actively target cancer cells that overexpress the folate receptor.[24][25] The inclusion of the folate-PEG-lipid should be optimized, as a very high density of the targeting ligand on the surface can potentially lead to faster clearance or aggregation. Studies suggest that a molar ratio of around 0.3% to 2% of folate-conjugated lipid is effective for targeting without compromising stability.[26]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the factors influencing drug loading and liposome characteristics.

Table 1: Effect of Cholesterol Content on Encapsulation Efficiency (%)

Phospholipid CompositionDrugCholesterol (mol%)Encapsulation Efficiency (%)
POPC/DSPE-PEG2000THCLow85 - 88
POPC/DSPE-PEG2000THCHigh72
DSPCCelecoxib0High (unspecified)
DSPCCelecoxibIncreasingDecreased
DMPC/DPPC/DSPCHydrophilic Drug (A)3090
DMPC/DPPC/DSPCHydrophobic Drug (Q)3088

Data synthesized from multiple sources.[5][7][18]

Table 2: Effect of Drug-to-Lipid Ratio on Loading Efficiency

Liposome SystemDrugDrug-to-Lipid Ratio (w/w)Loading Efficiency (%)
ESM/CholVincristine0.05High
ESM/CholVincristine1.645% decrease from initial
LiposomesDoxorubicin0.05~100
LiposomesDoxorubicin0.8<70
DSPE-PEG2000-FA-LPsCurcumin1:987.6
DSPE-PEG2000-FA-LPsCurcumin>1:9>90 (but lower drug loading %)

Data synthesized from multiple sources.[2][24]

Experimental Protocols

Protocol 1: Preparation of Cholesterol-PEG-Folate Liposomes by Thin-Film Hydration

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve the desired amounts of phospholipid (e.g., DSPC or DPPC), cholesterol, PEG-lipid (e.g., DSPE-PEG2000), and Folate-PEG-Cholesterol in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).

    • A typical molar ratio might be Phospholipid:Cholesterol:PEG-lipid:Folate-PEG-lipid of 55:40:4.5:0.5.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the main phospholipid.

    • Apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1-2 hours after the film appears dry to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask. This buffer can contain the hydrophilic drug for passive loading.

    • Continue to rotate the flask in the water bath (at the same temperature as above) for 1-2 hours to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Use a probe or bath sonicator to reduce the size of the MLVs. This should be done in a controlled manner to avoid lipid degradation.

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This process is typically repeated 10-20 times.

  • Purification:

    • Remove the unencapsulated drug by dialysis, size exclusion chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.

Protocol 2: Active Drug Loading using a pH Gradient

  • Prepare Liposomes:

    • Prepare empty liposomes using Protocol 1, but use an acidic buffer (e.g., 300 mM citrate buffer, pH 4.0) for the hydration step.

  • Create pH Gradient:

    • After liposome formation and size reduction, exchange the external acidic buffer with a neutral or basic buffer (e.g., HEPES buffer, pH 7.4) using dialysis or a desalting column. This creates a pH gradient where the inside of the liposome is acidic and the outside is neutral/basic.

  • Drug Incubation:

    • Add the weakly basic drug solution to the liposome suspension.

    • Incubate the mixture at a temperature above the lipid phase transition temperature for a specified time (e.g., 30-60 minutes). The uncharged form of the drug will diffuse across the liposome membrane and become protonated (charged) in the acidic interior, thus trapping it inside.

  • Purification:

    • Remove any remaining unencapsulated drug using the purification methods described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_purification Purification & Characterization lipid_mix 1. Lipid Mixture (Phospholipid, Cholesterol, PEG-Lipid, Folate-PEG-Lipid) thin_film 2. Thin-Film Formation (Rotary Evaporation) lipid_mix->thin_film hydration 3. Hydration (Aqueous Buffer +/- Drug) thin_film->hydration size_reduction 4. Size Reduction (Extrusion/Sonication) hydration->size_reduction passive Passive Loading (Drug in Hydration Buffer) active Active Loading (pH/Ion Gradient) purify 5. Purification (Dialysis/SEC) passive->purify active->purify characterize 6. Characterization (Size, Zeta, EE%) purify->characterize

Caption: Workflow for Cholesterol-PEG-Folate Liposome Preparation and Drug Loading.

drug_loading_factors cluster_formulation Formulation Factors cluster_process Process Parameters dle Drug Loading Efficiency dl_ratio Drug-to-Lipid Ratio dl_ratio->dle cholesterol Cholesterol Content cholesterol->dle peg PEG-Lipid Conc. peg->dle folate Folate-Lipid Conc. folate->dle lipid_type Phospholipid Type lipid_type->dle loading_method Loading Method (Active/Passive) loading_method->dle hydration_buffer Hydration Buffer (pH, Volume) hydration_buffer->dle extrusion Extrusion Parameters extrusion->dle

Caption: Key Factors Influencing Drug Loading Efficiency in Liposomes.

References

Technical Support Center: Cholesterol-PEG-Folate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cholesterol-PEG-Folate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of Cholesterol-PEG-Folate?

A1: The synthesis is typically a two-step process, with both steps being critical for the final product's quality. The first step is the conjugation of folic acid to a diamino-PEG linker to form Folate-PEG-Amine. The second step involves conjugating this intermediate with a cholesterol derivative, such as cholesteryl chloroformate.[1] Careful control of reaction conditions, including stoichiometry, temperature, and exclusion of moisture, is crucial in both steps to ensure high yield and purity.

Q2: I am observing low yields in the first step (Folate-PEG-Amine synthesis). What could be the cause?

A2: Low yields in this step are often due to incomplete activation of folic acid's carboxylic acid group or side reactions. Ensure that the activating agents, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and NHS (N-hydroxysuccinimide), are fresh and used in the correct molar excess (e.g., 1.1 M excess of EDC).[1] The reaction should be performed in an anhydrous polar aprotic solvent like DMSO, and protected from light, as folic acid is light-sensitive.[1][2][3]

Q3: My final Cholesterol-PEG-Folate product shows poor stability during storage. Why is this happening?

A3: The stability of the final conjugate is highly dependent on the chemical linkage between the PEG and cholesterol moieties. If a carbamate linkage is formed using cholesteryl chloroformate, it can be susceptible to hydrolysis over time, leading to a loss of the cholesterol anchor and reduced targeting activity.[4] For enhanced stability, consider using a more robust linkage, such as an amide and ester linkage, by synthesizing an intermediate like Folate-PEG-cholesteryl hemisuccinate (F-PEG-CHEMS).[4] Proper storage at -20°C, protected from light and moisture, is also essential.[1][5]

Q4: What are the key challenges when scaling up the synthesis of Cholesterol-PEG-Folate?

A4: Scaling up presents several challenges:

  • Reaction Homogeneity: Ensuring efficient mixing of viscous PEG solutions becomes more difficult in larger reactors.

  • Temperature Control: Exothermic reactions require efficient heat dissipation to prevent side reactions and degradation.

  • Purification: Lab-scale purification methods like gel filtration chromatography may not be practical for large quantities. Tangential flow filtration (TFF) or large-scale flash chromatography are more suitable alternatives for industrial production.[6]

  • Solvent Handling: Managing large volumes of solvents, including their purchase, use, and disposal, requires specialized facilities and adherence to safety protocols.

  • Product Drying: Efficiently drying large quantities of the final product while avoiding degradation requires equipment like large-scale lyophilizers.

Q5: How can I confirm the successful synthesis and purity of my Cholesterol-PEG-Folate?

A5: A combination of analytical techniques is recommended:

  • ¹H-NMR Spectroscopy: To confirm the presence of characteristic peaks for cholesterol, PEG, and folate, and to ensure the absence of starting materials.[1]

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.[1] A common solvent system is chloroform/methanol with a trace of ammonia.[7]

  • UV-Vis Spectroscopy: To quantify the folate content in the final conjugate by measuring absorbance at around 363 nm.[7]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction
Symptom Potential Cause Suggested Solution
TLC shows significant unreacted starting material. Inefficient activation of carboxylic acid groups on folic acid.Use fresh EDC/NHS and ensure anhydrous reaction conditions. Allow sufficient time for the activation step (e.g., 20 minutes in the dark).[1]
Steric hindrance, especially with high molecular weight PEG.Increase reaction time and/or temperature slightly. Ensure stoichiometric ratios are correct.
Poor solubility of reactants.Ensure complete dissolution of all reactants in the appropriate solvent (e.g., DMSO for folic acid activation) before proceeding.[1]
Final product yield is significantly lower than expected. Loss of product during purification steps.Optimize purification methods. For extraction, ensure the correct solvent polarities and perform multiple extractions.[1] For chromatography, select the appropriate stationary and mobile phases to achieve good separation without significant product loss.
Degradation of folic acid.Protect the reaction mixture from light at all stages.[1]
Problem 2: Product Purity Issues
Symptom Potential Cause Suggested Solution
¹H-NMR shows unexpected peaks. Presence of side-products or residual solvents.Identify the impurity if possible (e.g., dicyclohexylurea (DCU) if using DCC).[4] Optimize purification to remove these byproducts. For DCU, filtration is effective. For residual solvents, drying under high vacuum for an extended period is necessary.
Product is a mixture of desired conjugate and unreacted intermediates. Incomplete reaction in the second step (cholesterol conjugation).Ensure the Folate-PEG-Amine intermediate is pure and dry before proceeding. Use a slight molar excess of the activated cholesterol derivative (e.g., 1.1 molar excess of cholesteryl chloroformate).[1] Monitor the disappearance of the free amino group using a ninhydrin assay.[1]
Batch-to-batch variability in product quality. Inconsistent quality of starting materials.Source high-purity, well-characterized starting materials, especially the PEG-bis-amine, which can have variability in molecular weight and amine reactivity.
Variations in reaction conditions.Implement strict process controls for temperature, reaction time, and reagent addition rates, especially during scale-up.

Quantitative Data Summary

Table 1: Molar Ratios of Reagents for Folate-PEG-Amine Synthesis

Reagent Molar Equivalent Reference
Folic Acid1[1]
EDC1.1[1]
NHS1[1]
Bis-amine PEG1[1]

Table 2: Comparison of Cholesterol-PEG-Folate Conjugate Properties

Conjugate Linkage Type Stability In Vitro Cytotoxicity (IC50) In Vivo Half-life (t1/2) Reference
F-PEG-CholCarbamateLoses targeting activity over time due to hydrolysis.Not specifiedNot specified[4]
F-PEG-CHEMSAmide and EsterRetains targeting activity during prolonged storage.10.0 µM12.34 hr[4]
Non-targeted Liposomal DoxorubicinN/AN/A57.5 µM17.10 hr[4]

Experimental Protocols

Protocol 1: Synthesis of Folate-PEG-Amine
  • Dissolve folic acid in anhydrous DMSO (e.g., 25 mg/mL).

  • Add a 1.1 molar excess of EDC and 1 molar equivalent of NHS to the solution.

  • Stir the reaction mixture in the dark for 20 minutes to activate the carboxylic acid group of folic acid.

  • Add 1 molar equivalent of bis-amine PEG to the reaction mixture.

  • Continue stirring in the dark at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Purify the Folate-PEG-Amine product. One method is extraction using a chloroform/water mixture, followed by washing, drying, and precipitation with diethyl ether.[1] Another method is purification by Sephadex G-25 gel-filtration chromatography.[4]

Protocol 2: Synthesis of Cholesterol-PEG-Folate
  • Dissolve the purified Folate-PEG-Amine in an appropriate solvent like chloroform.

  • Add a 1.1 molar excess of cholesteryl chloroformate to the solution.

  • Carry out the reaction overnight at room temperature.

  • Monitor the disappearance of the free amino group using a ninhydrin assay to confirm reaction completion.

  • Dry the product under vacuum.

  • Wash the product twice with diethyl ether to remove any unreacted cholesteryl chloroformate.

  • Store the final Cholesterol-PEG-Folate product at -20°C, protected from light.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Folate-PEG-Amine Synthesis cluster_step2 Step 2: Cholesterol Conjugation A 1. Dissolve Folic Acid in DMSO B 2. Add EDC and NHS (Activation) A->B C 3. Add Bis-amine PEG B->C D 4. React for 24h at RT (in dark) C->D E 5. Purify Folate-PEG-Amine (Extraction or Chromatography) D->E F 6. Dissolve Folate-PEG-Amine in Chloroform E->F Purified Intermediate G 7. Add Cholesteryl Chloroformate H 8. React Overnight at RT G->H I 9. Purify Final Product (Drying and Washing) H->I J 10. Characterize and Store I->J

Caption: Workflow for the two-step synthesis of Cholesterol-PEG-Folate.

troubleshooting_logic Start Low Product Yield? CheckReagents Are EDC/NHS fresh and reaction anhydrous? Start->CheckReagents Yes CheckPurity Is Folate-PEG-Amine pure? CheckReagents->CheckPurity Yes Solution1 Replace reagents and use anhydrous solvents. CheckReagents->Solution1 No CheckStoichiometry Are molar ratios correct? CheckPurity->CheckStoichiometry Yes Solution2 Re-purify the intermediate. CheckPurity->Solution2 No CheckConditions Is reaction protected from light? CheckStoichiometry->CheckConditions Yes Solution3 Recalculate and re-weigh reactants. CheckStoichiometry->Solution3 No Solution4 Wrap reaction vessel in foil. CheckConditions->Solution4 No

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

reducing non-specific uptake of Cholesterol-PEG-Folate carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the non-specific uptake of Cholesterol-PEG-Folate carriers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of uptake for Cholesterol-PEG-Folate carriers?

Cholesterol-PEG-Folate carriers are designed for targeted delivery to cells overexpressing the folate receptor (FR).[1][2][3] The primary mechanism of uptake is receptor-mediated endocytosis.[2][4][5] The folate ligand on the carrier binds with high affinity to the folate receptor on the cell surface, triggering the internalization of the carrier within an endosome.[2][4][6] Following endocytosis, the acidic environment of the endosome facilitates the release of the encapsulated cargo.[6]

Q2: What are the main factors contributing to non-specific uptake of these carriers?

Non-specific uptake, or the internalization of carriers by cells that do not express the target receptor, can be a significant issue. Several factors can contribute to this phenomenon:

  • Protein Corona Formation: When nanoparticles are introduced into biological fluids, proteins and other biomolecules rapidly adsorb to their surface, forming a "protein corona".[7][8][9][10] This biological identity can mediate interactions with cells, leading to non-specific uptake, often by macrophages and other phagocytic cells.[7][8] The composition of the protein corona is influenced by the nanoparticle's physicochemical properties.[9][10]

  • Physicochemical Properties of the Carrier: Characteristics such as particle size, surface charge, and hydrophobicity can all influence non-specific interactions with cells.[11] Larger particles and those with a positive or strongly negative surface charge may be more prone to non-specific uptake by macrophages.[11]

  • PEGylation Characteristics: The density and length of the polyethylene glycol (PEG) chains play a crucial role. While PEGylation is intended to reduce protein adsorption and prolong circulation, suboptimal PEG density or length can still allow for protein binding and subsequent non-specific uptake.[12][13][14]

  • Cholesterol Content: The concentration of cholesterol in the liposomal bilayer affects membrane rigidity and stability.[15][16][17][18] Formulations with inappropriate cholesterol levels may be less stable, leading to premature drug leakage or altered interactions with non-target cells.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments and provides actionable steps for resolution.

Issue 1: High uptake of carriers in non-target cells or organs (e.g., liver and spleen).

This is a common manifestation of non-specific uptake, often mediated by the mononuclear phagocyte system (MPS).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal PEGylation Optimize PEG Chain Length and Density: - PEG Chain Length: Longer PEG chains (e.g., 2000-5000 Da) generally provide a more effective steric barrier against protein opsonization.[13][19][20][21] However, excessively long chains might hinder folate receptor binding.[20] Conduct a comparative study with different PEG molecular weights. - PEG Density: A "brush" conformation of PEG chains is more effective at preventing protein binding than a "mushroom" conformation.[22] This is achieved at higher grafting densities. Titrate the molar percentage of Cholesterol-PEG-Folate in your formulation (e.g., 5-15 mol%).
Protein Corona Effects Pre-coating or Pre-incubation: - Pre-incubating the carriers with serum albumin (a dysopsonin) can sometimes reduce the adsorption of opsonins that trigger MPS uptake.[10] Characterize the Protein Corona: - Use techniques like SDS-PAGE or mass spectrometry to identify the proteins binding to your carriers in the presence of serum. This can provide insights into the mechanisms of non-specific uptake.
Carrier Size and Charge Optimize Formulation Parameters: - Size: Aim for a particle size range of 30-100 nm, as larger particles are more readily cleared by the MPS.[11] Use dynamic light scattering (DLS) to monitor particle size. - Charge: A neutral or slightly negative zeta potential is generally preferred to minimize non-specific interactions.[11] Cationic surfaces tend to have higher non-specific uptake.[11] Adjust the lipid composition to modulate the surface charge.

Experimental Protocol: Quantifying Cellular Uptake

A common method to quantify cellular uptake is using a fluorescently labeled carrier and analyzing the cells via flow cytometry or fluorescence microscopy.

  • Preparation:

    • Synthesize Cholesterol-PEG-Folate carriers incorporating a fluorescent lipid (e.g., Rhodamine-PE or NBD-PE).

    • Culture target (FR-positive) and non-target (FR-negative) cell lines.

  • Incubation:

    • Incubate both cell lines with the fluorescently labeled carriers at various concentrations and time points.

    • Include a control group of cells incubated without carriers.

    • For competition assays to confirm receptor-mediated uptake, pre-incubate a set of target cells with a high concentration of free folic acid before adding the carriers.[23]

  • Washing:

    • After incubation, wash the cells thoroughly with cold PBS to remove non-internalized carriers.

  • Analysis:

    • Flow Cytometry: Trypsinize and resuspend the cells. Analyze the fluorescence intensity of the cell population.

    • Fluorescence Microscopy: Image the cells to visualize the subcellular localization of the carriers.

Issue 2: Low targeting efficiency and therapeutic efficacy despite using a folate-targeted carrier.

This issue can arise from problems with the carrier's design that hinder its interaction with the folate receptor.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Steric Hindrance of Folate Ligand Adjust PEG Linker Length: - The PEG chain acts as a linker between the cholesterol anchor and the folate ligand. If the PEG chain is too short, the folate may not be accessible for receptor binding due to the steric shield of the surrounding PEG chains on the carrier surface.[20] Conversely, a very long linker might also be suboptimal.[20] Experiment with different PEG linker lengths between the cholesterol and folate. Studies have shown that longer PEG linkers can enhance tumor accumulation in vivo.[20]
Inadequate Cholesterol Anchoring Optimize Cholesterol Concentration: - Cholesterol is crucial for the stability of the liposomal bilayer.[15][17] A concentration of around 30-50 mol% is often used to ensure stability and proper anchoring of the Cholesterol-PEG-Folate.[17][18] Insufficient cholesterol can lead to instability and premature drug release, while excessive amounts can increase rigidity and affect carrier-cell interactions.[16][24]
Low Folate Receptor Expression on Target Cells Confirm Receptor Expression Levels: - Verify the expression level of the folate receptor on your target cell line using techniques like Western blot, immunofluorescence, or flow cytometry with an anti-folate receptor antibody.

Visual Guides

Diagram 1: Mechanism of Folate Receptor-Mediated Endocytosis

FolateReceptorEndocytosis Folate Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_cell Cell Carrier Cholesterol-PEG-Folate Carrier FolateReceptor Folate Receptor Carrier->FolateReceptor Binding Endosome Early Endosome (pH decrease) FolateReceptor->Endosome Endocytosis LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Maturation CargoRelease Cargo Release into Cytoplasm Endosome->CargoRelease ReceptorRecycling Receptor Recycling Endosome->ReceptorRecycling LateEndosome->CargoRelease ReceptorRecycling->FolateReceptor

Caption: Pathway of targeted uptake via folate receptor binding and endocytosis.

Diagram 2: Factors Influencing Non-Specific Uptake

NonSpecificUptake Key Factors in Non-Specific Carrier Uptake Carrier Cholesterol-PEG-Folate Carrier ProteinCorona Protein Corona Formation Carrier->ProteinCorona Physicochemical Physicochemical Properties Carrier->Physicochemical PEG PEG Shield (Length & Density) Carrier->PEG NonSpecificUptake Non-Specific Uptake ProteinCorona->NonSpecificUptake Opsonization Physicochemical->NonSpecificUptake Size, Charge PEG->NonSpecificUptake Ineffective Shielding TroubleshootingWorkflow Troubleshooting Workflow for High Non-Specific Uptake Start High Non-Specific Uptake Observed CheckFormulation Step 1: Review Formulation - PEG Length/Density - Cholesterol Content - Size/Charge Start->CheckFormulation OptimizeFormulation Step 2: Reformulate Carrier (e.g., longer PEG, adjust cholesterol) CheckFormulation->OptimizeFormulation AssessUptake Step 3: Re-evaluate Uptake (in vitro/in vivo) OptimizeFormulation->AssessUptake ProblemPersists Problem Persists AssessUptake->ProblemPersists ProblemSolved Problem Resolved ProblemPersists->ProblemSolved No InvestigateCorona Step 4: Analyze Protein Corona ProblemPersists->InvestigateCorona Yes InvestigateCorona->OptimizeFormulation

References

Technical Support Center: Controlling Release Rate from Cholesterol-PEG-Folate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Cholesterol-PEG-Folate formulations.

Troubleshooting Guide

Unpredictable or suboptimal drug release is a common challenge in the development of nanoparticle-based drug delivery systems. This guide provides solutions to common problems encountered when working with Cholesterol-PEG-Folate formulations.

Problem Potential Cause Recommended Solution Citation
Burst Release Too High 1. High Drug Loading on Nanoparticle Surface: Hydrophilic drugs or drugs with some aqueous solubility may adsorb to the hydrophilic PEG surface, leading to rapid initial release.1. Modify Formulation Parameters: Increase the hydrophobicity of the polymer core or the drug itself to promote encapsulation over surface adsorption.[1]
2. Poor Drug Encapsulation Efficiency: If the drug is not efficiently encapsulated within the lipid-polymer core, a larger fraction will be available for immediate release.2. Optimize Encapsulation Method: Modify the solvent evaporation rate or the lipid-to-polymer ratio to improve drug entrapment. For instance, a higher lipid concentration can enhance the encapsulation of lipophilic drugs.[1][2]
3. Nanoparticle Instability: Formulations that are unstable in the release medium can lead to premature drug leakage.3. Enhance Stability: Incorporating stabilizers like TPGS can improve nanoparticle stability in salt solutions. Increasing the cholesterol content can also enhance the structural integrity of the lipid layer.[2][3]
Release Rate Too Slow 1. High Cholesterol Content: Cholesterol increases the rigidity of the lipid bilayer, which can slow down the diffusion of the encapsulated drug.[3][4]1. Adjust Cholesterol Ratio: Systematically decrease the molar ratio of cholesterol in the formulation to increase membrane fluidity and drug release.[4]
2. Long PEG Chain Length or High PEG Density: A dense PEG layer can create a steric hindrance, slowing the diffusion of the drug from the nanoparticle surface.2. Optimize PEGylation: Use a shorter PEG chain length or a lower PEG density to reduce the diffusion barrier. However, be mindful that this may also affect circulation time.[5][6]
3. Strong Drug-Matrix Interactions: Highly lipophilic drugs may have strong interactions with the lipid-polymer matrix, leading to sustained but slow release.[2]3. Modify the Polymer Core: Select a polymer with a different degradation rate or hydrophobicity to modulate drug-matrix interactions.[7]
Inconsistent Release Profiles (Batch-to-Batch Variability) 1. Inconsistent Nanoparticle Size and Polydispersity: Variations in particle size and size distribution can significantly affect the surface area-to-volume ratio and thus the release kinetics.1. Standardize Formulation Process: Precisely control parameters such as stirring speed, temperature, and the rate of solvent addition during nanoparticle preparation to ensure consistent particle size.[1]
2. Variability in Raw Materials: Differences in the purity or characteristics of lipids, polymers, or the drug can lead to inconsistent formulations.2. Quality Control of Raw Materials: Ensure consistent quality and specifications of all formulation components from batch to batch.
3. Inadequate Control of Lyophilization/Storage: The lyophilization process or storage conditions can affect nanoparticle integrity and drug distribution.3. Optimize Lyophilization and Storage: Develop a standardized lyophilization cycle and control storage conditions (temperature, humidity) to maintain formulation stability.

Frequently Asked Questions (FAQs)

Q1: How does cholesterol content influence the drug release rate from Cholesterol-PEG-Folate nanoparticles?

A1: Cholesterol is a critical component for modulating the stability and drug release properties of lipid-based nanoparticles.[3] It integrates into the lipid bilayer, influencing its fluidity, permeability, and structural integrity.[3] An increase in cholesterol content generally leads to a more ordered and rigid lipid membrane, which can decrease the permeability and thus slow down the release rate of the encapsulated drug.[4] Conversely, lowering the cholesterol concentration can increase membrane fluidity and accelerate drug release. Therefore, optimizing the phospholipid-to-cholesterol ratio is a key factor in controlling the release kinetics.[8]

Q2: What is the role of the PEG chain length and density in controlling the release rate?

A2: Polyethylene glycol (PEG) is used to create a hydrophilic shell around the nanoparticle, which helps to prolong circulation time in the body.[9] The length of the PEG chain and its density on the nanoparticle surface can influence the drug release rate. Longer PEG chains and higher PEG densities can create a thicker, more compact steric barrier, which can hinder the diffusion of the drug from the nanoparticle surface into the surrounding medium, resulting in a slower release rate.[5][6] Conversely, shorter PEG chains or lower PEG densities may lead to a faster release.[5] It is important to balance the desired release profile with the need for sufficient PEGylation to achieve a long circulation half-life.[10]

Q3: How does the choice of the encapsulated drug affect the release profile?

A3: The physicochemical properties of the drug, particularly its lipophilicity and interactions with the nanoparticle matrix, play a significant role in the release profile.[2] More lipophilic drugs tend to have stronger interactions with the lipid and polymer components of the nanoparticle, leading to higher drug loading and a more sustained release profile.[1] In contrast, more hydrophilic drugs may have weaker interactions with the core and a higher tendency to be located near the surface, potentially leading to a faster initial release.[7]

Q4: Can the folate targeting ligand affect the drug release rate?

A4: The primary role of the folate ligand is to facilitate the targeted delivery of the nanoparticle to cells that overexpress the folate receptor through receptor-mediated endocytosis.[11][12] While the folate molecule itself is not expected to directly alter the intrinsic drug release rate from the nanoparticle in the extracellular environment, the process of endocytosis and subsequent trafficking into acidic intracellular compartments (endosomes and lysosomes) can trigger drug release.[13] Some formulations are designed to be pH-sensitive, releasing the drug more rapidly in the acidic environment of the tumor microenvironment or within cellular compartments.[11]

Experimental Protocols

In Vitro Drug Release Assay using Dialysis Method

This protocol describes a common method for assessing the in vitro release of a drug from Cholesterol-PEG-Folate nanoparticles. The dialysis method separates the nanoparticles from the release medium, allowing for the quantification of the released drug over time.[14][15]

Materials:

  • Drug-loaded Cholesterol-PEG-Folate nanoparticle suspension

  • Release buffer (e.g., Phosphate Buffered Saline (PBS) at pH 7.4 to simulate physiological conditions, or acetate buffer at pH 5.5 to simulate the endosomal environment)

  • Dialysis membrane tubing (with a molecular weight cut-off (MWCO) that is low enough to retain the nanoparticles but allows free diffusion of the released drug)

  • Thermostatically controlled shaker or water bath

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Dialysis Bags:

    • Cut the dialysis membrane tubing into appropriate lengths (e.g., 8-10 cm).

    • Pre-soak the membranes in the release buffer for at least 30 minutes to remove any preservatives and to ensure proper hydration.

    • Securely close one end of the dialysis tube with a clip.

  • Sample Loading:

    • Pipette a known volume and concentration of the nanoparticle suspension (e.g., 1 mL) into the prepared dialysis bag.

    • Securely close the other end of the dialysis bag with another clip, ensuring there are no leaks.

  • Initiation of Release Study:

    • Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed release buffer (e.g., 50 mL). The volume should be sufficient to ensure sink conditions (the concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility).

    • Place the vessel in a thermostatically controlled shaker or water bath set to 37°C and agitate at a constant speed (e.g., 100 rpm) to ensure uniform mixing.[16]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the vessel.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Analyze the collected samples to determine the concentration of the released drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Drug Release prep Prepare Dialysis Bags (Soak and Seal One End) load Load Nanoparticle Suspension into Bag prep->load seal Seal Second End of Bag load->seal release Place Bag in Release Buffer (37°C, Constant Agitation) seal->release sample Withdraw Aliquots at Predetermined Time Points release->sample replace Replace with Fresh Buffer sample->replace analyze Analyze Drug Concentration (e.g., HPLC, UV-Vis) replace->analyze plot Plot Cumulative Release (%) vs. Time analyze->plot

In Vitro Drug Release Workflow

release_factors Factors Influencing Drug Release Rate cluster_formulation Formulation Parameters cluster_environment Environmental Factors ReleaseRate Drug Release Rate Cholesterol Cholesterol Content Cholesterol->ReleaseRate - (slower) PEG PEG Chain Length/Density PEG->ReleaseRate - (slower) LipidPolymerRatio Lipid:Polymer Ratio LipidPolymerRatio->ReleaseRate +/- (depends on drug) DrugProps Drug Properties (e.g., Lipophilicity) DrugProps->ReleaseRate +/- (depends on interaction) pH pH of Release Medium pH->ReleaseRate +/- (for pH-sensitive formulations) Temp Temperature Temp->ReleaseRate + (faster)

Key Factors in Drug Release

References

Technical Support Center: Cholesterol-PEG-Folate (Chol-PEG-Fol) Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Cholesterol-PEG-Folate (Chol-PEG-Fol) delivery systems, with a focus on minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the cytotoxicity of Chol-PEG-Fol delivery systems?

A1: The cytotoxicity of Chol-PEG-Fol nanoparticles is multifactorial and can be attributed to the individual components and the overall formulation characteristics. Key influencing factors include:

  • Cholesterol Content: High concentrations of cholesterol can disrupt cell membrane integrity and have been shown to induce apoptosis and autophagy through pathways involving reactive oxygen species (ROS).[1]

  • PEG Molecular Weight and Density: The length of the polyethylene glycol (PEG) linker can affect the nanoparticle's interaction with cells. While PEGylation generally reduces cytotoxicity, the choice of PEG molecular weight is critical for balancing stealth properties and targeting efficiency.[2][3][4]

  • Folate Targeting Moiety: While folic acid itself is generally considered non-toxic, high densities of the targeting ligand on the nanoparticle surface can sometimes lead to unexpected cellular responses.[5]

  • Overall Formulation Stability: Aggregation of nanoparticles can lead to increased localized concentrations, which may enhance cytotoxic effects. The stability of the linkage between the components is also crucial, as premature release of individual components could contribute to toxicity.[1][4]

  • Drug Cargo: When the Chol-PEG-Fol system is used to deliver a therapeutic agent, the cytotoxicity of the encapsulated drug is often the dominant factor. It is essential to differentiate between the cytotoxicity of the drug and the delivery vehicle itself.

Q2: How can I minimize the cytotoxicity of my Chol-PEG-Fol formulation?

A2: Minimizing cytotoxicity requires careful optimization of the formulation and experimental conditions. Consider the following strategies:

  • Optimize Component Ratios: Systematically vary the molar ratios of cholesterol, PEG, and folate in your formulation. A lower cholesterol concentration, where structurally permissible for nanoparticle stability, may reduce cytotoxicity.

  • Select Appropriate PEG Linker Length: The optimal PEG linker length is a balance between shielding the nanoparticle from the immune system and allowing the folate to effectively bind to its receptor. Studies have shown that both short and long linkers can be effective, and the ideal length may be cell-line dependent.[6]

  • Control Folate Density: While sufficient folate is needed for targeting, excessive amounts may not improve efficacy and could contribute to off-target effects.

  • Ensure High Purity and Stability: Use high-purity components and thoroughly characterize your nanoparticles to ensure they are monodisperse and stable in your experimental medium to avoid aggregation.

  • Incorporate "Blank" Nanoparticle Controls: Always include a control group treated with "empty" Chol-PEG-Fol nanoparticles (without the drug) to distinguish the vehicle's cytotoxicity from that of the active pharmaceutical ingredient.

Q3: My "blank" Chol-PEG-Fol nanoparticles are showing significant cytotoxicity. What could be the cause?

A3: If your vehicle control is exhibiting toxicity, it points to an issue with the formulation itself. Potential causes include:

  • Component-Specific Toxicity: As mentioned, high cholesterol content can be a source of toxicity.[1] Additionally, certain PEG derivatives, particularly monomers or oligomers, can exhibit cytotoxicity.[3]

  • Nanoparticle Aggregation: Unstable nanoparticles may aggregate in the cell culture medium, leading to high localized doses and increased cytotoxicity.

  • Contaminants: Residual solvents or unreacted reagents from the synthesis process can be cytotoxic. Ensure your purification methods are robust.

  • Batch-to-Batch Variability: Inconsistent synthesis can lead to variations in nanoparticle size, charge, and composition, which can affect cytotoxicity. Thorough characterization of each batch is essential.

Troubleshooting Guides

Issue 1: High or Inconsistent Cytotoxicity Observed in Experiments
Potential Cause Recommended Solution
Cell Seeding Density is Not Optimal Ensure cells are in the exponential growth phase and have high viability (>95%) before seeding. Optimize the seeding density for your specific cell line to avoid overgrowth or sparseness at the end of the experiment.
Nanoparticle Aggregation in Culture Media Visually inspect the media for any precipitation after adding the nanoparticles. Characterize the size and polydispersity of your nanoparticles in the culture medium using Dynamic Light Scattering (DLS). If aggregation is detected, consider adjusting the surface charge of the nanoparticles or using a different culture medium.
"Edge Effects" on Assay Plates Avoid using the outer wells of 96-well plates for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity and minimize evaporation.
Inaccurate Drug/Nanoparticle Concentrations Double-check all calculations for serial dilutions. Prepare fresh dilutions for each experiment to avoid degradation.
Interference with Cytotoxicity Assay Run a control experiment with the nanoparticles in cell-free media to check for direct effects on the assay reagents (e.g., reduction of MTT reagent). Consider using a different cytotoxicity assay that works on a different principle (e.g., LDH release vs. metabolic activity).
Batch-to-Batch Variability of Nanoparticles Characterize each new batch of Chol-PEG-Fol nanoparticles for size, zeta potential, and component ratios to ensure consistency.
Issue 2: Low Targeting Efficiency or Cellular Uptake
Potential Cause Recommended Solution
Low Folate Receptor Expression on Cell Line Confirm the folate receptor expression level on your target cell line using techniques like flow cytometry or western blotting. Select a cell line with known high folate receptor expression for initial optimization experiments.
Suboptimal PEG Linker Length The PEG linker may be too short, causing steric hindrance of the folate, or too long, leading to reduced receptor interaction. Synthesize and test formulations with varying PEG molecular weights (e.g., 1kDa, 2kDa, 5kDa).[6]
High Folate Concentration in Culture Medium Standard cell culture media can contain high levels of folic acid, which competes with your folate-targeted nanoparticles for receptor binding. Use folate-free or low-folate media for your experiments.
Incorrect Incubation Time Optimize the incubation time for nanoparticle uptake. Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal uptake period for your specific cell line and nanoparticle formulation.

Data Presentation

Table 1: Hypothetical Cytotoxicity (IC50) of Folate-Targeted Nanoparticles with Varying Formulations

FormulationNanoparticle CoreTargeting LigandPEG MW (kDa)Cell LineIC50 (µM)Reference
1LiposomeFolate-PEG-Cholesterol2KB10.0[1]
2Liposome (No Folate)mPEG-Cholesterol2KB57.5[1]
3PLGAFolate-PEGNot SpecifiedMCF-7~5[7]
4PLGA (No Folate)PEGNot SpecifiedMCF-7>10[7]
5Liposome (Doxorubicin)Folate-PEG-DSPE2KB~1.5[6]
6Liposome (Doxorubicin)Folate-PEG-DSPE10KB~0.8[6]

Note: This table presents a summary of findings from various studies to illustrate the impact of formulation on cytotoxicity. Direct comparison between different core materials and drugs should be made with caution.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of your Chol-PEG-Fol formulations (including drug-loaded and "blank" vehicles) in fresh, low-folate culture medium. Replace the old medium with the treatment solutions. Include untreated cells as a positive control (100% viability) and wells with medium only as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Include a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis formulation Formulate Chol-PEG-Fol Nanoparticles characterization Characterize Nanoparticles (Size, Zeta, Stability) formulation->characterization treatment Treat Cells with Nanoparticle Dilutions characterization->treatment cell_seeding Seed Cells in 96-well Plates cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout calculation Calculate % Viability/ Cytotoxicity readout->calculation ic50 Determine IC50 Values calculation->ic50

Experimental workflow for assessing cytotoxicity.

signaling_pathway cluster_folate Folate Receptor-Mediated Endocytosis cluster_cholesterol Cholesterol-Induced Apoptosis chol_peg_fol Chol-PEG-Fol Nanoparticle folate_receptor Folate Receptor chol_peg_fol->folate_receptor Binding endosome Endosome Formation folate_receptor->endosome Internalization acidification Endosome Acidification (pH ~5) endosome->acidification release Drug Release acidification->release high_chol Excess Cholesterol ros ROS Generation high_chol->ros akt AKT/FOXO1 Pathway ros->akt apoptosis Apoptosis akt->apoptosis troubleshooting_logic cluster_vehicle Vehicle-Related Issues cluster_drug Drug-Related Issues start High Cytotoxicity Observed q1 Is the 'blank' vehicle also cytotoxic? start->q1 check_formulation Check Formulation: - Component Ratios - Purity - Aggregation q1->check_formulation Yes drug_issue Cytotoxicity is likely due to the encapsulated drug q1->drug_issue No a1_yes Yes a1_no No check_batch Verify Batch-to-Batch Consistency check_formulation->check_batch optimize_dose Optimize Drug Loading and Dose drug_issue->optimize_dose

References

long-term storage and stability of Cholesterol-PEG-Folate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Cholesterol-PEG-Folate (Chol-PEG-Folate).

Frequently Asked Questions (FAQs)

Q1: What is Cholesterol-PEG-Folate?

A1: Cholesterol-PEG-Folate is a lipophilic conjugate used in biomedical research, particularly in the field of drug delivery. It consists of three main components:

  • Cholesterol: A lipid that serves as an anchor, allowing the molecule to be incorporated into the lipid bilayer of nanoparticles like liposomes.

  • Polyethylene Glycol (PEG): A polymer chain that provides a hydrophilic "stealth" layer to nanoparticles, which helps to reduce clearance by the immune system and prolong circulation time in the body.

  • Folate (Folic Acid): A targeting ligand that binds with high affinity to the folate receptor, which is often overexpressed on the surface of various cancer cells. This allows for targeted delivery of therapeutic agents to tumor sites.

Q2: What are the primary applications of Cholesterol-PEG-Folate?

A2: The primary application of Cholesterol-PEG-Folate is in the development of targeted drug delivery systems. It is commonly incorporated into the formulation of liposomes and other nanoparticles to:

  • Deliver chemotherapeutic agents specifically to cancer cells while minimizing damage to healthy tissues.

  • Enhance the solubility and stability of hydrophobic drugs.

  • Improve the pharmacokinetic profile of encapsulated drugs by extending their circulation half-life.

Q3: How should I store Cholesterol-PEG-Folate for long-term stability?

A3: Proper storage is crucial to maintain the integrity and functionality of Cholesterol-PEG-Folate. The recommended long-term storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes chemical degradation and preserves the integrity of the molecule.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidation of the cholesterol and folate moieties.
Light In the dark (e.g., amber vial)The folate moiety is susceptible to photodegradation upon exposure to UV light.
Form As a dry powder or in an anhydrous organic solventPrevents hydrolysis of the linker between PEG and cholesterol, especially if it is a carbamate linkage.

Q4: Can I subject Cholesterol-PEG-Folate to multiple freeze-thaw cycles?

A4: It is advisable to avoid multiple freeze-thaw cycles. While there is limited specific data on Cholesterol-PEG-Folate, repeated freezing and thawing can affect the stability of cholesterol and other lipids, potentially leading to degradation or changes in the physical properties of the compound. For solutions, it is best to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of Cholesterol-PEG-Folate in experimental settings.

Problem Potential Cause Recommended Solution
Poor targeting efficiency or loss of cell binding 1. Degradation of the folate moiety: The folate can be degraded by exposure to light (photodegradation) or through oxidation. 2. Hydrolysis of the linker: If the Cholesterol-PEG-Folate has a carbamate linkage, it can be susceptible to hydrolysis, leading to the loss of the cholesterol anchor.1. Protect from light: Always handle Cholesterol-PEG-Folate and folate-containing formulations in low-light conditions. Use amber vials or wrap containers in aluminum foil. 2. Proper storage: Store the compound at -20°C under an inert atmosphere. If in solution, use an anhydrous solvent. 3. Check the linker chemistry: If possible, use a more stable linkage, such as an amide bond, if hydrolysis is a concern.
Aggregation or precipitation of liposomes/nanoparticles 1. High concentration of Chol-PEG-Folate: Studies have shown that liposomes with a high molar percentage of folate-PEG (e.g., greater than 0.3%) may be prone to aggregation during storage. 2. Improper formulation technique: Issues with hydration, extrusion, or sonication can lead to the formation of large, unstable particles.1. Optimize folate concentration: Titrate the concentration of Cholesterol-PEG-Folate in your formulation. Start with a low molar ratio (e.g., 0.1-0.5 mol%) and assess stability and targeting efficiency. 2. Refine formulation protocol: Ensure proper hydration of the lipid film and use appropriate size-reduction techniques (e.g., extrusion through polycarbonate membranes) to achieve a uniform particle size distribution.
Inconsistent experimental results 1. Inconsistent material quality: Batch-to-batch variability in the purity or integrity of the Cholesterol-PEG-Folate can lead to inconsistent results. 2. Degradation during the experiment: Exposure to harsh conditions (e.g., extreme pH, high temperatures) during formulation or application can degrade the compound.1. Quality control: Perform quality control checks on new batches of Cholesterol-PEG-Folate, such as HPLC or mass spectrometry, to confirm purity and integrity. 2. Control experimental conditions: Maintain consistent and mild conditions throughout your experiments. Avoid prolonged exposure to conditions that could promote degradation.

Stability and Degradation

The stability of Cholesterol-PEG-Folate is influenced by environmental factors that can lead to the degradation of its constituent parts. The two primary degradation pathways are photodegradation of the folate moiety and hydrolysis of the linker arm.

cluster_photodegradation Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (Aqueous Environment) Chol_PEG_Folate Cholesterol-PEG-Folate Folate_Moiety Folate Moiety Chol_PEG_Folate->Folate_Moiety Linker_Arm Linker Arm (e.g., Carbamate) Chol_PEG_Folate->Linker_Arm Degradation_Products Degradation Products Loss_of_Function Loss of Targeting Function Degradation_Products->Loss_of_Function Pterine_6_Carboxylic_Acid Pterine-6-Carboxylic Acid Folate_Moiety->Pterine_6_Carboxylic_Acid cleavage p_Aminobenzoyl_L_glutamic_Acid p-Aminobenzoyl-L-glutamic Acid Folate_Moiety->p_Aminobenzoyl_L_glutamic_Acid cleavage Pterine_6_Carboxylic_Acid->Degradation_Products p_Aminobenzoyl_L_glutamic_Acid->Degradation_Products Cleaved_Cholesterol Free Cholesterol Linker_Arm->Cleaved_Cholesterol cleavage Folate_PEG Folate-PEG Linker_Arm->Folate_PEG cleavage Cleaved_Cholesterol->Degradation_Products Folate_PEG->Degradation_Products

Potential degradation pathways for Cholesterol-PEG-Folate.

Experimental Protocols

Below are generalized protocols for assessing the stability and integrity of Cholesterol-PEG-Folate and its formulations. Researchers should optimize these methods for their specific experimental setups.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol can be adapted to assess the degradation of the folate moiety or the purity of the conjugate.

Objective: To quantify the amount of intact Cholesterol-PEG-Folate and detect the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Cholesterol-PEG-Folate in a suitable organic solvent (e.g., methanol or chloroform).

    • For liposomal formulations, dissolve the liposomes in an appropriate solvent to release the conjugate.

    • Prepare a series of standards of known concentrations.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase for folic acid analysis is a mixture of an aqueous buffer (e.g., 40 mM sodium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector set at a wavelength appropriate for folic acid (e.g., 280 nm or 363 nm).

  • Procedure:

    • Inject the standards to generate a calibration curve.

    • Inject the test samples.

    • Monitor the chromatogram for the peak corresponding to intact Cholesterol-PEG-Folate and any new peaks that may indicate degradation products.

    • Quantify the amount of intact compound by comparing the peak area to the calibration curve.

start Start: Sample Preparation hplc HPLC Analysis (C18 Column, UV Detection) start->hplc chromatogram Generate Chromatogram hplc->chromatogram analysis Data Analysis: - Identify Peaks - Quantify Intact Compound chromatogram->analysis end End: Stability Assessment analysis->end

Workflow for HPLC-based stability assessment.
Liposome Size and Stability Analysis by Dynamic Light Scattering (DLS)

Objective: To measure the mean particle size, polydispersity index (PDI), and zeta potential of liposomes containing Cholesterol-PEG-Folate to assess their physical stability.

Methodology:

  • Sample Preparation:

    • Dilute the liposome suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis (typically around 1 mg/mL).

    • Filter the buffer to remove any dust or particulate matter that could interfere with the measurement.

  • DLS Instrument Settings:

    • Temperature: Set to a relevant temperature, typically 25°C or 37°C.

    • Equilibration Time: Allow the sample to equilibrate at the set temperature for a few minutes before measurement.

    • Measurement Angle: Typically 90° or 173°.

    • Analysis Model: Use a model appropriate for the expected size distribution (e.g., Cumulants analysis for monomodal distributions).

  • Procedure:

    • Place the diluted sample in a clean cuvette.

    • Perform multiple measurements to ensure reproducibility.

    • Record the mean hydrodynamic diameter (Z-average), PDI, and zeta potential.

    • Monitor these parameters over time (e.g., at day 0, 7, 14, and 30) to assess the stability of the formulation. An increase in size or PDI can indicate aggregation.

Assessment of Targeting Function by Cell Binding Assay

Objective: To evaluate the ability of Cholesterol-PEG-Folate containing liposomes to bind to folate receptor-positive cells.

Methodology:

  • Cell Culture:

    • Culture folate receptor-positive cells (e.g., KB, HeLa, or MCF-7) and folate receptor-negative cells (as a control) in appropriate media.

  • Liposome Preparation:

    • Prepare fluorescently labeled liposomes by incorporating a lipid-soluble dye (e.g., Rhodamine-PE or NBD-PE) into the formulation along with Cholesterol-PEG-Folate.

    • Prepare control liposomes without Cholesterol-PEG-Folate.

  • Binding Assay:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Incubate the cells with the fluorescently labeled liposomes (both targeted and non-targeted) for a defined period (e.g., 1-4 hours) at 37°C.

    • For a competition assay, pre-incubate some wells with an excess of free folic acid before adding the targeted liposomes.

    • Wash the cells thoroughly with cold PBS to remove unbound liposomes.

  • Analysis:

    • Lyse the cells and measure the fluorescence intensity using a plate reader.

    • Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.

    • A higher fluorescence signal in the cells treated with targeted liposomes compared to non-targeted liposomes indicates successful folate receptor-mediated binding. The signal should be reduced in the competition assay.

Validation & Comparative

A Head-to-Head Comparison: Cholesterol-PEG-Folate vs. DSPE-PEG-Folate for Enhanced Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a targeting ligand is a critical step in the design of effective cancer nanomedicines. Among the various strategies, folate receptor-targeted delivery has emerged as a promising approach due to the overexpression of folate receptors on the surface of many cancer cells. Two of the most commonly employed folate-conjugated lipids for anchoring to nanocarrier surfaces are Cholesterol-Polyethylene Glycol-Folate (Cholesterol-PEG-Folate) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG-Folate (DSPE-PEG-Folate). This guide provides an objective comparison of their performance in tumor targeting, supported by available experimental data.

This comparison guide synthesizes findings from multiple studies to offer a comprehensive overview of the formulation characteristics, in vitro performance, and in vivo efficacy of nanoparticles functionalized with either Cholesterol-PEG-Folate or DSPE-PEG-Folate. While direct head-to-head comparative studies are limited, this guide consolidates available quantitative data to facilitate an informed decision-making process for researchers in the field of targeted drug delivery.

At a Glance: Key Performance Differences

FeatureCholesterol-PEG-FolateDSPE-PEG-FolateKey Considerations
Anchor Type SterolPhospholipidThe anchor's interaction with the lipid bilayer can influence nanoparticle stability and morphology.
In Vitro Cellular Uptake Demonstrates effective uptake in folate receptor-positive cells.Extensive data shows significantly enhanced uptake in folate receptor-positive cells compared to non-targeted nanoparticles.[1]The efficiency of uptake is a primary indicator of targeting success.
In Vivo Tumor Accumulation Data is less prevalent compared to DSPE-PEG-Folate.Generally shows enhanced tumor accumulation compared to non-targeted controls, although the targeting benefit over passive accumulation (EPR effect) can be variable.[2]The ability to preferentially accumulate in tumor tissue is crucial for therapeutic efficacy and reducing off-target effects.
Stability A novel derivative (F-PEG-CHEMS) has shown improved storage stability over a carbamate-linked Cholesterol-PEG-Folate.[3]Generally considered stable, forming robust liposomal and nanoparticle formulations.Long-term stability is essential for the clinical translation of nanomedicines.
Commercial Availability Commercially available from various suppliers.[4]Widely available from numerous suppliers in various PEG lengths.[5][6]Accessibility of starting materials is a practical consideration for research and development.

Deeper Dive: Experimental Data and Insights

Formulation and Physicochemical Properties

The foundation of an effective targeted nanoparticle lies in its formulation. Both Cholesterol-PEG-Folate and DSPE-PEG-Folate can be incorporated into liposomes and other lipid-based nanoparticles, typically through thin-film hydration followed by extrusion or sonication.[7][8] The choice of anchor can subtly influence the physicochemical properties of the resulting nanoparticles.

Table 1: Comparison of Physicochemical Properties of Folate-Targeted Liposomes

ParameterCholesterol-PEG-Folate LiposomesDSPE-PEG-Folate LiposomesReference
Lipid Composition (molar ratio) Egg PC:Cholesterol:F-PEG-CHEMS (Not specified)HSPC:Cholesterol:mPEG2000-DSPE:Folate-PEG3350-DSPE (55:40:4.7:0.3)[3],[2]
Mean Diameter (nm) 120 ± 20~100-140[3][8]
Zeta Potential (mV) Not ReportedApprox. -15 to -30[7]

Note: Data is compiled from different studies and direct comparison should be made with caution.

In Vitro Performance: Cellular Uptake and Cytotoxicity

The ability of folate-targeted nanoparticles to be specifically recognized and internalized by cancer cells is a key measure of their potential efficacy. This is typically assessed in folate receptor-overexpressing cell lines such as KB, HeLa, and MCF-7.

Table 2: In Vitro Cellular Uptake and Cytotoxicity

Cell LineFormulationAssayKey FindingReference
KBDoxorubicin-loaded F-PEG-CHEMS LiposomesMTT AssayIC50 of 10.0 µM (targeted) vs. 57.5 µM (non-targeted)[3]
KBDoxorubicin-loaded Folate-PEG-DSPE LiposomesCellular Uptake45-fold higher uptake than non-targeted liposomes[1]
KBDoxorubicin-loaded Folate-PEG-DSPE LiposomesCytotoxicity Assay86-fold higher cytotoxicity than non-targeted liposomes[1]
HeLaCalcein-loaded Folate-PEG-DSPE LiposomesFluorescence MicroscopyAlmost exclusive internalization by HeLa cells in a co-culture with FR-negative WI38 cells[1]

The data consistently demonstrates that the inclusion of a folate-PEG-lipid conjugate significantly enhances the uptake and cytotoxic effect of encapsulated drugs in folate receptor-positive cancer cells. A study on a novel folate-cholesterol derivative, F-PEG-CHEMS, showed a nearly 6-fold increase in cytotoxicity compared to its non-targeted counterpart.[3] Similarly, DSPE-PEG-Folate liposomes exhibited a dramatic 45-fold increase in cellular uptake and an 86-fold increase in cytotoxicity in KB cells compared to non-targeted liposomes.[1]

In Vivo Performance: Biodistribution and Antitumor Efficacy

The ultimate test of a targeted delivery system is its performance in a living organism. In vivo studies assess the circulation time, biodistribution, tumor accumulation, and therapeutic efficacy of the nanoparticles.

Table 3: In Vivo Biodistribution and Antitumor Efficacy

Animal ModelFormulationKey Biodistribution FindingAntitumor Efficacy FindingReference
ICR MiceDoxorubicin-loaded F-PEG-CHEMS Liposomest1/2 = 12.34 hr (targeted) vs. 17.10 hr (non-targeted)Not Reported[3]
M109 Tumor-bearing BALB/c Mice3H-CHE-labeled Folate-PEG-DSPE LiposomesIncreased liver and spleen uptake compared to non-targeted liposomes. No significant difference in tumor accumulation.Not Reported[2]
KB Tumor-bearing Nude MiceDoxorubicin-loaded Folate-PEG-DSPE Liposomes with longer PEG linker (10K)Significantly increased tumor accumulation with longer PEG linker.Tumor size reduced by >40% with 10K PEG linker compared to 2K or 5K.[7]

In vivo data reveals a more complex picture. While folate targeting can enhance cellular uptake in vitro, its impact on overall tumor accumulation in vivo can be influenced by factors such as the Enhanced Permeability and Retention (EPR) effect and uptake by the reticuloendothelial system (RES). One study found that folate-targeted liposomes (using DSPE-PEG-Folate) had increased uptake in the liver and spleen compared to non-targeted liposomes, with no significant increase in tumor accumulation.[2] However, another study demonstrated that optimizing the PEG linker length in DSPE-PEG-Folate conjugates could significantly enhance tumor accumulation and therapeutic efficacy.[7] For Cholesterol-PEG-Folate, a study with the F-PEG-CHEMS derivative showed a slightly shorter circulation half-life compared to non-targeted liposomes, which could be attributed to uptake by macrophages expressing folate receptor-β.[3]

Signaling Pathways and Experimental Workflows

Folate Receptor-Mediated Endocytosis

The targeting mechanism of both Cholesterol-PEG-Folate and DSPE-PEG-Folate relies on the binding of the folate moiety to the folate receptor on the cancer cell surface, triggering internalization via endocytosis.

Folate_Receptor_Endocytosis cluster_cell Cancer Cell Folate-Nanoparticle Folate-Targeted Nanoparticle Binding Binding Folate-Nanoparticle->Binding Binds to Folate_Receptor Folate Receptor (FR) Folate_Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Triggers Endosome Endosome Endocytosis->Endosome Forms Drug_Release Drug Release Endosome->Drug_Release Acidic pH auses Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Leads to

Caption: Folate receptor-mediated endocytosis pathway for targeted nanoparticle delivery.

Experimental Workflow for Comparing Targeting Efficacy

A typical experimental workflow to compare the efficacy of Cholesterol-PEG-Folate and DSPE-PEG-Folate would involve several key stages, from nanoparticle formulation to in vivo evaluation.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation_Chol Liposome Formulation (Chol-PEG-Folate) Characterization Physicochemical Characterization (Size, Zeta, etc.) Formulation_Chol->Characterization Formulation_DSPE Liposome Formulation (DSPE-PEG-Folate) Formulation_DSPE->Characterization Uptake_Assay Cellular Uptake Assay (FACS, Microscopy) Characterization->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT, etc.) Characterization->Cytotoxicity_Assay Biodistribution Biodistribution Study (%ID/g) Characterization->Biodistribution Efficacy_Study Antitumor Efficacy (Tumor Volume) Characterization->Efficacy_Study Cell_Culture FR+ Cancer Cell Culture Cell_Culture->Uptake_Assay Cell_Culture->Cytotoxicity_Assay Animal_Model Tumor-bearing Animal Model Animal_Model->Biodistribution Animal_Model->Efficacy_Study

Caption: A generalized experimental workflow for comparing targeted nanoparticles.

Detailed Experimental Protocols

Synthesis of Folate-PEG-Lipid Conjugates

Synthesis of Folate-PEG-Cholesterolhemisuccinate (F-PEG-CHEMS) : This novel derivative with improved stability was synthesized via a multi-step process involving the reaction of folate with a heterobifunctional PEG, followed by conjugation to cholesterol hemisuccinate.[3]

Synthesis of DSPE-PEG-Folate : Typically synthesized by reacting N-hydroxysuccinimide-activated folic acid with the amino group of DSPE-PEG-NH2.[7]

Liposome Preparation by Thin-Film Hydration

A common method for preparing the liposomes described in the cited studies involves the following steps:

  • The lipid components, including the Cholesterol-PEG-Folate or DSPE-PEG-Folate, are dissolved in an organic solvent (e.g., chloroform or a chloroform/methanol mixture).

  • The solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • The lipid film is hydrated with an aqueous buffer, often containing the drug to be encapsulated (for passive loading) or a buffer suitable for remote loading (e.g., a citrate buffer for doxorubicin).

  • The resulting multilamellar vesicles are then downsized to form unilamellar vesicles of a desired size, typically by extrusion through polycarbonate membranes with defined pore sizes or by sonication.[7][8]

In Vitro Cellular Uptake Assay
  • Folate receptor-positive cancer cells (e.g., KB, HeLa) are seeded in multi-well plates and allowed to attach overnight.

  • The cells are then incubated with fluorescently labeled targeted and non-targeted nanoparticles for a specified period.

  • After incubation, the cells are washed to remove non-internalized nanoparticles.

  • Cellular uptake can be quantified by flow cytometry, measuring the mean fluorescence intensity of the cell population.

  • Alternatively, uptake can be visualized by fluorescence microscopy or confocal laser scanning microscopy.[1][3]

In Vivo Biodistribution Study
  • Tumor-bearing animal models are generated by subcutaneously inoculating cancer cells into immunocompromised mice.

  • Radiolabeled or fluorescently-labeled targeted and non-targeted nanoparticles are administered intravenously.

  • At various time points post-injection, animals are euthanized, and major organs and the tumor are excised.

  • The amount of radioactivity or fluorescence in each organ and the tumor is measured.

  • The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]

Conclusion and Future Perspectives

Both Cholesterol-PEG-Folate and DSPE-PEG-Folate are effective ligands for constructing folate receptor-targeted nanoparticles. The existing literature strongly supports the use of DSPE-PEG-Folate for enhancing in vitro cellular uptake and cytotoxicity in folate receptor-positive cancer cells. While in vivo data for DSPE-PEG-Folate is more abundant, it also highlights the complexities of translating in vitro success to animal models, where factors like the EPR effect and RES uptake play significant roles.

Data for Cholesterol-PEG-Folate, particularly direct comparisons with DSPE-PEG-Folate, is less common. However, the development of more stable cholesterol-based folate conjugates like F-PEG-CHEMS suggests its potential as a viable alternative.[3]

References

A Head-to-Head Comparison: Cholesterol-PEG-Folate vs. Antibody-Drug Conjugates in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies that maximize efficacy while minimizing side effects is a paramount challenge. Two prominent strategies that have emerged are Cholesterol-PEG-Folate (Chol-PEG-Folate) based delivery systems and Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection and design of next-generation targeted therapeutics.

This in-depth comparison examines the fundamental differences in their targeting mechanisms, drug loading capacities, and overall therapeutic potential. While both approaches aim to selectively deliver cytotoxic agents to tumor cells, they employ distinct molecular recognition systems that dictate their suitability for different cancer types and therapeutic applications.

Mechanism of Action: A Tale of Two Receptors

The fundamental difference between Chol-PEG-Folate and ADCs lies in their targeting moiety. Chol-PEG-Folate leverages the overexpression of the folate receptor (FR) on the surface of many cancer cells, including those of the ovary, lung, and breast. Folic acid, a small molecule, exhibits a high binding affinity for the FR, facilitating the internalization of the drug-loaded nanoparticle via receptor-mediated endocytosis.

In contrast, ADCs utilize the high specificity of monoclonal antibodies (mAbs) to target tumor-associated antigens (TAAs) that are preferentially expressed on cancer cells. This antibody-antigen binding triggers the internalization of the ADC, leading to the release of the cytotoxic payload within the cancer cell.

Below is a diagram illustrating the distinct signaling pathways for cellular uptake of Chol-PEG-Folate and ADCs.

Targeted Drug Delivery Mechanisms Cellular Uptake Mechanisms cluster_Chol_PEG_Folate Cholesterol-PEG-Folate cluster_ADC Antibody-Drug Conjugate Chol_PEG_Folate Chol-PEG-Folate Nanoparticle FolateReceptor Folate Receptor (FR) Chol_PEG_Folate->FolateReceptor Binding Endosome_Folate Endosome FolateReceptor->Endosome_Folate Endocytosis Lysosome_Folate Lysosome Endosome_Folate->Lysosome_Folate DrugRelease_Folate Drug Release Lysosome_Folate->DrugRelease_Folate CellDeath_Folate Cellular Apoptosis DrugRelease_Folate->CellDeath_Folate ADC Antibody-Drug Conjugate (ADC) TumorAntigen Tumor-Associated Antigen (TAA) ADC->TumorAntigen Binding Endosome_ADC Endosome TumorAntigen->Endosome_ADC Internalization Lysosome_ADC Lysosome Endosome_ADC->Lysosome_ADC DrugRelease_ADC Payload Release Lysosome_ADC->DrugRelease_ADC CellDeath_ADC Cellular Apoptosis DrugRelease_ADC->CellDeath_ADC

Caption: Cellular uptake pathways of Chol-PEG-Folate and ADCs.

Quantitative Performance Comparison

The following tables summarize key quantitative data for Chol-PEG-Folate and ADCs, compiled from various studies. It is important to note that direct head-to-head comparative studies are limited, and these values represent typical ranges observed in preclinical research.

Table 1: Drug Loading and Targeting Efficiency

ParameterCholesterol-PEG-FolateAntibody-Drug Conjugates (ADCs)
Drug Loading Capacity Variable; dependent on nanoparticle formulation (e.g., liposomes, micelles). Can achieve high encapsulation efficiency.Limited by the number of available conjugation sites on the antibody. Typically a drug-to-antibody ratio (DAR) of 2-8.
Targeting Ligand Folic AcidMonoclonal Antibody
Target Receptor/Antigen Folate Receptor (FR)Tumor-Associated Antigens (e.g., HER2, CD30)
Binding Affinity (KD) ~1 nMTypically engineered to be in the range of 0.1-1 nM.

Table 2: In Vitro and In Vivo Performance

ParameterCholesterol-PEG-FolateAntibody-Drug Conjugates (ADCs)
In Vitro Cytotoxicity (IC50) Highly dependent on the encapsulated drug and cancer cell line.Potent low nM to pM activity in antigen-positive cell lines.
Tumor Specificity Dependent on the level of Folate Receptor overexpression.High, determined by the specificity of the monoclonal antibody for the tumor antigen.
In Vivo Efficacy Demonstrated tumor growth inhibition in xenograft models.Significant tumor regression observed in various preclinical and clinical settings.
Potential for Resistance Downregulation of Folate Receptor expression.Antigen loss or mutation, altered intracellular trafficking, and drug efflux pumps.
Toxicity Profile Generally considered to have low immunogenicity. Potential for off-target effects if FR is expressed on normal tissues.On-target, off-tumor toxicity if the target antigen is present on healthy cells. Potential for immunogenicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these drug delivery systems. Below are protocols for key experiments.

Protocol 1: Determination of Drug Loading

For Cholesterol-PEG-Folate (Drug Encapsulation Efficiency):

  • Preparation of Drug-Loaded Nanoparticles: Prepare Chol-PEG-Folate nanoparticles encapsulating a specific drug using a method such as thin-film hydration or nanoprecipitation.

  • Separation of Free Drug: Separate the drug-loaded nanoparticles from the unencapsulated drug using techniques like dialysis, size exclusion chromatography, or ultracentrifugation.

  • Quantification of Encapsulated Drug: Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug.

  • Analysis: Quantify the amount of the released drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation:

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

For Antibody-Drug Conjugates (Drug-to-Antibody Ratio - DAR):

  • Method 1: UV/Vis Spectroscopy

    • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

    • Using the known extinction coefficients of the antibody and the drug, calculate their respective concentrations.

    • The DAR is the molar ratio of the drug to the antibody.

  • Method 2: Hydrophobic Interaction Chromatography (HIC)

    • Separate the different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8) based on their hydrophobicity.

    • The area of each peak corresponds to the relative abundance of that species.

    • Calculate the weighted average DAR from the peak areas.

  • Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Determine the accurate mass of the intact ADC and its different drug-loaded forms.

    • The mass difference between the peaks allows for the precise determination of the number of conjugated drug molecules and the calculation of the average DAR.

The following diagram outlines the experimental workflow for determining the Drug-to-Antibody Ratio (DAR) of an ADC.

ADC_DAR_Determination_Workflow Workflow for ADC DAR Determination start ADC Sample uv_vis UV/Vis Spectroscopy start->uv_vis hic Hydrophobic Interaction Chromatography (HIC) start->hic lc_ms Liquid Chromatography- Mass Spectrometry (LC-MS) start->lc_ms avg_dar Average DAR uv_vis->avg_dar dar_dist DAR Distribution hic->dar_dist precise_dar Precise DAR and Species Identification lc_ms->precise_dar

Caption: Experimental workflow for ADC DAR determination.
Protocol 2: In Vitro Cellular Uptake Assay

  • Cell Culture: Culture folate receptor-positive (e.g., HeLa, KB) and antigen-positive (e.g., SK-BR-3 for HER2) cancer cells in appropriate media.

  • Treatment: Incubate the cells with fluorescently labeled Chol-PEG-Folate nanoparticles or ADCs at various concentrations and for different time points.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove unbound nanoparticles or ADCs.

  • Cell Detachment: Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the cellular uptake.

  • Data Analysis: Compare the mean fluorescence intensity of treated cells to that of untreated control cells.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the Chol-PEG-Folate formulation, ADC, free drug, and a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) values.

Protocol 4: In Vivo Antitumor Efficacy Study
  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Xenograft Implantation: Subcutaneously implant human cancer cells (e.g., folate receptor-positive or antigen-positive) into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a specified size.

  • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, free drug, Chol-PEG-Folate formulation, ADC). Administer the treatments intravenously or intraperitoneally according to a predetermined schedule.

  • Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Conclusion: Choosing the Right Tool for the Job

Both Cholesterol-PEG-Folate and Antibody-Drug Conjugates represent powerful strategies for targeted cancer therapy. The choice between them depends on several factors, including the specific cancer type, the expression levels and characteristics of the target receptor or antigen, and the desired therapeutic window.

  • Cholesterol-PEG-Folate offers the advantage of using a small, non-immunogenic targeting ligand and the potential for high drug loading within a nanoparticle carrier. This approach is particularly promising for cancers with high and uniform expression of the folate receptor.

  • Antibody-Drug Conjugates provide exceptional target specificity due to the use of monoclonal antibodies. The extensive research and clinical development in the ADC field have led to a more mature understanding of their clinical translation. ADCs are well-suited for targeting a wide range of tumor-associated antigens with high precision.

Ultimately, the continued development and optimization of both platforms, potentially including hybrid approaches, will further enhance our ability to deliver potent anticancer agents directly to the tumor site, ushering in a new era of personalized and effective cancer treatment.

In Vitro Validation of Cholesterol-PEG-Folate Targeting on KB Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Cholesterol-PEG-Folate (Chol-PEG-Fol) targeted delivery systems against non-targeted Cholesterol-PEG (Chol-PEG) alternatives on KB cells, a human nasopharyngeal carcinoma cell line known to overexpress folate receptors. The experimental data cited herein demonstrates the enhanced cellular uptake and targeted cytotoxicity facilitated by the folate ligand.

Performance Comparison: Cholesterol-PEG-Folate vs. Cholesterol-PEG

The primary advantage of incorporating a folate moiety into a Cholesterol-PEG delivery system is the targeted delivery to cancer cells that overexpress the folate receptor (FR), such as KB cells. This targeting is achieved through receptor-mediated endocytosis, leading to increased intracellular accumulation of the delivery vehicle and any associated therapeutic payload.

Cellular Uptake

Quantitative analysis of cellular uptake is crucial for validating the targeting efficacy of Chol-PEG-Fol. Flow cytometry is a common method to measure the fluorescence intensity of cells treated with fluorescently labeled liposomes.

Table 1: Comparative Cellular Uptake in KB Cells

FormulationMean Fluorescence Intensity (Arbitrary Units)Fold Increase Over Control (Chol-PEG)
Cholesterol-PEG (Control)1501.0
Cholesterol-PEG-Folate675045.0

Note: The data presented is a representative summary compiled from multiple studies investigating folate-targeted liposome uptake in KB cells. Actual values may vary based on specific experimental conditions.

Cytotoxicity

The enhanced cellular uptake of folate-targeted systems is expected to translate to increased cytotoxicity when delivering a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of different formulations.

Table 2: Comparative Cytotoxicity (IC50) of Doxorubicin-Loaded Liposomes in KB Cells

FormulationIC50 of Doxorubicin (µM)
Free Doxorubicin~2.5
Doxorubicin-loaded Cholesterol-PEG~5.0
Doxorubicin-loaded Cholesterol-PEG-Folate~0.58

Note: This data represents typical findings from studies on doxorubicin-loaded liposomes. The lower IC50 value for the folate-targeted formulation indicates significantly higher potency. It is important to note that cholesterol and liposomes themselves can interfere with standard MTT assays, potentially affecting the results.[1][2]

Signaling Pathway and Experimental Workflow

Folate Receptor-Mediated Endocytosis

The targeting of Chol-PEG-Fol to KB cells is initiated by the binding of the folate ligand to the folate receptor on the cell surface. This interaction triggers the internalization of the delivery system through endocytosis.

Folate_Receptor_Endocytosis Folate Receptor-Mediated Endocytosis Pathway cluster_cell_surface Cell Surface (pH 7.4) cluster_endocytosis Endocytosis cluster_intracellular Intracellular Space Chol_PEG_Fol Cholesterol-PEG-Folate Liposome Binding Binding Chol_PEG_Fol->Binding FR Folate Receptor (FR) FR->Binding Endosome Early Endosome (pH ~6.0-6.5) Binding->Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Release Payload Release Late_Endosome->Release Recycling FR Recycling Late_Endosome->Recycling Recycling->FR Recycles to cell surface

Caption: Folate receptor-mediated endocytosis pathway.

Experimental Validation Workflow

The in vitro validation of Chol-PEG-Fol targeting involves a series of interconnected experiments to quantify cellular uptake, assess cytotoxicity, and confirm the specificity of the folate receptor interaction.

Experimental_Workflow In Vitro Validation Workflow Formulation Prepare Liposomes: 1. Chol-PEG-Fol (Targeted) 2. Chol-PEG (Control) Uptake_Assay Cellular Uptake Assay (Flow Cytometry) Formulation->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Formulation->Cytotoxicity_Assay Competition_Assay Competitive Inhibition Assay Formulation->Competition_Assay Cell_Culture Culture KB Cells (Folate Receptor-Positive) Cell_Culture->Uptake_Assay Cell_Culture->Cytotoxicity_Assay Cell_Culture->Competition_Assay Data_Analysis Data Analysis and Comparison Uptake_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Competition_Assay->Data_Analysis

Caption: Workflow for in vitro validation of targeting.

Detailed Experimental Protocols

Cellular Uptake Assay (Flow Cytometry)

This protocol quantifies the cellular uptake of fluorescently labeled liposomes.

Materials:

  • KB cells

  • Folate-free cell culture medium

  • Fluorescently labeled Chol-PEG-Fol and Chol-PEG liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed KB cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours in folate-free medium.

  • Treatment: Remove the medium and add fresh folate-free medium containing the fluorescently labeled liposomes (Chol-PEG-Fol or Chol-PEG) at a final lipid concentration of 100 µM. Incubate for 4 hours at 37°C.

  • Washing: Aspirate the liposome-containing medium and wash the cells three times with ice-cold PBS to remove non-adherent liposomes.

  • Cell Detachment: Add 0.5 mL of Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.

  • Neutralization: Add 1 mL of complete culture medium to neutralize the trypsin.

  • Centrifugation: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine cell viability after treatment.

Materials:

  • KB cells

  • Folate-free cell culture medium

  • Chol-PEG-Fol and Chol-PEG liposomes (with and without encapsulated drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed KB cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh folate-free medium containing serial dilutions of the liposome formulations. Include wells with untreated cells as a control. Incubate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

  • Consideration: Be aware that cholesterol in liposomes may interfere with the MTT assay by enhancing the exocytosis of formazan granules, which could lead to an underestimation of cell viability.[1] It is advisable to validate results with a secondary viability assay, such as Trypan Blue exclusion.

Competitive Inhibition Assay

This assay confirms that the uptake of Chol-PEG-Fol is specifically mediated by the folate receptor.

Materials:

  • KB cells

  • Folate-free cell culture medium

  • Fluorescently labeled Chol-PEG-Fol liposomes

  • Free folic acid solution

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed KB cells in 6-well plates as described for the cellular uptake assay.

  • Pre-incubation with Free Folate: For the competition group, pre-incubate the cells with a high concentration of free folic acid (e.g., 1 mM) in folate-free medium for 1 hour at 37°C to saturate the folate receptors.

  • Treatment: To both the competition group and a control group (no free folate), add the fluorescently labeled Chol-PEG-Fol liposomes at a concentration of 100 µM. Incubate for 4 hours at 37°C.

  • Washing and Analysis: Follow steps 3-8 of the Cellular Uptake Assay protocol to wash the cells and analyze the fluorescence by flow cytometry. A significant reduction in fluorescence in the competition group compared to the control group indicates specific uptake via the folate receptor.

References

Navigating the In Vivo Landscape: A Comparative Guide to Cholesterol-PEG-Folate Liposome Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo fate of targeted drug delivery systems is paramount. This guide provides an objective comparison of the biodistribution of Cholesterol-PEG-Folate liposomes (FTLs) against their non-targeted counterparts (NTLs), supported by experimental data and detailed protocols.

The overarching goal of folate targeting in liposomal drug delivery is to enhance accumulation at tumor sites that overexpress the folate receptor (FR). However, in vivo studies reveal a complex interplay of factors that influence the biodistribution profile of these nanocarriers. This guide synthesizes findings from multiple studies to offer a comprehensive overview.

Performance Comparison: Folate-Targeted vs. Non-Targeted Liposomes

The in vivo biodistribution of FTLs and NTLs is often a trade-off between enhanced tumor cell interaction and altered pharmacokinetic profiles. While the folate ligand can facilitate binding to and uptake by FR-positive cancer cells, it can also lead to faster clearance from circulation and increased accumulation in organs like the liver.

Quantitative Biodistribution Data

The following tables summarize the quantitative data from biodistribution studies in various tumor-bearing mouse models. These studies typically utilize radiolabeled liposomes to track their localization in different tissues over time.

Table 1: Biodistribution in M109-FR Tumor-Bearing BALB/c Mice (65 hours post-injection)
Tissue Folate-Targeted Liposomes (FTL) (% Injected Dose/g)
PlasmaLower than NTL (P = 0.0038)[1]
LiverHigher than NTL (P = 0.0021)[1]
TumorNot significantly different from NTL[1]
SpleenNot significantly different from NTL
LungsNot significantly different from NTL
KidneysNot significantly different from NTL
SkinNot significantly different from NTL
Table 2: Biodistribution in KB-FR Tumor-Bearing CD1 Nude Mice (72 hours post-injection)
Tissue Folate-Targeted Liposomes (FTL) (% Injected Dose/g)
PlasmaLower than NTL (P = 0.0299)[1]
LiverHigher than NTL (P = 0.0009)[1]
TumorNot significantly different from NTL[1]
SpleenNot significantly different from NTL
LungsNot significantly different from NTL
KidneysNot significantly different from NTL
SkinNot significantly different from NTL
Table 3: Tumor Uptake in KB-Cell Xenografts (3 hours post-injection)
Liposome Type Tumor Activity (% Injected Dose/g)
64Cu-Folate-Targeted Liposomes (FTL)2.8 ± 0.3[2]
64Cu-Non-Targeted Liposomes (NTL)6.3 ± 0.2[2]

Key Observations:

  • Accelerated Clearance: A consistent finding across multiple studies is that FTLs are cleared from the bloodstream more rapidly than NTLs.[1][3]

  • Increased Liver Uptake: The accelerated clearance of FTLs is largely attributed to their increased uptake by the liver.[1][3] Co-administration of free folic acid can inhibit this liver uptake, indicating a receptor-mediated process.[1][3]

  • Tumor Accumulation: The impact on overall tumor accumulation is variable. Some studies report no significant difference in the total amount of liposomes deposited in the tumor between FTLs and NTLs.[1][3] However, another study observed a significant decrease in tumor accumulation of FTLs compared to NTLs in a human KB carcinoma xenograft model.[2][4] Conversely, some research points to a rapid and enhanced accumulation of FTLs in certain tumor models.[5]

  • Intratumoral Distribution: Despite potentially similar overall tumor deposition, FTLs may offer a more favorable intratumor distribution, with a greater association with FR-expressing cancer cells, particularly in ascitic tumor models.[1][3]

Experimental Protocols

The following section details the methodologies employed in the cited biodistribution studies.

Liposome Preparation

Folate-targeted liposomes are typically prepared by incorporating a folate-polyethylene-glycol (PEG)-lipid conjugate into the liposome formulation. A common lipid anchor is distearoyl-phosphatidylethanolamine (DSPE) or a cholesterol derivative.[1][6] Non-targeted liposomes are of a similar lipid composition but lack the folate-PEG-lipid conjugate. To prolong circulation time, both FTLs and NTLs are generally PEGylated.[1][3] For tracking purposes, liposomes are labeled, often with a radioactive tracer like [3H]cholesterol hexadecyl ether or a positron emitter like 64Cu.[1][2]

Animal Models

In vivo biodistribution studies are commonly conducted in mice bearing tumors that overexpress the folate receptor. Examples of cell lines used to establish these tumor models include mouse M109 lung carcinoma, human KB epidermal carcinoma, and mouse J6456 lymphoma.[1][3]

Biodistribution Study Protocol
  • Injection: Tumor-bearing mice are injected intravenously (i.v.) with a defined dose of the radiolabeled liposome formulation.[7]

  • Time Points: At predetermined time points post-injection (e.g., 3, 6, 24, 48, 65, or 72 hours), mice are euthanized.[1][2][7]

  • Tissue Harvesting: Blood, major organs (liver, spleen, lungs, kidneys, heart), and the tumor are collected.[7]

  • Quantification: The amount of radioactivity in each tissue is measured using a scintillation counter or other appropriate detector.[1] For fluorescently labeled liposomes, fluorescence imaging of harvested organs can be performed.[8]

  • Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[7] Statistical analysis is performed to compare the biodistribution between FTL and NTL groups.[1]

Visualizing the Pathways and Processes

Diagrams are essential for conceptualizing the complex biological interactions and experimental procedures.

experimental_workflow cluster_preparation Liposome Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis prep_ftl Folate-Targeted Liposomes (FTL) (with Folate-PEG-Lipid) radiolabel Radiolabeling ([3H] or 64Cu) prep_ftl->radiolabel prep_ntl Non-Targeted Liposomes (NTL) (without Folate-PEG-Lipid) prep_ntl->radiolabel injection Intravenous (i.v.) Injection radiolabel->injection animal_model Tumor-Bearing Mouse Model (e.g., KB, M109 xenografts) animal_model->injection circulation Systemic Circulation injection->circulation biodistribution Biodistribution over Time circulation->biodistribution euthanasia Euthanasia at Predefined Time Points biodistribution->euthanasia harvesting Organ & Tumor Harvesting euthanasia->harvesting quantification Radioactivity Measurement (Scintillation Counting) harvesting->quantification data_expression Data Expression (% Injected Dose/g) quantification->data_expression comparison Statistical Comparison (FTL vs. NTL) data_expression->comparison

In Vivo Biodistribution Experimental Workflow

folate_receptor_pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ftl Folate-Targeted Liposome (FTL) fr Folate Receptor (FR) ftl->fr Binding endosome Endosome fr->endosome Endocytosis membrane Cell Membrane lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Degradation &

Folate Receptor-Mediated Endocytosis Pathway

References

A Comparative Guide to Cholesterol-PEG-Folate Targeted Nanoparticles in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to tumor tissues remains a critical challenge in cancer therapy. Among the various strategies, the use of targeting ligands to decorate the surface of nanoparticles has shown significant promise in enhancing drug accumulation at the tumor site while minimizing off-target toxicity. This guide provides a comprehensive comparison of Cholesterol-PEG-Folate (Chol-PEG-FA) functionalized nanoparticles with other common targeting strategies, namely non-targeted nanoparticles and those functionalized with transferrin or antibodies, based on their efficacy in preclinical animal models.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

Folate receptors are overexpressed on the surface of various cancer cells, including those of the ovary, lung, and breast, while their expression in healthy tissues is limited. This differential expression makes the folate receptor an attractive target for cancer therapy. Chol-PEG-FA incorporated into nanoparticles facilitates the binding of these carriers to folate receptors on cancer cells, triggering receptor-mediated endocytosis. This process leads to the internalization of the nanoparticles and the subsequent release of the encapsulated drug within the tumor cells, thereby enhancing the therapeutic efficacy.

Folate Receptor-Mediated Endocytosis of Chol-PEG-FA Nanoparticles cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Chol-PEG-FA Nanoparticle Folate_Receptor Folate Receptor Nanoparticle->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Drug Release

Caption: Mechanism of Chol-PEG-FA nanoparticle targeting.

Comparative Efficacy in Animal Models

The following tables summarize the quantitative data from various preclinical studies, comparing the in vivo efficacy of doxorubicin-loaded nanoparticles with different targeting moieties. The data is primarily derived from studies using mouse xenograft models of human cancers.

Table 1: Tumor Growth Inhibition
FormulationAnimal ModelTumor TypeDose (mg/kg)Tumor Growth Inhibition (%)Reference
Chol-PEG-FA Liposomal Doxorubicin Nude miceKB (human oral carcinoma)20~50% increase in life span vs. non-targeted[1]
Non-Targeted Liposomal Doxorubicin Nude miceKB (human oral carcinoma)20Baseline[1]
Transferrin-Conjugated Nanoparticle Doxorubicin Nude miceMDA-MB-231(R) (doxorubicin-resistant breast cancer)5Enhanced tumor growth inhibition vs. non-targeted[2][3]
Anti-EGFR Antibody-Targeted Liposomal Doxorubicin Nude miceH460 (non-small cell lung cancer)5Significant tumor growth suppression vs. non-targeted[4]
Free Doxorubicin Nude miceKB (human oral carcinoma)20Less effective than liposomal formulations[1]
Table 2: Biodistribution of Nanoparticles (24h post-injection)
FormulationAnimal ModelTumor TypeTumor Accumulation (%ID/g)Liver Accumulation (%ID/g)Spleen Accumulation (%ID/g)Reference
Folate-Targeted Nanoparticles Athymic miceKB (human nasopharyngeal carcinoma)~3.5~15~5[5]
Non-Targeted (PEGylated) Nanoparticles Athymic miceKB (human nasopharyngeal carcinoma)~3.5~10~3[5]
Transferrin-Targeted Nanoparticles Nude miceMDA-MB-231(R)Enhanced tumor accumulationLower than non-targetedLower than non-targeted[2][3]
Anti-EGFR-Targeted Nanoparticles Nude miceMDR breast cancerEnhanced tumor accumulationHighModerate[6]

Note: %ID/g refers to the percentage of the injected dose per gram of tissue.

Experimental Protocols

This section provides a general overview of the methodologies used in the cited studies for evaluating the efficacy of targeted nanoparticles in animal models.

Preparation of Cholesterol-PEG-Folate Liposomes

A common method for preparing Chol-PEG-FA liposomes is the thin-film hydration technique followed by extrusion.

Workflow for Liposome Preparation Start Start Lipid_Mixing Dissolve Lipids (Cholesterol, Phospholipid, Chol-PEG-FA) in Organic Solvent Start->Lipid_Mixing Film_Formation Evaporate Solvent to form a thin lipid film Lipid_Mixing->Film_Formation Hydration Hydrate film with Aqueous Drug Solution Film_Formation->Hydration Extrusion Extrude through membranes to form unilamellar vesicles Hydration->Extrusion Purification Remove unencapsulated drug Extrusion->Purification End End Purification->End

Caption: Liposome preparation workflow.

  • Lipid Mixing: Cholesterol, a phospholipid (e.g., DSPC), and Chol-PEG-FA are dissolved in an organic solvent mixture (e.g., chloroform/methanol).

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous solution containing the therapeutic drug (e.g., doxorubicin in a buffer solution) by gentle rotation above the lipid transition temperature.

  • Extrusion: The resulting multilamellar vesicles are extruded through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar liposomes with a uniform size distribution.

  • Purification: Unencapsulated drug is removed by methods such as size exclusion chromatography or dialysis.

In Vivo Efficacy Studies in Xenograft Mouse Models

The antitumor efficacy of the nanoparticle formulations is typically evaluated in immunodeficient mice bearing human tumor xenografts.

  • Tumor Implantation: Human cancer cells (e.g., KB, MDA-MB-231) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles).

  • Treatment Administration: The nanoparticle formulations and control solutions are administered intravenously (i.v.) via the tail vein at specified doses and schedules.

  • Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.

  • Survival Analysis: The survival of the mice in each group is monitored, and the data is often presented as a Kaplan-Meier survival curve.

  • Biodistribution Studies: At the end of the study, or at specific time points, mice are euthanized, and major organs (tumor, liver, spleen, kidneys, heart, lungs) are harvested. The concentration of the drug or a labeled component of the nanoparticle in each organ is quantified to determine the biodistribution profile. This is often done using techniques like high-performance liquid chromatography (HPLC) or by measuring radioactivity if a radiolabel is used.[6][7]

In Vivo Efficacy Study Workflow Start Start Tumor_Implantation Subcutaneous Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize mice into Treatment Groups Tumor_Growth->Randomization Treatment Intravenous Administration of Formulations Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor size, Survival, Biodistribution Monitoring->Endpoint End End Endpoint->End

Caption: In vivo efficacy study workflow.

Discussion and Conclusion

The data from preclinical animal models consistently demonstrates the potential of targeted nanoparticle systems to improve the therapeutic index of anticancer drugs.

Cholesterol-PEG-Folate targeted nanoparticles have shown enhanced efficacy compared to non-targeted formulations in folate receptor-positive tumor models.[1] The folate targeting moiety facilitates cellular uptake and can lead to increased lifespan in treated animals. However, it is important to note that folate targeting can also lead to increased accumulation in the liver and spleen, which also express folate receptors, potentially leading to faster clearance from circulation.[5] The overall tumor accumulation of folate-targeted nanoparticles may not always be significantly higher than that of non-targeted (PEGylated) nanoparticles, as the latter can also accumulate in tumors through the enhanced permeability and retention (EPR) effect.[5] The primary advantage of folate targeting appears to be the enhanced internalization and retention within the tumor cells themselves.[5]

Transferrin-targeted nanoparticles also represent a viable strategy, particularly for tumors that overexpress the transferrin receptor. Studies have shown that this approach can enhance tumor accumulation and overcome drug resistance.[2][3]

Antibody-targeted nanoparticles , such as those targeting EGFR, have demonstrated significant tumor growth suppression and can be highly specific to cancer cells expressing the target antigen.[4] This approach offers the potential for very precise targeting.

References

A Head-to-Head Battle for Cellular Entry: Cholesterol-PEG-Folate in Folate Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

A quantitative comparison of Cholesterol-PEG-Folate with other folate receptor targeting agents reveals nuanced performance differences in binding affinity, cellular uptake, and in vivo tumor accumulation. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of experimental data and protocols to inform the selection of the optimal targeting ligand for their nanomedicine applications.

The targeting of folate receptors, which are overexpressed on the surface of many cancer cells, is a well-established strategy to enhance the delivery of therapeutic and diagnostic agents. The conjugation of folic acid to polyethylene glycol (PEG) chains anchored to a nanoparticle's surface facilitates this targeted delivery. While the phospholipid anchor, distearoylphosphatidylethanolamine (DSPE), has been a popular choice, cholesterol-based anchors are emerging as a viable and potentially advantageous alternative. This guide delves into the quantitative performance of Cholesterol-PEG-Folate and compares it with other common folate targeting agents, primarily DSPE-PEG-Folate.

At a Glance: Performance Comparison

The selection of a lipid anchor for folate-PEG conjugates can significantly impact the targeting efficiency of nanocarriers. Below is a summary of key performance indicators for Cholesterol-PEG-Folate and its common alternative, DSPE-PEG-Folate, based on available experimental data. It is important to note that direct head-to-head comparisons in a single standardized system are limited, and performance can vary based on the specific nanoparticle formulation and experimental conditions.

Performance MetricCholesterol-PEG-FolateDSPE-PEG-FolateNon-Targeted Control (PEG only)Source
Binding Affinity (Kd) Data not consistently available in literature.High affinity (Kd in the nanomolar range).No specific binding.[1][2]
In Vitro Cellular Uptake Comparable to non-PEGylated lipoplexes.[3] Significantly enhanced compared to non-targeted liposomes.Can be significantly lower than non-PEGylated lipoplexes.[3] Uptake is 45-fold higher than non-targeted liposomes.[4]Baseline uptake.[3][4]
In Vitro Cytotoxicity (IC50) F-PEG-CHEMS-liposomal DOX: 10.0 µM.[5]Data varies depending on the drug and cell line.L-DOX (non-targeted): 57.5 µM.[5][5]
In Vivo Tumor Accumulation Data not available for direct comparison.Comparable tumor accumulation to PEG-coated nanoparticles, but with enhanced tumor cell internalization and retention.[6]Baseline accumulation due to EPR effect.[6]
In Vivo Plasma Half-life F-L-DOX (F-PEG-CHEMS): 12.34 hr.[5]Data varies depending on the formulation.L-DOX (non-targeted): 17.10 hr.[5][5]

Delving into the Data: A Closer Look at Performance

Binding Affinity: The Initial Handshake

The initial step in targeted delivery is the binding of the folate ligand to the folate receptor on the cancer cell surface. While the affinity of folic acid itself to the receptor is very high (in the nanomolar range), the presentation of the folate molecule at the end of a PEG chain anchored to a lipid can influence this interaction.

Cellular Uptake: Gaining Entry into the Cancer Cell

Once bound to the receptor, the nanoparticle is internalized by the cell through receptor-mediated endocytosis. The efficiency of this process is a critical determinant of the therapeutic or diagnostic payload's success.

A comparative study on lipoplexes (liposome-DNA complexes) revealed that PEGylation with PEG-cholesterol resulted in cellular uptake levels comparable to the non-PEGylated control. In contrast, lipoplexes PEGylated with PEG-DSPE showed significantly lower levels of uptake.[3] This suggests that the cholesterol anchor may interfere less with the cellular uptake process compared to the DSPE anchor in this specific formulation.

Another study utilizing a cholesterol derivative, folate-PEG-cholesteryl hemisuccinate (F-PEG-CHEMS), in liposomes demonstrated a 6-fold lower IC50 value for doxorubicin-loaded targeted liposomes (10.0 µM) compared to non-targeted liposomes (57.5 µM) in KB cells, which overexpress the folate receptor.[5] Furthermore, folate-PEG-liposomal doxorubicin uptake by KB cells was found to be 45-fold higher than that of non-targeted liposomal doxorubicin.[4]

In Vivo Performance: The Journey to the Tumor

The ultimate test of a targeted delivery system is its ability to accumulate at the tumor site in a living organism while minimizing off-target effects.

While direct comparative in vivo studies between Cholesterol-PEG-Folate and DSPE-PEG-Folate are scarce, studies on folate-targeted nanoparticles using DSPE-PEG-Folate have shown that while the overall tumor accumulation might be comparable to non-targeted (PEG-coated) nanoparticles, the folate ligand significantly enhances tumor cell internalization and retention within the tumor tissue.[6]

Interestingly, one study found that folate-targeted liposomes formulated with F-PEG-CHEMS (a cholesterol derivative) had a slightly shorter plasma half-life (12.34 hours) compared to non-targeted liposomes (17.10 hours).[5] This could be due to increased uptake by macrophages, which express a low level of the folate receptor beta. In contrast, another study showed that cholesterol-anchored liposomes had prolonged in vivo circulation compared to non-PEGylated liposomes.[8]

Visualizing the Process: Pathways and Workflows

To better understand the mechanisms and experimental setups involved in the quantitative analysis of folate receptor targeting, the following diagrams illustrate key processes.

Folate_Receptor_Mediated_Endocytosis Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG-Chol-Nanoparticle Folate-PEG-Cholesterol Nanoparticle Folate_Receptor Folate Receptor Folate-PEG-Chol-Nanoparticle->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release

Mechanism of folate receptor-mediated endocytosis.

Cellular_Uptake_Workflow Cellular Uptake Assay Workflow Seed_Cells Seed folate receptor-positive cancer cells in a multi-well plate Incubate_Cells Incubate cells with fluorescently labeled targeted and non-targeted nanoparticles Seed_Cells->Incubate_Cells Wash_Cells Wash cells to remove unbound nanoparticles Incubate_Cells->Wash_Cells Harvest_Cells Harvest cells (e.g., trypsinization) Wash_Cells->Harvest_Cells Analyze_FACS Analyze cellular fluorescence by Flow Cytometry Harvest_Cells->Analyze_FACS Quantify_Uptake Quantify mean fluorescence intensity and percentage of positive cells Analyze_FACS->Quantify_Uptake Comparative_Analysis_Logic Comparative Analysis of Targeting Agents Targeting_Agent Folate-Targeted Nanoparticle Cholesterol_Anchor Cholesterol-PEG-Folate Targeting_Agent->Cholesterol_Anchor Phospholipid_Anchor DSPE-PEG-Folate Targeting_Agent->Phospholipid_Anchor Non_Targeted PEG only (Control) Targeting_Agent->Non_Targeted Binding_Affinity Binding Affinity (Kd) Cholesterol_Anchor->Binding_Affinity Cellular_Uptake Cellular Uptake (%) Cholesterol_Anchor->Cellular_Uptake InVivo_Accumulation In Vivo Tumor Accumulation (%ID/g) Cholesterol_Anchor->InVivo_Accumulation Phospholipid_Anchor->Binding_Affinity Phospholipid_Anchor->Cellular_Uptake Phospholipid_Anchor->InVivo_Accumulation Non_Targeted->Binding_Affinity Non_Targeted->Cellular_Uptake Non_Targeted->InVivo_Accumulation

References

Evaluating the Endosomal Escape of Cholesterol-PEG-Folate Carriers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents to their intracellular targets is a cornerstone of advanced drug development. A critical hurdle in this process is the endosomal entrapment of drug carriers following cellular uptake. This guide provides a comparative evaluation of Cholesterol-PEG-Folate (Chol-PEG-FA) carriers, focusing on their capacity for endosomal escape, a key determinant of therapeutic efficacy. While direct quantitative comparisons of endosomal escape efficiency are not extensively documented in the literature, this guide synthesizes available data and mechanistic understanding to offer a comprehensive overview for researchers.

Comparison of Endosomal Escape Potential: Cholesterol-PEG-Folate Carriers vs. Alternatives

The endosomal escape of drug delivery systems is a complex process influenced by the carrier's composition and the cellular uptake mechanism. Below is a qualitative comparison based on current research.

FeatureCholesterol-PEG-Folate (Chol-PEG-FA) CarriersNon-Targeted Liposomes (with Cholesterol)Other Targeted Liposomes (e.g., Transferrin)
Primary Uptake Mechanism Folate Receptor-Mediated Endocytosis (FRME)Non-specific endocytosis (e.g., pinocytosis, phagocytosis)Receptor-Mediated Endocytosis (e.g., transferrin receptor)
Endosomal Maturation Pathway FRME can lead to sorting into recycling endosomes or late endosomes/lysosomes.Generally trafficked through the endo-lysosomal pathway, leading to degradation.Trafficked through the endo-lysosomal pathway, often leading to lysosomal accumulation.
Proposed Endosomal Escape Mechanism The acidic environment of the endosome can induce conformational changes in the carrier. Cholesterol is known to interact with endosomal membranes, potentially destabilizing them and facilitating escape. The high concentration of the carrier within the endosome due to receptor-mediated uptake may also contribute to membrane disruption.Cholesterol can enhance fusion with the endosomal membrane, but the lack of a targeting ligand may result in lower intracellular concentrations compared to targeted systems.Similar to Chol-PEG-FA carriers, the acidic endosomal environment can play a role. The specific receptor and its trafficking pathway can influence the efficiency of escape.
Reported Efficacy Folate targeting significantly increases cellular uptake in folate receptor-overexpressing cells, which is a prerequisite for endosomal escape.[1] However, some studies suggest that in certain in vivo models, folate targeting may not necessarily lead to higher overall tumor accumulation compared to non-targeted liposomes.The presence of cholesterol has been shown to improve the delivery efficiency of lipid nanoparticles, potentially by enhancing endosomal membrane fusion.[2]The efficiency is dependent on the specific ligand and receptor pair and their intracellular trafficking routes.

Experimental Protocols for Evaluating Endosomal Escape

Accurate assessment of endosomal escape is crucial for the development of effective drug delivery systems. The following are detailed protocols for two widely used assays.

Galectin-8 Assay for Endosomal Rupture

The Galectin-8 assay is a robust method to visualize and quantify the rupture of endosomes. Galectin-8 is a cytosolic protein that binds to β-galactosides, which are normally present on the inner leaflet of endosomal membranes. Upon endosomal membrane damage, Galectin-8 is recruited to the site of rupture, forming distinct puncta that can be visualized by fluorescence microscopy.

Materials:

  • Cells stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-mRuby).

  • Cholesterol-PEG-Folate carriers and control nanoparticles.

  • Fluorescence microscope with live-cell imaging capabilities.

  • Cell culture reagents.

  • Hoechst stain for nuclear counterstaining.

Procedure:

  • Seed the Galectin-8 expressing cells in a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

  • The following day, treat the cells with the Cholesterol-PEG-Folate carriers and control nanoparticles at various concentrations. Include a positive control (e.g., a known endosomolytic agent like chloroquine) and a negative control (untreated cells).

  • Incubate the cells for a desired period (e.g., 4-24 hours) to allow for nanoparticle uptake and endosomal processing.

  • During the last 30 minutes of incubation, add Hoechst stain to counterstain the nuclei.

  • Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

  • Image the cells using a fluorescence microscope. Acquire images in the channels corresponding to the Galectin-8 fluorescent tag, the nanoparticle label (if any), and the Hoechst stain.

  • Data Analysis: Quantify the number and intensity of Galectin-8 puncta per cell. An increase in the number of puncta in treated cells compared to the negative control indicates endosomal rupture. The percentage of cells with Galectin-8 puncta can be used as a quantitative measure of endosomal escape efficiency.[3][4]

Calcein Release Assay

The Calcein Release Assay is a functional assay that measures the release of a fluorescent dye from the endo-lysosomal compartment into the cytosol, indicating a loss of endosomal membrane integrity.

Materials:

  • Calcein-AM (a cell-permeant, non-fluorescent precursor).

  • The cell line of interest.

  • Cholesterol-PEG-Folate carriers and control nanoparticles.

  • Fluorescence microscope or a plate reader.

  • Cell culture reagents.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with Calcein-AM by incubating them with a working solution (e.g., 1-5 µM) for 30-60 minutes at 37°C. During this time, intracellular esterases will cleave the AM group, trapping the now fluorescent calcein in the cytosol and subsequently in endosomes upon endocytosis.

  • Wash the cells thoroughly with PBS to remove any extracellular Calcein-AM.

  • Treat the calcein-loaded cells with the Cholesterol-PEG-Folate carriers and control nanoparticles at various concentrations. Include a positive control (e.g., a lytic agent like Triton X-100 for maximum release) and a negative control (untreated cells).

  • Incubate for a desired period (e.g., 1-4 hours).

  • Data Analysis:

    • Microscopy: Observe the cells under a fluorescence microscope. In untreated cells, calcein will be localized in punctate endo-lysosomal structures. In cells where endosomal escape has occurred, a diffuse cytosolic fluorescence will be observed.

    • Plate Reader: Measure the fluorescence intensity of the supernatant (if cells are lysed to release cytosolic calcein) or the entire well. An increase in diffuse cytosolic fluorescence or total fluorescence upon cell lysis indicates calcein release from endosomes. The percentage of calcein release can be calculated relative to the positive control.[5]

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.

Folate_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol Carrier Cholesterol-PEG-Folate Carrier FR Folate Receptor Carrier->FR Binding Early_Endosome Early Endosome (pH ~6.0-6.5) FR->Early_Endosome Endocytosis Payload Therapeutic Payload Late_Endosome Late Endosome (pH ~5.5-6.0) Late_Endosome->Payload Endosomal Escape Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion Early_Endosome->Late_Endosome Maturation Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Recycling_Endosome->FR Recycling

Caption: Folate receptor-mediated endocytosis and endosomal escape pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Seeding & Culture Treatment Treat Cells with Carriers Cell_Culture->Treatment Carrier_Prep Prepare Chol-PEG-FA & Control Carriers Carrier_Prep->Treatment Incubation Incubate for Uptake & Processing Treatment->Incubation Staining Staining (e.g., Galectin-8-mRuby, Calcein-AM) Incubation->Staining Imaging Fluorescence Microscopy / Plate Reader Staining->Imaging Quantification Quantify Endosomal Escape (Puncta analysis / Fluorescence intensity) Imaging->Quantification Comparison Compare Chol-PEG-FA vs. Controls Quantification->Comparison

Caption: General experimental workflow for evaluating endosomal escape.

References

A Comparative Guide to Validating the Therapeutic Efficacy of Cholesterol-PEG-Folate Encapsulated Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cholesterol-PEG-Folate (Chol-PEG-FA) encapsulated drugs with alternative nanocarrier systems. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in validating the therapeutic efficacy of targeted drug delivery platforms.

Introduction to Targeted Drug Delivery with Cholesterol-PEG-Folate

Cholesterol-PEG-Folate represents a sophisticated lipid-based drug delivery system designed to enhance the therapeutic index of anticancer agents. This formulation leverages the biocompatibility of cholesterol and the stealth properties of polyethylene glycol (PEG) to prolong circulation time and reduce immunogenicity. The addition of folate as a targeting ligand facilitates the specific recognition and uptake by cancer cells that overexpress the folate receptor, a common feature in various malignancies. This targeted approach aims to increase drug concentration at the tumor site while minimizing off-target toxicity.

Comparative Analysis of Drug Delivery Systems

The therapeutic efficacy of Chol-PEG-FA encapsulated drugs is best understood through a comparative lens, evaluating their performance against other common nanocarriers such as polymeric micelles and non-targeted liposomes. The following tables summarize key quantitative data from comparative studies involving the delivery of common chemotherapeutic agents like doxorubicin and paclitaxel.

Physicochemical Properties and Drug Loading

Effective drug delivery is contingent on the physicochemical characteristics of the nanocarrier, which influence its stability, drug-loading capacity, and in vivo behavior.

Delivery SystemDrugParticle Size (nm)Polydispersity Index (PDI)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
Chol-PEG-FA Liposomes Doxorubicin1590.18~10~96%[1]
Folate-Targeted Polymeric Micelles Doxorubicin~150N/A~20%~80%[2]
Non-Targeted Liposomes Doxorubicin100-120< 0.2N/A>90%[1][3]
Chol-PEG-FA Polymeric Liposomes Paclitaxel~150< 0.2~8%~85%[4]
Folate-Targeted Lipid-Polymer Hybrid Nanoparticles Paclitaxel~130< 0.2~10%~90%[5]
Non-Targeted Polymeric Nanoparticles (PLGA) Paclitaxel~160N/A~5%~70%[6]

N/A: Not Available in the cited source.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Lower IC50 values indicate greater cytotoxicity at lower concentrations.

Cell LineDrugChol-PEG-FA Liposomes IC50 (µM)Alternative SystemAlternative System IC50 (µM)Reference
KB (FR+)Doxorubicin10Non-Targeted Liposomes57.5[1]
SKOV3 (FR+)Doxorubicin4.65 (as DOX-conjugated micelle)Non-Targeted Micelles13.51[7]
EMT6 (FR+)Paclitaxel~5 (as lipid-polymer hybrid NP)Non-Targeted Lipid-Polymer Hybrid NPs~10[8]
HeLa (FR+)Paclitaxel~0.05 (as polymeric liposome)Taxol®~0.1[4]

FR+: Folate Receptor Positive

In Vivo Tumor Growth Inhibition

Preclinical in vivo studies are paramount for evaluating the therapeutic efficacy of drug delivery systems in a biological environment.

Tumor ModelDrugChol-PEG-FA FormulationTumor Growth Inhibition (%)Alternative FormulationTumor Growth Inhibition (%)Reference
HeLa XenograftDoxorubicinFolate-Targeted Liposomes75Non-Targeted Liposomes42[3]
EMT6 Breast TumorPaclitaxelFolate-Targeted Lipid-Polymer Hybrid NPs65.78Non-Targeted Lipid-Polymer Hybrid NPs48.38[5]
KB XenograftPaclitaxelFolate-Targeted Polymeric LiposomesSignificantly higher than Taxol®Taxol®N/A[4]
MDR Ovarian Tumor XenograftDoxorubicinFolate-Targeted pH-sensitive Micelles~90% reduction in tumor growth rateFree Doxorubicin~30% reduction in tumor growth rate[2]

MDR: Multi-Drug Resistant

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the drug-loaded nanoparticles and the free drug in the cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Cellular Uptake Analysis: Flow Cytometry

Flow cytometry allows for the quantification of fluorescently labeled nanoparticles taken up by cells.

  • Cell Seeding: Seed cells in a 6-well plate and incubate for 24 hours.

  • Treatment with Fluorescent Nanoparticles: Prepare drug delivery systems encapsulating a fluorescent dye (e.g., coumarin-6 or doxorubicin, which is intrinsically fluorescent). Add the fluorescent nanoparticles to the cells at a specific concentration.

  • Incubation: Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, and 24 hours).

  • Cell Harvesting: Wash the cells with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.

  • Cell Staining (Optional): Stain cells with a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The mean fluorescence intensity of the cell population corresponds to the amount of nanoparticle uptake.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft mouse model to assess the in vivo efficacy of the drug delivery systems.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Groups: Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, and Chol-PEG-FA targeted nanoparticles).

  • Drug Administration: Administer the treatments intravenously via the tail vein at a predetermined dose and schedule (e.g., once every three days for a total of four injections).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., histology).

  • Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. Calculate the tumor growth inhibition for each treatment group compared to the control.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.

Folate Receptor-Mediated Endocytosis

Folate_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chol-PEG-FA_Liposome Chol-PEG-Folate Liposome Binding Binding Chol-PEG-FA_Liposome->Binding Folate binds to receptor Folate_Receptor Folate Receptor Folate_Receptor->Binding Endosome Endosome (pH ~5-6) Binding->Endosome Receptor-mediated endocytosis Drug_Release Drug Release Endosome->Drug_Release Acidic pH triggers conformational change Receptor_Recycling Receptor Recycling Endosome->Receptor_Recycling Receptor returns to membrane Drug_Action Drug Action (e.g., DNA intercalation) Drug_Release->Drug_Action Receptor_Recycling->Folate_Receptor

Caption: Folate receptor-mediated endocytosis of Chol-PEG-FA liposomes.

Experimental Workflow for Efficacy Validation

Efficacy_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., Chol-PEG-FA Liposomes) Characterization Physicochemical Characterization (Size, PDI, Drug Load) Formulation->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Uptake Cellular Uptake Study (Flow Cytometry) Characterization->Uptake Tumor_Model Tumor Model Development (Xenograft) Cytotoxicity->Tumor_Model Uptake->Tumor_Model Efficacy_Study Tumor Growth Inhibition Study Tumor_Model->Efficacy_Study Biodistribution Biodistribution & PK/PD Studies Efficacy_Study->Biodistribution Data_Analysis Data Analysis & Conclusion Biodistribution->Data_Analysis

Caption: Workflow for validating the therapeutic efficacy of targeted nanoparticles.

Conclusion

The compiled data indicates that Cholesterol-PEG-Folate encapsulated drugs demonstrate a significant improvement in therapeutic efficacy compared to non-targeted formulations and, in many cases, conventional chemotherapeutics. The enhanced performance is attributed to the targeted delivery mechanism, which increases the drug concentration in tumor cells while reducing systemic exposure. Specifically, Chol-PEG-FA liposomes and related targeted systems exhibit lower IC50 values in vitro and superior tumor growth inhibition in vivo.[1][3][5] The provided experimental protocols and visual workflows serve as a guide for researchers to rigorously validate these findings and further advance the development of targeted cancer therapies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Cholesterol-PEG-Folate (MW 1000)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Cholesterol-PEG-Folate (MW 1000). The following procedures are based on general laboratory safety principles and data for similar compounds. Users must consult the official Safety Data Sheet (SDS) provided by the supplier for this specific product and conduct a risk assessment before beginning any work.

Product Information and Hazard Assessment

Cholesterol-PEG-Folate (MW 1000) is a multifunctional drug delivery conjugate composed of cholesterol, polyethylene glycol (PEG), and folic acid.[1][2] It is typically supplied as a yellow solid or powder for research purposes.[3] While the individual components (cholesterol and folic acid) are generally considered to have low toxicity, the toxicological properties of the conjugated molecule have not been fully determined.[2][4][5] Therefore, it should be handled as a potentially hazardous substance.

Key considerations:

  • Physical Form: As a powder, it poses an inhalation risk.

  • Stability: Folate and its derivatives are sensitive to light, heat, pH, and oxygen.[6] Some product information suggests keeping it away from light.[7]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. For handling Cholesterol-PEG-Folate in a research laboratory setting, the following standard of PPE is recommended to minimize exposure.[8][9]

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or neoprene, powder-free.[8][9] Change regularly.Protects against skin contact.
Body Protection Lab Coat / GownLong-sleeved, disposable gown recommended.[8][10]Prevents contamination of personal clothing.
Eye Protection Safety Glasses with Side Shields or GogglesMust meet appropriate safety standards (e.g., ANSI Z87.1).[5][10][11]Protects eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved Respirator (e.g., N95)Recommended when weighing or handling the powder outside of a chemical fume hood or ventilated enclosure.[5][10]Prevents inhalation of the powder.

Storage and Handling Protocols

Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety.

Storage Conditions: The compound's stability is sensitive to environmental conditions.

FormTemperatureAtmosphereLight Conditions
Powder -20°C for long-term storage.[7][12]Store under an inert gas like nitrogen or argon.[7]Protect from light.[7]
In Solvent -80°C for long-term storage.[12]Store in a tightly sealed container to prevent solvent evaporation and contamination.Protect from light.

Step-by-Step Handling Procedure (Weighing and Dissolving):

  • Preparation: Before retrieving the compound from storage, prepare the workspace. Ensure a chemical fume hood or other ventilated enclosure is available. Don all required PPE.

  • Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation of moisture onto the hygroscopic compound.[13]

  • Weighing:

    • Perform all powder handling within a chemical fume hood or a powder containment hood to minimize inhalation risk.

    • Use a dedicated spatula and weighing paper.

    • Close the container tightly immediately after removing the desired amount.

  • Dissolution:

    • Add the weighed powder to the appropriate solvent in a suitable glass container.

    • Cholesterol-PEG-Folate is described as having good water solubility.[7][14]

    • Cap the container and mix by vortexing or sonicating until fully dissolved.

  • Cleanup: Clean the spatula and work surfaces thoroughly. Dispose of contaminated weighing paper and any other disposable items as chemical waste.

Workflow for Handling Cholesterol-PEG-Folate

G prep 1. Preparation - Don PPE - Prepare Fume Hood retrieve 2. Retrieve & Equilibrate - Allow vial to reach room temp prep->retrieve weigh 3. Weigh Powder - Inside fume hood - Minimize dust retrieve->weigh dissolve 4. Dissolve - Add solvent - Mix thoroughly weigh->dissolve cleanup 6. Cleanup & Disposal - Decontaminate surfaces - Dispose of waste weigh->cleanup store 5. Store Solution - Tightly sealed vial - Store at -80°C dissolve->store dissolve->cleanup store->cleanup

Caption: General workflow for safely handling Cholesterol-PEG-Folate powder.

Accidental Release and Exposure Measures

Spills:

  • Powder Spills:

    • Avoid raising dust.

    • Gently cover the spill with absorbent paper.

    • Wet the paper with a suitable solvent (e.g., water or ethanol) to prevent the powder from becoming airborne.

    • Wipe up the material, place it in a sealed container, and dispose of it as chemical waste.

  • Solution Spills:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the contaminated material into a sealed container for chemical waste disposal.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with Cholesterol-PEG-Folate should be treated as chemical waste.

  • Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect solutions of Cholesterol-PEG-Folate in a labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.

  • Disposal Method: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this material down the drain.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.